2-Fluoro-3-nitrophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOGSUCWBIPKDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633120 | |
| Record name | 2-Fluoro-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179816-26-3 | |
| Record name | 2-Fluoro-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Fluoro-3-nitrophenol CAS number 179816-26-3
An In-Depth Technical Guide to 2-Fluoro-3-nitrophenol (CAS: 179816-26-3)
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple data sheet to provide foundational insights into its synthesis, characterization, application, and safe handling, grounded in established chemical principles.
Core Compound Identity and Physicochemical Properties
This compound, identified by the CAS number 179816-26-3, is a substituted phenol derivative.[1][2][3][4] The strategic placement of a fluorine atom and a nitro group on the phenolic ring makes it a valuable and reactive intermediate in synthetic organic chemistry.[5][6] The electron-withdrawing nature of both the fluoro and nitro substituents significantly influences the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group, making it a versatile building block for more complex molecules.[7]
The fundamental properties of this compound are summarized below, compiled from various chemical suppliers and databases. Purity levels are typically offered at 97% or higher, which is critical for minimizing side reactions in sensitive synthetic applications.[1][2][4]
| Property | Value | Source(s) |
| CAS Number | 179816-26-3 | [1][2][3][4] |
| Molecular Formula | C₆H₄FNO₃ | [2][4][8] |
| Molecular Weight | 157.10 g/mol | [1][8][9] |
| IUPAC Name | This compound | [8] |
| Synonyms | 2-Fluoro-3-hydroxynitrobenzene | [4] |
| Appearance | Solid; Light yellow to brown powder/crystal | [1] |
| Purity | ≥97% | [2][4] |
| Boiling Point | 266.5°C (Predicted) | [5] |
| Storage | Room temperature, dry conditions | [1][5] |
Synthesis Pathway and Methodologies
While specific, detailed preparations of this compound are not extensively published in readily available literature, a logical synthetic route can be inferred from standard electrophilic aromatic substitution reactions and related patent literature for similar compounds like 2-fluoro-3-nitrobenzoic acid.[10][11][12] A common strategy involves the nitration of a fluorinated precursor.
A plausible and widely used approach is the direct nitration of 2-fluorophenol. The hydroxyl and fluoro groups are ortho-, para-directing activators. However, the reaction conditions must be carefully controlled to achieve the desired regioselectivity for the nitro group at the 3-position and to prevent over-nitration.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Generalized Laboratory Protocol
This protocol is illustrative and requires optimization based on laboratory conditions and safety assessments.
-
Reactor Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 2-fluorophenol and a suitable solvent (e.g., glacial acetic acid or sulfuric acid). Cool the mixture in an ice-salt bath to 0-5°C.
-
Preparation of Nitrating Agent: Slowly add a stoichiometric amount of concentrated nitric acid to chilled concentrated sulfuric acid to prepare the nitrating mixture.
-
Nitration Reaction: Add the nitrating mixture dropwise to the cooled 2-fluorophenol solution, ensuring the internal temperature does not exceed 10°C. The rate of addition is critical to control the exothermic reaction and prevent the formation of undesired isomers.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a set period. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Isolation: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product of high purity.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach is standard practice, providing orthogonal data for a comprehensive structural and purity assessment. Several suppliers offer access to analytical data such as NMR, HPLC, and LC-MS for their products.[13]
Standard Analytical Workflow
Caption: Standard analytical workflow for compound characterization and purity assessment.
Expected Spectroscopic Data
While specific spectra for this exact compound are not publicly available in detail, expected characteristics can be predicted based on its structure and data for analogous compounds.[14][15][16][17][18]
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (3H) exhibiting complex splitting patterns due to H-H and H-F coupling. A broad singlet for the phenolic -OH proton, which is exchangeable with D₂O.[16] |
| ¹³C NMR | Six distinct aromatic carbon signals. The carbons attached to F, O, and NO₂ will show characteristic chemical shifts and C-F coupling. |
| IR Spectroscopy | A strong, broad O-H stretch (~3300-3500 cm⁻¹).[14][16] Characteristic C=C aromatic stretches (~1500-1600 cm⁻¹).[14] Asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight (157.10). Characteristic fragmentation patterns for phenols and nitroaromatics. |
Applications in Synthetic Chemistry and Drug Discovery
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[5][6] Its value stems from the specific reactivity conferred by its functional groups.
-
Fluorine Atom: The incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks highly desirable.[6]
-
Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an amine, which can then be used for a wide array of subsequent reactions (e.g., amide bond formation, diazotization). It also acts as a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution.[7]
-
Phenolic Hydroxyl: The hydroxyl group can be alkylated, acylated, or used in ether synthesis. Its acidity also allows for specific salt formation or use in reactions requiring a phenoxide intermediate.
Role as a Synthetic Intermediate
Caption: The role of this compound as a versatile synthetic intermediate.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.[1][8][19] The GHS classification indicates it can cause skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1][8][20]
GHS Hazard Information
| Hazard | Code | Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [1] | |
| Signal Word | Warning | [1] | |
| Hazard Statements | H302 | Harmful if swallowed. | [8][20] |
| H315 | Causes skin irritation. | [1][8] | |
| H318 / H319 | Causes serious eye damage/irritation. | [1][8][20] | |
| H335 | May cause respiratory irritation. | [1][8][20] |
Safe Handling and Storage Protocol
Adherence to strict safety protocols is mandatory when working with this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[19][21]
-
Ventilation: Handle the compound only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[19]
-
Dispensing: Avoid generating dust when weighing or transferring the solid. Use appropriate tools and techniques for handling solids.
-
Exposure Controls: In case of contact, follow standard first-aid procedures. For skin contact, wash immediately with plenty of soap and water.[22] For eye contact, rinse cautiously with water for several minutes.[19][21] If inhaled, move the person to fresh air.[19] Seek medical attention if irritation or other symptoms persist.[21]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[21] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[19][22]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[19]
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A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-3-nitrophenol
This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the physicochemical properties of 2-Fluoro-3-nitrophenol. As a key aromatic building block, a thorough understanding of its characteristics is paramount for its effective use in synthetic chemistry and medicinal chemistry. This document provides a synthesis of available data, theoretical insights, and practical methodologies to empower researchers in their work with this versatile compound.
Molecular Profile and Physicochemical Characteristics
This compound, with the molecular formula C₆H₄FNO₃, possesses a unique substitution pattern on the aromatic ring that dictates its chemical behavior. The interplay between the electron-withdrawing nitro group, the highly electronegative fluorine atom, and the acidic hydroxyl group creates a distinct electronic and steric environment. These features significantly influence its reactivity, solubility, and spectroscopic properties.
Core Physicochemical Data
A compilation of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models. For context, experimental data for isomeric compounds are also provided where available.
| Property | This compound | 3-Fluoro-4-nitrophenol (Isomer) | 4-Fluoro-2-nitrophenol (Isomer) | Source |
| Molecular Formula | C₆H₄FNO₃ | C₆H₄FNO₃ | C₆H₄FNO₃ | N/A |
| Molecular Weight | 157.10 g/mol | 157.10 g/mol | 157.10 g/mol | [1] |
| Appearance | Solid | Pale yellow to brown powder | Solid | [2][3] |
| Melting Point | Not available | 93-95 °C | 75-77 °C | [2][4] |
| Boiling Point | Predicted: 266.5 °C | Predicted: 323.6 °C | Not available | [5] |
| pKa | Predicted: 6.51 ± 0.10 | Predicted: 6.42 ± 0.10 | Not available | [2] |
| LogP | Predicted: 1.5 | Not available | Not available | [6] |
Expert Insight: The acidity of the phenolic proton, indicated by the pKa, is a crucial parameter. The electron-withdrawing nature of both the nitro group and the fluorine atom is expected to increase the acidity of this compound compared to phenol (pKa ≈ 10). The predicted pKa of approximately 6.5 suggests that it is a moderately weak acid. This property is fundamental in designing synthetic reactions where it may act as a nucleophile (in its deprotonated form) or as a proton donor.
Spectroscopic Signature: A Fingerprint for Identification
Spectroscopic analysis provides an unambiguous method for the identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns of these protons will be influenced by the electronic effects of the adjacent substituents.
-
¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons. The carbon directly attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JC-F). The chemical shifts of the carbons will be indicative of the electron density at each position.
-
¹⁹F NMR: A single resonance in the fluorine NMR spectrum will confirm the presence of the fluorine atom. Its chemical shift will provide information about its electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key vibrational modes to expect include:
-
O-H Stretch: A broad band in the 3200-3600 cm⁻¹ region, typical for a phenolic hydroxyl group.
-
N-O Stretch (Nitro Group): Two strong, sharp bands around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
-
C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ range.
-
C=C Aromatic Stretch: Peaks in the 1400-1600 cm⁻¹ region.
Solubility Profile
The solubility of this compound in various solvents is a critical consideration for its use in reactions, purifications, and formulations.
-
Aqueous Solubility: The presence of the polar hydroxyl and nitro groups allows for some solubility in water. However, the hydrophobic nature of the benzene ring limits this solubility. The pH of the aqueous medium will have a significant impact; in basic solutions, the compound will deprotonate to form the more soluble phenolate salt.
-
Organic Solvent Solubility: Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of organic solvents.[7]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated due to the potential for hydrogen bonding.[7]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Moderate to good solubility is expected.[2][7]
-
Non-polar Solvents (e.g., Hexane, Toluene): Limited solubility is predicted.
-
Experimental Protocols for Physicochemical Characterization
For researchers who need to experimentally verify the properties of this compound, the following established protocols can be adapted.
Determination of pKa by UV-Vis Spectrophotometry
Principle: The UV-Vis absorption spectrum of this compound will differ between its protonated (phenol) and deprotonated (phenolate) forms. By monitoring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of buffer solutions with precisely known pH values (e.g., from pH 5.5 to 7.5).
-
-
Sample Preparation: For each buffer solution, create a sample by adding a small, constant aliquot of the stock solution to a cuvette containing the buffer.
-
Spectroscopic Measurement:
-
Record the full UV-Vis spectrum for each sample.
-
Identify the wavelength of maximum absorbance difference between the most acidic and most basic samples.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.
-
The pKa is the pH value at the inflection point of the resulting sigmoidal curve.
-
Caption: Key reactivity pathways for this compound.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye damage. [1]It may also cause skin and respiratory irritation. [1]Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, grounded in both theoretical principles and available experimental data for related compounds. By understanding its molecular structure, spectroscopic characteristics, solubility, and reactivity, researchers can better utilize this important chemical intermediate in their synthetic and drug discovery endeavors. The provided experimental protocols offer a framework for the precise characterization of this compound, contributing to the robustness and reproducibility of scientific research.
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2-Fluoro-3-nitrophenol molecular weight and formula
An In-depth Technical Guide to 2-Fluoro-3-nitrophenol for Advanced Research Applications
Executive Summary
This compound is a strategically important fluorinated building block in modern medicinal chemistry and drug development. Its unique substitution pattern, featuring hydroxyl, nitro, and fluoro groups on an aromatic scaffold, offers a versatile platform for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its core chemical properties, proposes a robust synthetic pathway with mechanistic considerations, explores its application in drug discovery workflows, outlines key analytical characterization techniques, and details critical safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound.
The Strategic Role of Fluorinated Phenols in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] Fluorinated nitrophenols, such as this compound, are particularly valuable intermediates.[2][3] The nitro group serves as a versatile chemical handle for reduction to an amine or as a powerful electron-withdrawing group, while the phenolic hydroxyl and the fluorine atom provide additional points for synthetic diversification.[3] This trifunctional arrangement allows for controlled, regioselective reactions, making it an indispensable tool for building compound libraries and synthesizing targeted APIs.[4]
Core Compound Profile: this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. The compound is typically supplied as a solid with high purity, essential for reproducible reaction outcomes.[5]
Physicochemical and Identification Data
The key identifying and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄FNO₃ | [5][6][7] |
| Molecular Weight | 157.10 g/mol | [6][7] |
| CAS Number | 179816-26-3 | [5][6] |
| IUPAC Name | This compound | [6] |
| Physical Form | Solid | |
| Boiling Point | 266.5 °C at 760 mmHg | [2][8] |
| Density | 1.511 g/cm³ | [8] |
| Flash Point | 115 °C | [8] |
| InChIKey | QZOGSUCWBIPKDC-UHFFFAOYSA-N | [6] |
Molecular Structure
The spatial arrangement of the functional groups is critical to the molecule's reactivity. The ortho-fluoro and meta-nitro substituents relative to the hydroxyl group dictate the electronic and steric environment of the aromatic ring.
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A Researcher's Comprehensive Safety Guide to 2-Fluoro-3-nitrophenol
An In-depth Technical Guide for Safe Handling, Storage, and Emergency Response in Research and Development Settings
Introduction: Understanding the Compound and Its Inherent Risks
2-Fluoro-3-nitrophenol (CAS: 179816-26-3) is a valuable substituted phenol derivative widely utilized as a key intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring both a fluorine atom and a nitro group, allows for diverse functionalization, making it a critical component in the development of novel bioactive molecules.[1] However, the same reactivity that makes this compound synthetically useful also imparts a significant hazard profile.
For researchers, scientists, and drug development professionals, a deep, mechanistic understanding of its safety parameters is not merely a regulatory formality but a cornerstone of responsible and effective research. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive technical overview, explaining the causality behind safety protocols and equipping laboratory personnel with the knowledge to handle this compound with confidence and precision. We will dissect its hazards, establish robust protocols for exposure prevention, and outline clear, actionable emergency procedures.
Section 1: Core Chemical Identity and Physicochemical Properties
A foundational element of laboratory safety is the unambiguous identification of the chemical in use. The properties of this compound dictate its behavior under various laboratory conditions and inform appropriate handling and storage strategies.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 179816-26-3 | Sigma-Aldrich, PubChem[2] |
| Molecular Formula | C₆H₄FNO₃ | PubChem[2], MySkinRecipes[1] |
| Molecular Weight | 157.10 g/mol | PubChem[2], MySkinRecipes[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point | 266.5°C | MySkinRecipes[1] |
Section 2: Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance, with its primary risks associated with acute toxicity, severe eye damage, and skin irritation/sensitization. The signal word for this chemical is Danger .[2][3]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[2][4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2] |
| Skin Sensitization | Category 1B | H317: May cause an allergic skin reaction[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][4] |
| Hazardous to the Aquatic Environment (Long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects[4] |
The following diagram illustrates the logical flow from the chemical's intrinsic properties to the necessary laboratory precautions.
Caption: PPE selection workflow based on the physical form of the chemical.
Section 4: Protocols for Safe Handling, Storage, and Disposal
Methodology for Safe Handling:
-
Preparation: Before handling, ensure the fume hood is operational and the work area is clear of clutter. Confirm the location of the nearest eyewash station, safety shower, and spill kit.
-
Donning PPE: Don all required PPE as outlined in the table above.
-
Transfer: When weighing the solid, use a spatula and transfer it to a tared container inside the fume hood to minimize dust generation.
-
Post-Handling: After use, decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water. [5][6] Methodology for Safe Storage:
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination. [7][8]2. Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals. [5][6]The area should be secured and accessible only to authorized personnel. [7][8]3. Compatibility: Store away from strong oxidizing agents, strong acids, and strong bases. [9] Methodology for Waste Disposal:
-
Collection: Collect all waste material (including contaminated consumables like gloves and wipes) in a clearly labeled, sealed hazardous waste container.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal plant, in accordance with all local, state, and federal regulations. [5][7]Do not discharge into the environment. [8]
Section 5: Emergency Response and First-Aid
Immediate and correct action is critical in the event of an exposure.
Caption: Emergency first-aid workflow for different exposure routes.
Detailed First-Aid Protocols:
-
Eye Contact: This is the most critical exposure route. Immediately and continuously flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [10]Remove contact lenses if present and easy to do so. [7][8]Seek immediate medical attention from an ophthalmologist. [11]* Skin Contact: Immediately remove all contaminated clothing. [12]Wash the affected skin area with plenty of soap and water for at least 15 minutes. [5][10]Seek medical attention if skin irritation develops or persists. [7][8]* Inhalation: Move the exposed individual to fresh air at once. [10]If breathing has stopped or is difficult, provide artificial respiration or oxygen by trained personnel. [7][8][10]Keep the person warm and at rest. Seek immediate medical attention. [10]* Ingestion: Rinse the mouth thoroughly with water. [7][8]Never give anything by mouth to an unconscious person. [7][8]Do NOT induce vomiting. Call a Poison Control Center or seek immediate medical attention. [10]
Section 6: Toxicological Insights for Risk Assessment
While specific toxicological studies on this compound are limited, the broader class of nitrophenols provides valuable data for risk assessment. Nitrophenols are known to be toxic if ingested, inhaled, or absorbed through the skin. [13]
-
Systemic Effects: Animal studies on related compounds, such as 4-nitrophenol, suggest that inhalation exposure could potentially reduce the blood's ability to carry oxygen. [14]While no human data is available, this potential for systemic toxicity underscores the importance of preventing inhalation exposure. [14][15]* Irritation: The primary documented effects are severe irritation and potential damage to the eyes and skin, which is consistent with the GHS classification. [2][14]* Carcinogenicity: The U.S. Department of Health and Human Services, EPA, and the International Agency for Research on Cancer (IARC) have not classified the carcinogenic potential of nitrophenols in humans. [14]There is currently no evidence to suggest it is a carcinogen, but minimizing exposure is always a prudent measure.
The mechanism of toxicity is rooted in its chemical nature. The phenolic hydroxyl group can cause protein denaturation and cell membrane damage, leading to irritation and tissue damage. The nitro group can interfere with cellular respiration. This understanding reinforces the need for the stringent handling protocols described.
Conclusion
This compound is an indispensable tool in modern chemical synthesis, but its utility is matched by its potential hazards. A thorough understanding of its risk profile—particularly the high potential for irreversible eye damage, skin irritation, and sensitization—is paramount for all laboratory personnel. By implementing robust engineering controls, adhering to task-specific PPE protocols, and being prepared with clear, actionable emergency procedures, researchers can mitigate these risks effectively. The principles and protocols outlined in this guide are designed to foster a culture of safety, ensuring that scientific advancement and personal well-being are held in equal regard.
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An In-Depth Technical Guide to the Hazards and Handling of 2-Fluoro-3-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Interest and Precaution
2-Fluoro-3-nitrophenol is an aromatic compound of significant interest in medicinal chemistry and drug development. Its utility as a versatile building block stems from the unique electronic properties conferred by its substituent groups: the electron-withdrawing nitro group and the highly electronegative fluorine atom on a phenolic scaffold. These features make it a valuable intermediate for synthesizing a wide array of more complex molecules, including potential pharmaceutical candidates, dyes, and fluorescent probes.[1] However, the very characteristics that make this compound chemically useful also impart significant physiological hazards. This guide provides a comprehensive overview of the toxicological properties, safe handling protocols, and emergency procedures for this compound, grounded in the established principles of chemical safety and informed by data on analogous nitrophenolic and organofluorine compounds.
Section 1: Physicochemical and Toxicological Profile
A thorough understanding of a chemical's properties is the foundation of its safe use. This section details the known physical characteristics and the toxicological profile of this compound, drawing on aggregated data and the toxicology of related compounds.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 179816-26-3 | |
| Molecular Formula | C₆H₄FNO₃ | [2] |
| Molecular Weight | 157.10 g/mol | [2] |
| Physical Form | Solid | [3] |
| Boiling Point | 266.5°C | [N/A] |
| Storage Temperature | Ambient, dry conditions | [3] |
GHS Hazard Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictograms |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal | Category 4 (33.3% of notifications) | H312: Harmful in contact with skin | Warning | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 (66.7% of notifications) | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Danger | GHS05 (Corrosion) |
| Skin Sensitization | Category 1B (33.3% of notifications) | H317: May cause an allergic skin reaction | Warning | GHS07 (Exclamation Mark) |
| Acute Toxicity, Inhalation | Category 4 (33.3% of notifications) | H332: Harmful if inhaled | Warning | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 (33.3% of notifications) | H412: Harmful to aquatic life with long lasting effects | (None) | (None) |
Source: Aggregated GHS information from ECHA C&L Inventory.[2]
Toxicological Insights and Mechanisms of Action
Aromatic nitro compounds, including nitrophenols, are known to induce methemoglobinemia .[5] This is a serious and potentially life-threatening condition where the iron in hemoglobin is oxidized from its ferrous (Fe²⁺) state to the ferric (Fe³⁺) state.[5] Methemoglobin is incapable of binding and transporting oxygen, leading to a functional anemia and tissue hypoxia, even with adequate oxygen supply.[5] Symptoms can include cyanosis (a bluish discoloration of the skin, lips, and nail beds), headache, fatigue, dizziness, and in severe cases, cardiac arrhythmias and respiratory depression.[6] The nitro group of this compound can be metabolized to reactive intermediates that facilitate this dangerous oxidation of hemoglobin.
Furthermore, some substituted phenols are known to act as uncouplers of oxidative phosphorylation . This process disrupts the generation of ATP, the primary energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane. This can lead to cellular energy depletion and, in severe cases of poisoning, hyperthermia.
The presence of a fluorine atom can significantly modulate the physicochemical and toxicological properties of a molecule. Fluorine's high electronegativity can increase the acidity of the phenolic hydroxyl group, potentially enhancing its ability to interact with biological targets. While the carbon-fluorine bond is very stable, the overall electronic profile of the molecule is altered, which can affect its metabolic fate and reactivity. [N/A] For some organofluorine compounds, metabolism can lead to the release of toxic fluoride ions, though this is not the primary mechanism of toxicity for most aromatic organofluorines. [N/A] The primary impact of the fluorine in this compound is likely its influence on the molecule's overall electronic character and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological systems.
Section 2: Safe Handling and Engineering Controls
Given its hazardous properties, strict adherence to safety protocols is mandatory when working with this compound. The following guidelines are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous solids like this compound is through engineering controls.
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide effective containment.
-
General Laboratory Ventilation: Maintain good general laboratory ventilation to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE): The Essential Barrier
Appropriate PPE must be worn at all times when handling this compound.
-
Eye Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility chart for the specific solvent being used. For extended work or when handling concentrated solutions, double-gloving is recommended.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened. For larger scale operations, a chemical-resistant apron may be necessary.
-
Footwear: Closed-toe shoes are required in all laboratory settings.
Workflow for Safe Handling of this compound
The following diagram outlines the critical steps for safely handling this compound from receipt to use.
Caption: Workflow for the safe handling of this compound.
Section 3: Detailed Laboratory Protocols
Adherence to well-defined protocols is essential for both safety and experimental reproducibility.
Protocol for Weighing and Dispensing the Solid Compound
-
Preparation: Ensure the chemical fume hood is operational and the work surface is clean and free of clutter. Assemble all necessary equipment (spatula, weigh paper/boat, secondary container).
-
Tare the Balance: Place a clean weigh boat on the analytical balance within the fume hood or ventilated enclosure and tare the balance.
-
Transfer the Solid: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount of solid to the weigh boat. Avoid generating dust.
-
Seal and Clean: Securely close the primary container. Wipe the exterior of the container and the spatula with a damp cloth (e.g., with 70% ethanol) to remove any residual powder.
-
Record and Transfer: Record the exact weight. Carefully transfer the weighed solid to the reaction vessel or a container for solution preparation.
Protocol for Preparing a Stock Solution
-
Pre-calculation: Before starting, calculate the required mass of this compound and the volume of solvent needed to achieve the desired concentration.
-
Weigh the Compound: Follow the protocol outlined in Section 3.1 to weigh the required amount of the solid into a suitable container (e.g., a beaker or flask).
-
Initial Dissolution: Add a portion of the chosen solvent to the container with the solid. Gently swirl or stir to dissolve. Sonication may be used if necessary, ensuring the container is sealed to prevent aerosol generation.
-
Quantitative Transfer: If using a volumetric flask for a precise concentration, carefully transfer the dissolved solution to the flask. Rinse the original container with several small aliquots of the solvent, adding each rinse to the volumetric flask to ensure all the compound is transferred.
-
Dilute to Volume: Add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, date of preparation, and your initials.
Section 4: Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is critical.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [N/A]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [N/A]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [N/A]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [N/A]
Emergency Response Decision Tree
Caption: Decision tree for responding to a chemical incident.
Spill and Fire Procedures
-
Minor Spill (Solid):
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Fire:
-
This compound is combustible but may not ignite readily.
-
Use a dry chemical, CO₂, or water spray extinguisher.
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Be aware that hazardous decomposition products, including toxic oxides of nitrogen and hydrogen fluoride, will be produced in a fire. [N/A]
-
Section 5: Storage and Waste Disposal
Proper storage and disposal are crucial for laboratory safety and environmental protection.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong bases, strong oxidizing agents, and strong reducing agents. Aromatic nitro compounds can react explosively with bases.
-
Store in a designated area for toxic chemicals.
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Segregation: As a halogenated aromatic nitro compound, waste should be collected in a dedicated, properly labeled hazardous waste container for halogenated organic waste. [N/A] Do not mix with non-halogenated or incompatible waste streams.
-
Containerization: Use a leak-proof, compatible container with a secure lid. The container must be labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.
-
Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected. [N/A]
Chemical Waste Disposal Flowchart
Caption: Flowchart for the disposal of this compound waste.
Conclusion
This compound is a valuable tool in the arsenal of the research scientist and drug development professional. However, its utility is matched by its potential for harm. By understanding its toxicological profile, particularly its capacity to induce methemoglobinemia and cause severe irritation, and by rigorously applying the principles of safe handling, engineering controls, and proper emergency response, researchers can mitigate the risks. This guide serves as a foundational document to foster a culture of safety and responsibility when working with this and other hazardous chemical intermediates.
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solubility of 2-Fluoro-3-nitrophenol in organic solvents
An In-depth Technical Guide to the Solubility of 2-Fluoro-3-nitrophenol in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS No. 179816-26-3), an important intermediate in pharmaceutical and agrochemical synthesis.[1] A review of current literature reveals a notable scarcity of quantitative solubility data for this compound. Consequently, this document emphasizes the foundational principles governing its solubility, derived from its physicochemical properties, and presents a robust, field-proven experimental protocol for generating precise, quantitative data. We delve into the theoretical underpinnings of solubility, including polarity and hydrogen bonding, and provide a detailed, step-by-step methodology using the isothermal equilibrium method coupled with UV-Vis spectrophotometry. This guide is designed to be an essential resource for researchers, process chemists, and formulation scientists who require accurate solubility data for process optimization, reaction design, purification, and formulation development.
Introduction: The Critical Role of Solubility
This compound is a substituted aromatic compound whose utility in organic synthesis is significant.[1] Like any solid reactant or intermediate, its solubility in organic solvents is a critical physical property that governs the efficiency of synthetic processes. Understanding solubility is paramount for:
-
Reaction Kinetics: Ensuring the reactant is sufficiently dissolved to participate effectively in a solution-phase reaction.
-
Process Optimization: Selecting appropriate solvents for achieving desired concentrations and preventing precipitation.
-
Purification Strategies: Designing effective crystallization and extraction procedures.
-
Formulation Development: Creating stable solutions for various applications, a cornerstone of drug discovery.[2][3]
The solubility of a compound is not an intrinsic constant but is dependent on the interplay between the solute and the solvent, as well as external conditions like temperature and pressure.[4] This guide will first explore the theoretical basis for the solubility of this compound before outlining a definitive method for its empirical measurement.
Physicochemical Profile and Theoretical Solubility Considerations
The molecular structure of a compound dictates its physical properties and, by extension, its solubility behavior.[3] The principle of "like dissolves like" serves as a useful preliminary guideline, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[5]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 179816-26-3 | [6] |
| Molecular Formula | C₆H₄FNO₃ | [6] |
| Molecular Weight | 157.10 g/mol | [6] |
| Appearance | Solid | |
| Boiling Point | 266.5 °C | [1] |
| Hydrogen Bond Donor Count | 1 (from -OH group) | [6] |
| Hydrogen Bond Acceptor Count | 4 (from -OH, -NO₂, -F) | [6] |
| Topological Polar Surface Area | 66.1 Ų |[6] |
The structure of this compound contains several key features that influence its solubility:
-
Phenolic Hydroxyl (-OH) Group: This group is polar and can act as a strong hydrogen bond donor, promoting solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone).
-
Nitro (-NO₂) Group: This is a highly polar, electron-withdrawing group that can act as a hydrogen bond acceptor. Its presence significantly increases the molecule's overall polarity.[7]
-
Fluoro (-F) Group: As the most electronegative element, fluorine creates a strong dipole moment in the C-F bond. It is considered a weak hydrogen bond acceptor.[7] The presence of fluorine can modulate both polarity and lipophilicity.[8]
-
Aromatic Ring: The benzene ring is inherently non-polar and contributes to solubility in solvents with aromatic character (e.g., toluene) through π-π stacking interactions.
A crucial structural consideration is the potential for intramolecular hydrogen bonding between the ortho-hydroxyl and fluoro groups. While F···H-O interactions are generally weaker than O···H-O bonds, their presence can reduce the availability of the hydroxyl proton for intermolecular bonding with solvent molecules, potentially lowering solubility in some solvents compared to an isomer where such an interaction is not possible.[9]
Qualitative Solubility Forecast in Common Organic Solvents
Based on the physicochemical properties and the "like dissolves like" principle, we can forecast the qualitative solubility of this compound. For nitrophenol derivatives, polar solvents are generally effective.[10][11]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's -OH and the solute's -OH, -NO₂, and -F groups.[12] |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, Ethyl Acetate | Moderate to High | Strong dipole-dipole interactions. These solvents can accept hydrogen bonds from the solute's -OH group.[10] |
| Non-polar | Hexane, Cyclohexane | Low | Mismatch in polarity. Intermolecular forces between solute and solvent are weak compared to the solute-solute forces in the crystal lattice.[10] |
| Aromatic | Toluene, Benzene | Low to Moderate | The non-polar aromatic ring of the solute can interact favorably with aromatic solvents, but the polar functional groups limit overall solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with the polar parts of the solute, but lack strong hydrogen bonding capabilities. |
Experimental Protocol for Quantitative Solubility Determination
For drug development and process chemistry, qualitative estimates are insufficient.[13] A precise, reproducible experimental value is required. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the isothermal saturation method, often called the shake-flask method.[14][15] This method ensures that the system has reached a true equilibrium, providing a thermodynamically valid measurement.[15]
Principle of the Method
An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to allow the solution to become saturated and reach equilibrium.[14] Once equilibrium is established, the undissolved solid is removed by filtration or centrifugation, and the concentration of the solute in the clear supernatant is measured using a suitable analytical technique.
Materials & Equipment
-
Solute: this compound (purity >98%)
-
Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.
-
Equipment:
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Thermostatic shaker, incubator, or water bath capable of maintaining constant temperature (e.g., 25.0 ± 0.1 °C)
-
Vortex mixer
-
Centrifuge
-
Syringes (glass or polypropylene)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer and quartz cuvettes
-
Step-by-Step Experimental Procedure
-
Preparation of Stock Standard (for UV-Vis Calibration):
-
Accurately weigh approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent in which the compound is highly soluble (e.g., methanol). This is your primary stock solution (~100 µg/mL).
-
-
Preparation of Calibration Curve:
-
Perform serial dilutions of the primary stock solution to prepare a series of at least five calibration standards of known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound.
-
Plot a graph of absorbance versus concentration. The resulting line should be linear with a correlation coefficient (R²) > 0.99. This curve is essential for determining the concentration of the unknown saturated samples.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound (e.g., 10-20 mg) to a series of pre-weighed glass vials. The key is to ensure a visible excess of solid remains after equilibration.[2]
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in the thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for 48 to 72 hours. This extended time is critical to ensure that true thermodynamic equilibrium is reached.[16] Shorter times may only yield kinetic solubility, which can be misleading.[3][17]
-
-
Sample Processing and Analysis:
-
After equilibration, remove the vials and let them stand undisturbed at the experimental temperature for at least 1 hour to allow the excess solid to settle.
-
Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particulates.
-
Accurately dilute a known volume of the filtered, saturated solution with the appropriate solvent to bring its concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the predetermined λ_max.
-
Data Calculation
-
Use the linear regression equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution.
-
Express the final solubility in desired units, such as mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram outlines the logical flow for the experimental determination of solubility.
Caption: Logical workflow for solubility determination via the isothermal equilibrium method.
Conclusion
While quantitative solubility data for this compound is not widely published, a robust theoretical and experimental framework can be established for its determination. Its molecular structure, characterized by polar nitro, hydroxyl, and fluoro functional groups, suggests high solubility in polar protic and aprotic organic solvents and limited solubility in non-polar media. For applications in pharmaceutical and chemical development, precise data is non-negotiable. The detailed isothermal equilibrium protocol provided in this guide offers a reliable and scientifically sound method for generating this critical data, empowering researchers to optimize synthetic processes, design effective purification strategies, and accelerate development timelines.
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spectroscopic data of 2-Fluoro-3-nitrophenol (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-3-nitrophenol
Authored by: A Senior Application Scientist
This guide provides a detailed exploration of the spectroscopic data for this compound (C₆H₄FNO₃), a valuable intermediate in pharmaceutical and materials science. As researchers and drug development professionals, a comprehensive understanding of a molecule's structural identity is paramount. This document synthesizes predictive data and established methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a robust analytical framework for this compound.
The molecular structure, with its unique substitution pattern on the phenol ring, gives rise to a distinct spectroscopic fingerprint. The following sections will delve into the theoretical basis for interpreting this data, provide field-proven protocols for data acquisition, and present the expected results in a clear, comparative format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environment.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum reveals the disposition of the three protons on the aromatic ring and the phenolic proton. The electron-withdrawing nature of the nitro group (-NO₂) and the fluorine atom (-F), combined with the electron-donating hydroxyl group (-OH), results in a predictable dispersion of signals in the aromatic region (typically 6.5-8.5 ppm).[1][2] The phenolic proton is expected to appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.[1]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | ~7.5 | Triplet (t) | J(H4-H5) ≈ 8.0, J(H4-F) ≈ 8.0 |
| H-5 | ~7.2 | Triplet of doublets (td) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0, J(H5-F) ≈ 2.0 |
| H-6 | ~7.8 | Doublet of doublets (dd) | J(H6-H5) ≈ 8.0, J(H6-F) ≈ 4.5 |
| OH | >9.0 | Broad singlet (br s) | - |
Causality in Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is crucial.[3] It readily dissolves the phenol and, through hydrogen bonding, shifts the acidic -OH proton downfield to a less crowded region of the spectrum (>9.0 ppm), preventing its exchange with residual water and allowing for its unambiguous identification.[1] Using a high-field instrument (e.g., 500 MHz) is recommended to achieve better signal dispersion for the coupled aromatic protons, simplifying interpretation.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Solvent Selection: DMSO-d₆ is chosen for its excellent solvating power for phenols and its ability to slow the exchange of the phenolic proton.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard and reference (δ = 0.00 ppm).[4]
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30). Set the spectral width to cover the range of -2 to 12 ppm.
-
Obtain a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), phase the resulting spectrum, and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum will show six distinct signals for the six carbons of the benzene ring. The chemical shifts are heavily influenced by the attached substituents and their electronic effects. The carbon bearing the hydroxyl group (C-1) will be significantly downfield, while the carbons bearing the fluorine (C-2) and nitro group (C-3) will also be deshielded. Furthermore, C-F coupling will be observable, splitting the signals for C-2 and its adjacent carbons.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, ²JCF, ³JCF in Hz) |
|---|---|---|
| C-1 (C-OH) | ~150 | ³JCF ≈ 3-5 |
| C-2 (C-F) | ~155 | ¹JCF ≈ 240-260 |
| C-3 (C-NO₂) | ~135 | ²JCF ≈ 15-20 |
| C-4 | ~125 | ³JCF ≈ 3-5 |
| C-5 | ~120 | ⁴JCF ≈ 1-2 |
| C-6 | ~115 | ²JCF ≈ 20-25 |
Fluorine-19 (¹⁹F) NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[5] For this compound, the spectrum is expected to show a single resonance for the fluorine atom. This resonance will be split into a multiplet due to coupling with the neighboring aromatic protons (H-6, H-4, and H-5). The chemical shift provides valuable information about the electronic environment of the fluorine atom.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Methodology: The protocol is analogous to ¹H NMR, using the same sample.
-
Acquisition: Switch the spectrometer probe to the ¹⁹F nucleus frequency.
-
Referencing: Use an external standard, such as trifluoroacetic acid (TFA), for referencing.
-
Interpretation: The resulting spectrum will show a multiplet, and its chemical shift is characteristic of an aryl fluoride.
NMR Analysis Workflow
Caption: General workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, nitro, and fluoro groups, as well as for the aromatic ring.
Interpretation of Key IR Bands:
-
O-H Stretch: A prominent, broad absorption band is expected in the 3200–3550 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group in phenols.[1][6][7]
-
Aromatic C-H Stretch: Weaker absorptions typically appear just above 3000 cm⁻¹.[8]
-
N-O Asymmetric & Symmetric Stretch: The nitro group gives rise to two very strong and characteristic bands. The asymmetric stretch appears around 1520-1560 cm⁻¹, and the symmetric stretch appears around 1340-1370 cm⁻¹.[9] The presence of this pair of strong bands is a powerful indicator for a nitro compound.
-
Aromatic C=C Stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring.[7]
-
C-F Stretch: A strong absorption band in the 1200-1270 cm⁻¹ range is expected for the C-F bond stretch.[10]
-
C-O Stretch: The stretching vibration of the phenolic C-O bond typically appears as a strong band around 1200 cm⁻¹.[6]
Summary of Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
|---|---|---|---|
| 3550–3200 | O-H (Phenol) | Stretch (H-bonded) | Strong, Broad |
| 3100–3000 | C-H (Aromatic) | Stretch | Medium-Weak |
| 1560–1520 | NO₂ | Asymmetric Stretch | Strong |
| 1600–1450 | C=C (Aromatic) | Ring Stretch | Medium-Strong |
| 1370–1340 | NO₂ | Symmetric Stretch | Strong |
| 1270–1200 | C-F | Stretch | Strong |
| ~1200 | C-O (Phenol) | Stretch | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. This is a self-validating step; insufficient contact results in a weak, low-quality spectrum.
-
Data Acquisition: Collect the sample spectrum over the range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot.
IR Analysis Workflow
Caption: Standard workflow for functional group analysis using ATR-FTIR.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, Electron Ionization (EI) is a suitable technique.
Interpretation of Mass Spectrum:
-
Molecular Ion (M⁺•): The molecular formula C₆H₄FNO₃ corresponds to a monoisotopic mass of 157.0175 Da.[11] The mass spectrum should therefore exhibit a molecular ion peak at an m/z of 157. This peak is crucial as it confirms the molecular weight.[12] According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with 157.[13]
-
Fragmentation Pattern: EI is a high-energy technique that causes extensive fragmentation.[14] For aromatic nitro compounds, characteristic fragmentation pathways include:
-
Loss of NO₂: A peak at m/z 111 ([M - 46]⁺) corresponding to the loss of a nitro radical (•NO₂).
-
Loss of NO: A peak at m/z 127 ([M - 30]⁺) from the loss of nitric oxide (•NO), often following rearrangement.
-
Loss of CO: Subsequent loss of carbon monoxide from fragment ions is common for phenols, which could lead to a peak at m/z 83 ([M - 46 - 28]⁺).
-
Summary of Predicted Mass Spectrum Data (EI-MS)
| m/z | Proposed Ion | Identity |
|---|---|---|
| 157 | [C₆H₄FNO₃]⁺• | Molecular Ion (M⁺•) |
| 127 | [C₆H₄FO₂]⁺ | [M - NO]⁺ |
| 111 | [C₆H₄FO]⁺ | [M - NO₂]⁺ |
| 83 | [C₅H₄F]⁺ | [M - NO₂ - CO]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid with sufficient volatility, a direct insertion probe can be used. The probe is heated to vaporize the sample directly into the ionization chamber.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion (M⁺•).[12][14]
-
Mass Analysis: Accelerate the newly formed ions out of the ion source and into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
-
Data Output: The data is plotted as a mass spectrum, showing relative intensity versus m/z. The most intense peak is designated the "base peak" and assigned a relative intensity of 100%.
MS Analysis Workflow
Caption: A typical workflow for structural analysis using EI-MS.
Conclusion
The collective application of NMR, IR, and MS provides a definitive structural confirmation of this compound. ¹H and ¹³C NMR establish the precise arrangement of atoms and the influence of substituents on the aromatic system, while ¹⁹F NMR confirms the presence and electronic environment of the fluorine atom. IR spectroscopy offers rapid verification of key functional groups—hydroxyl, nitro, and fluoro—through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight via the molecular ion and provides corroborating structural evidence through predictable fragmentation patterns. This multi-technique approach ensures the highest degree of confidence in the compound's identity, a critical requirement for any research or development application.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Alcohols and Phenols. [Link]
-
Quora. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Gerothanassis, I. P. (2010). Fluorine NMR. University of Ioannina. [Link]
-
AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. [Link]
-
ResearchGate. (n.d.). Infrared spectrum of 2-fluoro thiophenol. [Link]
-
Chemistry LibreTexts. (2022). Infrared Spectra of Some Common Functional Groups. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2022). Interpreting Electron Ionization Mass Spectra. [Link]
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A Comprehensive Technical Guide to 2-Fluoro-3-nitrophenol for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 2-Fluoro-3-nitrophenol in Modern Synthesis
In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacological properties. This compound, a key building block, offers a unique combination of functionalities that make it an invaluable intermediate in the synthesis of complex bioactive molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the nitro group serves as a versatile handle for further chemical transformations, such as reduction to an amine or as an electron-withdrawing group to influence reactivity.[1][2] This guide provides an in-depth overview of the commercial availability, safe handling, and synthetic applications of this compound, tailored for researchers, scientists, and drug development professionals.
Commercial Availability and Supplier Specifications
A reliable and well-characterized source of starting materials is paramount for reproducible and successful research. This compound is readily available from several reputable chemical suppliers. When selecting a supplier, researchers should consider not only the purity of the compound but also the available grades, pack sizes, and the comprehensiveness of the provided analytical data.
| Supplier | Purity | Available Pack Sizes |
| Sigma-Aldrich | ≥98% | 250 mg, 1 g, 5 g, 10 g |
| Thermo Fisher Scientific (Alfa Aesar) | 97% | 1 g, 5 g |
| TCI Chemicals | >98.0% (GC) | 1 g, 5 g |
| Parchem | Not specified | Bulk quantities available upon request |
| BLD Pharmatech | ≥98.0% | 1 g, 5 g, 25 g |
It is imperative to obtain and review the Certificate of Analysis (CoA) for each batch to confirm its identity and purity, as impurities can significantly impact the outcome of a reaction.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and hazards associated with a chemical is a prerequisite for its safe handling and use in any laboratory setting.
Key Physicochemical Data for this compound:
-
CAS Number: 179816-26-3[3]
-
Molecular Formula: C₆H₄FNO₃[3]
-
Molecular Weight: 157.10 g/mol [3]
-
Appearance: Typically a yellow to brown solid
-
Melting Point: 37-41 °C
-
Boiling Point: ~237 °C at 760 mmHg
GHS Hazard and Precautionary Statements:
This compound is classified as a hazardous substance. The following GHS classifications and precautionary statements are commonly associated with this compound:
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H318: Causes serious eye damage[3]
-
H335: May cause respiratory irritation[3]
Safe Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Synthetic Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound as a synthetic intermediate is primarily centered on its ability to undergo reactions at the phenolic hydroxyl group and the potential for transformation of the nitro group. One of the most common and powerful applications is in the Williamson ether synthesis , which allows for the introduction of a wide variety of alkyl or aryl substituents at the phenolic oxygen.[4][5][6][7]
The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating its deprotonation to form a phenoxide, which then acts as a potent nucleophile. This enhanced reactivity makes this compound an excellent substrate for O-alkylation reactions.
Experimental Protocol: Williamson Ether Synthesis of 2-Fluoro-3-(benzyloxy)nitrobenzene
This protocol provides a detailed, step-by-step methodology for a representative Williamson ether synthesis using this compound and benzyl bromide.
Reaction Scheme:
Caption: Williamson Ether Synthesis Workflow.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Slowly add benzyl bromide (1.1 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide.
-
Wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Extraction:
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Self-Validation and Causality:
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol without causing unwanted side reactions. The use of a stronger base like sodium hydride is also an option but requires stricter anhydrous conditions.[5]
-
Choice of Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Excess Reagent: A slight excess of the alkylating agent (benzyl bromide) is used to ensure complete consumption of the starting phenol.
-
Monitoring: TLC is a crucial in-process control to determine the reaction endpoint, preventing the formation of byproducts due to prolonged heating.
Conclusion: A Versatile Building Block for Innovation
This compound is a valuable and versatile building block for the synthesis of a wide range of target molecules in drug discovery and medicinal chemistry. Its unique electronic properties and multiple points for chemical modification provide a powerful tool for the design and synthesis of novel compounds with tailored biological activities. A thorough understanding of its commercial availability, safe handling procedures, and synthetic applications, as exemplified by the Williamson ether synthesis, will enable researchers to effectively harness the potential of this important chemical intermediate.
References
-
Pharmaffiliates. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. Available from: [Link]
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Organic Syntheses. Fluorobenzene. Available from: [Link]
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Organic Syntheses. Rhenium-Catalyzed ortho-Alkylation of Phenols. Available from: [Link]
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Gouverneur, V. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(9), 875-880. Available from: [Link]
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Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). Available from: [Link]
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da Silva, A. B., et al. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Current drug targets, 22(4), 379–398. Available from: [Link]
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Sato, M., et al. (2005). Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical Water. Journal of the Japan Petroleum Institute, 48(5), 296-302. Available from: [Link]
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Chrobak, E., et al. (2022). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Molecules, 27(19), 6289. Available from: [Link]
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A Technical Guide to the Procurement and Handling of 2-Fluoro-3-nitrophenol for Research Applications
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Fluoro-3-nitrophenol (CAS No. 179816-26-3), a key chemical intermediate. The document details the compound's chemical properties, analyzes its market availability and pricing structure, and offers field-proven insights into procurement strategies. Furthermore, it establishes essential protocols for quality assessment, safe handling, and storage, ensuring both scientific integrity and laboratory safety. The guide is designed to be a practical resource, bridging the gap between theoretical chemistry and the logistical realities of chemical sourcing and application in a research environment.
Introduction to this compound
Chemical Identity and Properties
This compound is an aromatic organic compound featuring a phenol ring substituted with both a fluorine atom and a nitro group. These functional groups impart specific reactivity and electronic properties, making it a valuable building block in organic synthesis. Its unique structure is leveraged in the construction of more complex molecules.
The definitive identification of this compound is crucial for procurement and experimental use. The primary identifier is its CAS (Chemical Abstracts Service) number. While isomers exist, the focus of this guide is CAS Number 179816-26-3 .[1] Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 179816-26-3 | PubChem[1] |
| Molecular Formula | C₆H₄FNO₃ | PubChem[1] |
| Molecular Weight | 157.10 g/mol | PubChem[1] |
| Appearance | Solid (typically pale yellow to brown powder) | Sigma-Aldrich, Generic |
| Purity (Typical) | ≥97% or ≥98% | Sigma-Aldrich, CP Lab Safety[2] |
| IUPAC Name | This compound | PubChem[1] |
| InChI Key | QZOGSUCWBIPKDC-UHFFFAOYSA-N | Sigma-Aldrich |
Significance in Synthetic Chemistry and Drug Discovery
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3] Fluorinated intermediates like this compound serve as critical starting materials or scaffolds for the synthesis of Active Pharmaceutical Ingredients (APIs).[4][5] The presence of the nitro and hydroxyl groups offers versatile handles for a variety of chemical transformations, including nucleophilic substitution, reduction, and etherification, allowing for the rapid generation of compound libraries for drug discovery programs.[4]
Market Analysis: Price and Availability
Factors Influencing Procurement
The price and availability of this compound are not static; they are influenced by a confluence of technical and market factors. For the researcher, understanding these variables is key to efficient and cost-effective procurement.
-
Purity/Grade: The most significant cost driver is purity. Research-grade material (e.g., 97-98%) is suitable for most discovery applications. Higher purity grades (>99%) command a premium price and are typically required for late-stage development or when impurities could interfere with sensitive assays or subsequent synthetic steps.
-
Quantity: Chemical suppliers operate on economies of scale. The price-per-gram decreases substantially when purchasing larger quantities (e.g., 10g vs. 1g). Researchers should anticipate their needs to consolidate orders where possible.
-
Supplier: Availability and pricing can vary significantly between suppliers, which range from large, multinational corporations to smaller, specialized chemical synthesis labs.[6] Major suppliers often provide extensive quality control documentation but may have higher list prices.
Comparative Supplier Overview
The following table provides an illustrative overview of typical suppliers for research-scale quantities. Prices are for reference only and are subject to change.
| Supplier | Example Product | Purity | Available Quantities | Indicative Price (EUR/USD) |
| Sigma-Aldrich (Merck) | FLUH99C7D149 | 98% | 250 MG, 1 G, 5 G, 10 G | €21.00 (250mg) to €314.00 (10g) |
| BLD Pharmatech | 179816-26-3 | N/A | Research Quantities | Quote-based[7] |
| Parchem | 385-01-3* | N/A | Bulk & Specialty | Quote-based[8] |
| Various Online Marketplaces | Multiple | Varies | Gram to Kilogram | Varies widely[6] |
*Note: Parchem lists CAS 385-01-3, which corresponds to the isomer 3-Fluoro-2-nitrophenol. This highlights the critical importance of verifying the CAS number before purchase.
Procurement Strategy Workflow
A systematic approach to chemical procurement is essential for ensuring that the correct material is acquired in a timely and compliant manner. The workflow below outlines a best-practice model for researchers.
Caption: A typical workflow for the procurement of a chemical reagent.
Technical Considerations for the Researcher
Quality Assessment and Verification
Upon receipt of any chemical, its identity and purity must be verified before use. The most critical document for this purpose is the Certificate of Analysis (CoA) provided by the supplier.
Protocol: Reviewing a Certificate of Analysis
-
Verify Identity: Confirm that the CAS number on the CoA (179816-26-3) and the chemical name match your purchase order.
-
Check Purity: The CoA should state the purity as determined by a specific analytical method (e.g., HPLC, GC, or NMR). Ensure this value meets the requirements of your experiment (e.g., ≥98%).
-
Review Analytical Data: If provided, briefly inspect the spectral data (e.g., ¹H-NMR, LC-MS) for consistency with the known structure of this compound.
-
Record Lot Number: Document the supplier's lot number in your lab notebook. This is crucial for traceability if any experimental issues arise.
-
Quarantine and Report: If any discrepancies are found, do not use the material. Quarantine it and contact the supplier's technical service department immediately.
Safe Handling and Storage
This compound is a hazardous substance and must be handled with appropriate precautions.[1][9]
-
GHS Hazard Information:
Protocol: Standard Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Wear chemical safety goggles or a face shield.[10]
-
Wear a lab coat.
-
-
Handling: Avoid generating dust. Use appropriate tools (spatulas) for weighing and transferring the solid. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] The recommended storage temperature is ambient.
-
Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[10]
Preparation of Stock Solutions (Example)
Researchers will typically prepare a concentrated stock solution for use in experiments.
Protocol: Preparation of a 100 mM Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound needed. For 10 mL of a 100 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass = 0.1 mol/L x 0.010 L x 157.10 g/mol = 0.1571 g (157.1 mg)
-
-
Weighing: In a chemical fume hood, accurately weigh 157.1 mg of the compound into a 15 mL conical tube or a suitable volumetric flask.
-
Dissolution: Add approximately 8 mL of anhydrous DMSO to the vessel.
-
Mixing: Vortex or sonicate the mixture until the solid is completely dissolved.
-
Final Volume: Carefully add DMSO until the final volume reaches 10.0 mL.
-
Labeling and Storage: Label the container clearly with the chemical name, concentration, solvent, date, and your initials. Store appropriately, often at -20°C to prolong stability, protecting from light and moisture.
Conclusion
This compound is an accessible and valuable chemical intermediate for researchers in synthetic and medicinal chemistry. While its procurement is straightforward through various commercial suppliers, careful attention must be paid to verifying its identity via the CAS number and assessing its quality through the Certificate of Analysis. The price is primarily dictated by purity and volume, offering opportunities for cost management through strategic purchasing. Adherence to rigorous safety and handling protocols is non-negotiable to ensure a safe laboratory environment. By following the guidelines presented in this document, researchers can confidently and safely integrate this versatile building block into their discovery programs.
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This compound | C6H4FNO3 | CID 23340673. PubChem. [Link]
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A Comprehensive Guide to the Storage and Stability of 2-Fluoro-3-nitrophenol for Researchers and Drug Development Professionals
As a cornerstone in the synthesis of complex pharmaceuticals and agrochemicals, the integrity of 2-Fluoro-3-nitrophenol is paramount. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the optimal storage and handling conditions necessary to maintain the stability and purity of this critical reagent. Understanding these parameters is not merely a matter of procedural compliance but a fundamental requirement for ensuring the reproducibility and success of experimental outcomes.
Chemical Profile and Inherent Stability
This compound, with the molecular formula C₆H₄FNO₃ and a molecular weight of 157.10 g/mol , is a solid at room temperature. Its chemical structure, featuring a hydroxyl group, a nitro group, and a fluorine atom on a benzene ring, dictates its reactivity and stability. The electron-withdrawing nature of the nitro and fluoro groups influences the acidity of the phenolic proton and the molecule's overall susceptibility to nucleophilic attack or degradation.
While specific kinetic data on the degradation of this compound is not extensively documented in publicly available literature, the stability of nitrophenols, in general, is influenced by factors such as light, temperature, and the presence of oxidizing or reducing agents. The nitro group, in particular, can render the molecule susceptible to reduction, while the phenolic hydroxyl group can be prone to oxidation.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, adherence to stringent storage and handling protocols is essential. These recommendations are synthesized from safety data sheets and general best practices for handling nitrophenolic compounds.
Storage Conditions
Proper storage is the first line of defense against chemical degradation. The following table summarizes the recommended storage conditions for this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature (Ambient) or -20°C for long-term storage. | Storing at room temperature is generally acceptable for short-term use. For maximum recovery and long-term preservation of purity, -20°C is recommended to minimize the rate of any potential degradation reactions. |
| Atmosphere | Store in a dry, well-ventilated area. | Moisture can potentially hydrolyze impurities or interact with the compound itself. A well-ventilated area prevents the accumulation of any potential vapors. |
| Container | Keep container tightly sealed. | Prevents exposure to atmospheric moisture and contaminants. |
| Light Exposure | Store in a light-resistant container or in the dark. | Although not explicitly stated in all sources, nitrophenols can be light-sensitive. Protection from light minimizes the risk of photochemical degradation. |
Handling Procedures
Safe and effective handling is crucial to prevent contamination and ensure user safety, given the hazardous nature of the compound. This compound is harmful if swallowed, causes serious eye damage, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.
-
Dispensing: Avoid generating dust when handling the solid material. Use appropriate tools for weighing and transferring the compound.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous reactions and degradation.
Potential Degradation Pathways
While specific degradation pathways for this compound are not well-documented, inferences can be drawn from the known reactivity of nitrophenols. The presence of the nitro group generally makes these compounds resistant to microbial degradation. However, chemical degradation can occur under certain conditions.
Potential degradation mechanisms may include:
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, forming 2-fluoro-3-aminophenol, especially in the presence of reducing agents.
-
Oxidation of the Phenolic Group: The hydroxyl group can be oxidized, leading to the formation of quinone-like structures and potential polymerization.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various byproducts. The degradation pathway can be influenced by the type of light and the presence of other substances.
The following diagram illustrates a simplified potential degradation pathway for this compound.
A Technical Guide to the Synthesis of 2-Fluoro-3-nitrophenol: Strategies, Protocols, and Mechanistic Insights
For Immediate Release
Introduction
2-Fluoro-3-nitrophenol is a valuable substituted phenol derivative widely utilized as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific arrangement of fluoro, nitro, and hydroxyl groups offers a unique scaffold for creating complex bioactive molecules.[1] However, the regioselective introduction of these functional groups presents significant synthetic challenges. The electron-directing effects of the fluorine and hydroxyl substituents can lead to mixtures of isomers, complicating purification and reducing overall yield.
This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for this compound. It is designed for researchers, chemists, and drug development professionals, offering a critical analysis of different methodologies, detailed experimental protocols, and the causal reasoning behind key procedural choices.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached from several distinct starting materials. The most common strategies involve either the direct functionalization of a pre-existing fluorinated phenol or the construction of the molecule from a substituted aniline precursor. Each approach has its own set of advantages and challenges related to regioselectivity, yield, and scalability.
Strategy 1: Direct Nitration of 2-Fluorophenol
The most direct conceptual route is the electrophilic nitration of commercially available 2-fluorophenol. However, this pathway is complicated by the directing effects of the hydroxyl and fluoro substituents. Both are ortho, para-directing groups, leading to the potential formation of multiple nitrated isomers.[2]
-
Mechanistic Considerations: The hydroxyl group is a powerful activating group, strongly directing electrophiles to the positions ortho and para to it (C4 and C6). The fluorine atom is also an ortho, para-director, though it is deactivating overall via induction. The interplay of these effects results in a mixture of products, primarily 2-fluoro-4-nitrophenol and 2-fluoro-6-nitrophenol.[3][4] Obtaining the desired this compound via this method is generally not reported as a primary outcome due to unfavorable regiochemistry.
-
Controlling Regioselectivity: Achieving nitration at the C3 position is challenging. While some specialized nitrating agents and catalysts can alter isomer ratios in phenol nitration, selectively forcing the nitro group into the C3 position of 2-fluorophenol is not a synthetically viable high-yield strategy.[5][6][7][8] Methods often focus on producing the 4- or 6-nitro isomers, which are difficult to separate from each other, leading to low yields of any single isomer.[3][4]
Strategy 2: Synthesis from 2-Fluoro-3-nitroaniline
A more reliable and regiochemically controlled approach involves the synthesis from 2-fluoro-3-nitroaniline. This strategy "locks in" the desired substitution pattern early and converts the amine to a phenol in the final step.
-
Core Reaction: The key transformation is the diazotization of the aniline followed by hydrolysis of the resulting diazonium salt.[9] This is a classic and robust method for converting aromatic amines to phenols.[9]
-
Process Overview:
-
Diazotization: 2-Fluoro-3-nitroaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[10]
-
Hydrolysis: The diazonium salt solution is then heated, causing the diazonium group to be replaced by a hydroxyl group, with the evolution of nitrogen gas.[11]
-
This method circumvents the regioselectivity issues of direct nitration, as the starting material already possesses the required 2-fluoro-3-nitro substitution pattern.
Strategy 3: Synthesis via Demethylation of a Methoxy Precursor
An alternative route involves the demethylation of 1-fluoro-3-methoxy-2-nitrobenzene. This method is particularly useful when the methoxy precursor is more readily accessible than the corresponding aniline.
-
Core Reaction: The conversion of the methoxy group to a hydroxyl group is typically achieved using a strong Lewis acid, such as boron tribromide (BBr₃).[12]
-
Process Overview:
-
Precursor Synthesis: 1-Fluoro-3-methoxy-2-nitrobenzene can be prepared from 1,3-difluoro-2-nitrobenzene by nucleophilic aromatic substitution with sodium methoxide.[12]
-
Demethylation: The methoxy compound is dissolved in a suitable solvent (e.g., dichloromethane) and treated with BBr₃ at low temperatures. The reaction is then quenched with water to yield the final this compound.[12] This route has been shown to produce the target compound in high yield (95%).[12]
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the most viable synthetic strategies.
Caption: Pathway via Diazotization-Hydrolysis.
Caption: Pathway via Demethylation of Methoxy Precursor.
Comparative Analysis of Synthetic Routes
| Parameter | Strategy 1: Direct Nitration | Strategy 2: Diazotization | Strategy 3: Demethylation |
| Starting Material | 2-Fluorophenol | 2-Fluoro-3-nitroaniline | 1-Fluoro-3-methoxy-2-nitrobenzene |
| Regioselectivity | Very Poor; mixture of isomers[3][4] | Excellent; pre-defined | Excellent; pre-defined |
| Reported Yield | Low for desired isomer | Good to Excellent | Excellent (e.g., 95%)[12] |
| Key Reagents | Nitric/Sulfuric Acid | NaNO₂, H₂SO₄ | BBr₃, CH₂Cl₂ |
| Safety Concerns | Strong acids, exothermic | Unstable diazonium salts | BBr₃ is highly corrosive and water-reactive |
| Scalability | Poor due to separation issues | Moderate; requires careful temp control | Good; high-yielding reaction |
| Recommendation | Not Recommended | Recommended | Highly Recommended |
Detailed Experimental Protocols
The following protocols are based on established literature procedures and represent reliable methods for the synthesis of this compound.
Protocol 1: Synthesis via Demethylation of 1-Fluoro-3-methoxy-2-nitrobenzene[12]
This protocol is adapted from a high-yield synthesis of the related compound 3-fluoro-2-nitrophenol, which is structurally analogous and follows the same chemical transformation.
Materials:
-
1-Fluoro-3-methoxy-2-nitrobenzene (1.0 eq)
-
Boron tribromide (BBr₃) (1.0 M solution in dichloromethane, 1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Ice water
-
Ethyl acetate (EtOAc)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 1-fluoro-3-methoxy-2-nitrobenzene in anhydrous dichloromethane.
-
Cooling: Cool the solution to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Reagent Addition: Slowly add the solution of BBr₃ in dichloromethane dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the resulting reaction mixture at low temperature for approximately 15 hours, allowing it to warm slowly to room temperature.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker of ice water with vigorous stirring to quench the excess BBr₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with 5% NaHCO₃ solution and then with brine. This removes any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, this compound, is often of high purity and can be used directly or further purified by recrystallization or column chromatography if necessary.
Rationale for Choices:
-
BBr₃: A powerful Lewis acid highly effective for cleaving aryl methyl ethers with minimal side reactions.
-
Dichloromethane: A common, relatively inert solvent for this type of reaction.
-
Low Temperature (-40 °C): The reaction is highly exothermic. Starting at a low temperature helps to control the reaction rate and prevent potential side reactions.
-
Aqueous Workup: Quenching with ice water safely destroys the reactive BBr₃. The bicarbonate wash neutralizes the hydrobromic acid formed during the reaction and workup.
Safety and Handling Considerations
-
Nitrating Agents: Mixtures of nitric and sulfuric acid are extremely corrosive and reactions can be highly exothermic. Strict temperature control is essential to prevent runaway reactions.
-
Boron Tribromide (BBr₃): BBr₃ is a toxic, corrosive liquid that reacts violently with water, releasing hydrogen bromide gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated in a dry state. They are typically generated and used in situ in solution. The reaction must be kept cold to ensure the stability of the diazonium intermediate.
Conclusion
While the direct nitration of 2-fluorophenol is conceptually simple, it is not a practical route for synthesizing this compound due to poor regioselectivity. The most effective and reliable strategies involve building the desired substitution pattern into a precursor molecule. The demethylation of 1-fluoro-3-methoxy-2-nitrobenzene using boron tribromide stands out as a high-yielding and clean reaction. Alternatively, the diazotization of 2-fluoro-3-nitroaniline followed by hydrolysis offers a classic and robust method. The choice between these two superior routes will likely depend on the commercial availability and cost of the respective starting materials. For laboratory-scale synthesis requiring high purity and yield, the demethylation approach is highly recommended.
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The Strategic Utility of 2-Fluoro-3-nitrophenol in Modern Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Key Building Block
2-Fluoro-3-nitrophenol, with the CAS Number 179816-26-3, is a substituted aromatic compound whose strategic importance in organic synthesis is derived from the unique interplay of its three functional groups: a hydroxyl group, a fluorine atom, and a nitro group.[1][2] This trifecta of functionalities imparts a distinct reactivity profile, making it a sought-after precursor for a range of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[3][4]
The electron-withdrawing nature of both the nitro group and the fluorine atom significantly influences the electron density of the aromatic ring, rendering it susceptible to specific transformations. This guide will explore the key reactions where this compound serves as a pivotal intermediate, providing not just the "how" but, more importantly, the "why" behind the synthetic strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 179816-26-3 | [1][2] |
| Molecular Formula | C₆H₄FNO₃ | [1] |
| Molecular Weight | 157.10 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
The Heart of Reactivity: Understanding the Functional Group Dynamics
The synthetic utility of this compound is primarily dictated by the electronic effects of its substituents. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr) . The fluorine atom, also electronegative, further enhances this activation. The phenolic hydroxyl group, on the other hand, is a versatile handle for modifications such as etherification.
Key Synthetic Transformations of this compound
This section details the primary reaction types where this compound is employed as a critical intermediate, complete with mechanistic insights and detailed experimental protocols.
Reduction of the Nitro Group: Gateway to Amino-Fluorophenols
A common and highly valuable transformation of this compound is the reduction of its nitro group to an amine, yielding 3-amino-2-fluorophenol. This product is a key building block for various pharmaceuticals, including those targeting neurological and inflammatory conditions.[5]
Causality of Experimental Choices: The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the fluorine atom or the hydroxyl group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a preferred method due to its high efficiency and selectivity under mild conditions. An alternative, particularly in laboratory settings, is the use of metal salts like tin(II) chloride in an acidic medium.
Experimental Protocol: Catalytic Hydrogenation of 3-Fluoro-2-nitrophenol (Adapted for this compound)
-
Dissolution: Dissolve this compound (e.g., 0.24 mol) in a suitable solvent such as ethanol (EtOH) in a reaction flask.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Evacuate the reaction flask and place the reaction mixture under a hydrogen (H₂) atmosphere (typically 1 atm) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for a designated period (e.g., 3 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite or a short silica gel pad to remove the catalyst, washing the pad with additional solvent (e.g., EtOH).
-
Isolation: Combine the filtrate and washings, and concentrate under vacuum to obtain 3-amino-2-fluorophenol, which can often be used in the next step without further purification.
This protocol is adapted from a procedure for the reduction of the isomeric 3-fluoro-2-nitrophenol and serves as a representative example.[6]
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activated Fluorine
The presence of the electron-withdrawing nitro group ortho to the fluorine atom makes the latter an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[7][8] This is a somewhat counterintuitive yet powerful aspect of its reactivity, as fluoride is typically considered a poor leaving group in SN2 reactions. In the context of SNAr, the rate-determining step is the nucleophilic attack on the aromatic ring, which is accelerated by the high electronegativity of the fluorine atom.[7][8] The subsequent loss of the fluoride ion is a rapid process that restores the aromaticity of the ring.
This reactivity allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, at the 2-position, opening avenues for the synthesis of diverse molecular scaffolds. For instance, this type of reaction is fundamental in the synthesis of certain kinase inhibitors.
Table 2: Comparison of Halogen Leaving Group Reactivity in SNAr
| Leaving Group | Relative Reactivity | Rationale |
| F | Highest | Highly electronegative, strongly activates the ring for nucleophilic attack (rate-determining step).[7][8] |
| Cl | Intermediate | Less electronegative than F, resulting in a slower rate of nucleophilic attack. |
| Br | Lower | Weaker inductive electron withdrawal compared to F and Cl. |
| I | Lowest | Least electronegative, providing the least activation for the initial nucleophilic attack. |
Etherification of the Phenolic Hydroxyl Group: The Williamson Ether Synthesis
The phenolic hydroxyl group of this compound provides a straightforward handle for etherification, most commonly achieved through the Williamson ether synthesis.[2][9] This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction to form an ether.
Causality of Experimental Choices: The choice of base is important; a moderately strong base like potassium carbonate is often sufficient to deprotonate the acidic phenol. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF to facilitate the SN2 reaction. The choice of the alkylating agent (e.g., alkyl iodide, bromide, or chloride) will influence the reaction rate, with iodides being the most reactive.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
Reaction Setup: To a solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile), add a base such as anhydrous potassium carbonate.
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., ethyl iodide or benzyl bromide) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., reflux) and stir for a period determined by reaction monitoring (TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purification: The crude product is then typically purified by column chromatography or recrystallization to yield the desired 2-fluoro-3-nitrophenyl ether.
Applications in the Synthesis of Bioactive Molecules
The derivatives of this compound are valuable intermediates in the synthesis of a variety of bioactive molecules. The introduction of the fluoronitrophenyl moiety can significantly impact the biological activity, metabolic stability, and pharmacokinetic properties of a drug candidate.
For example, the related compound 2-fluoro-3-nitrobenzoic acid is a key intermediate in the synthesis of the BRAF inhibitor dabrafenib, which is used in the treatment of certain types of cancer. While direct synthetic routes from this compound to such complex molecules are often multi-step, its role as a foundational building block is clear.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed and can cause serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a powerful and versatile synthetic intermediate whose value lies in the distinct and complementary reactivity of its functional groups. A thorough understanding of the principles of nucleophilic aromatic substitution and the strategic manipulation of its hydroxyl and nitro groups allows for the efficient construction of complex molecular architectures. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of strategically functionalized building blocks like this compound in the synthetic chemist's toolbox is undeniable.
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An In-depth Technical Guide on the Reactivity of Nitro and Fluoro Groups in 2-Fluoro-3-nitrophenol
This guide provides a comprehensive analysis of the chemical reactivity of 2-Fluoro-3-nitrophenol, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The interplay between the fluoro, nitro, and hydroxyl functional groups on the aromatic ring dictates its behavior in chemical transformations. A deep understanding of these interactions is paramount for researchers, scientists, and drug development professionals aiming to leverage this molecule's synthetic potential.
Foundational Principles: Electronic Effects of Substituents
The reactivity of an aromatic ring is profoundly influenced by the electronic properties of its substituents. In this compound, we have a compelling interplay of inductive and resonance effects from the fluoro, nitro, and hydroxyl groups.
-
The Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M).[2][3][4] This dual action significantly reduces the electron density of the benzene ring, a phenomenon known as deactivation.[2][4] Consequently, the ring becomes less susceptible to electrophilic aromatic substitution but is activated towards nucleophilic aromatic substitution.[2][3][5] The electron-withdrawing nature of the nitro group is crucial for stabilizing the negatively charged intermediate in nucleophilic aromatic substitution reactions.[5][6]
-
The Fluoro Group (-F): Fluorine is the most electronegative element, exerting a strong -I effect.[7][8] Counterintuitively, it also possesses a positive resonance effect (+M) due to its lone pairs of electrons, which can be donated to the aromatic ring.[9] However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, the inductive effect dominates, making the fluoro group a deactivator for electrophilic aromatic substitution.[10] In the context of nucleophilic aromatic substitution, the strong inductive effect of fluorine is key to its role as an effective leaving group.[7][11][12]
-
The Hydroxyl Group (-OH): The hydroxyl group exhibits a dual electronic nature. Oxygen's electronegativity results in a -I effect.[13] However, the lone pairs on the oxygen atom lead to a strong +M effect, donating electron density into the aromatic ring.[13][14] This resonance donation is the dominant effect, making the hydroxyl group a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[14][15][16] In the context of this compound, its presence further modulates the overall electron density and acidity of the molecule.
The combined influence of these three groups in this compound creates a unique reactivity profile, which will be explored in the subsequent sections.
Nucleophilic Aromatic Substitution (SₙAr): The Predominant Reaction Pathway
The presence of the strongly electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic attack.[5][6] This is the most significant reaction pathway for this molecule.
2.1. Mechanism of SₙAr
The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[6]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the fluoro group), leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex.[5][6][7] The aromaticity of the ring is temporarily broken in this step.[7] This is typically the rate-determining step of the reaction.[6][7][12]
-
Departure of the Leaving Group and Restoration of Aromaticity: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.[6][7]
2.2. The Role of the Fluoro Group as a Leaving Group
Contrary to what is observed in Sₙ1 and Sₙ2 reactions where iodide is the best leaving group among halogens, in SₙAr reactions, fluoride is an excellent leaving group.[5][6][17] The order of leaving group ability in SₙAr is F > Cl ≈ Br > I.[5][18] This inverted reactivity order is a direct consequence of the reaction mechanism.[7]
The rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[7][12] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[8] This strong inductive effect also stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy of the first step.[7][11]
2.3. The Activating and Directing Effect of the Nitro Group
The nitro group is a powerful activating group for SₙAr reactions.[5][6] Its strong electron-withdrawing nature is most effective when it is positioned ortho or para to the leaving group, as this allows for direct delocalization and stabilization of the negative charge in the Meisenheimer complex through resonance.[5][6] In this compound, the nitro group is ortho to the fluoro leaving group, providing significant activation for nucleophilic substitution at the C2 position.
Experimental Protocols for Studying the Reactivity of this compound
To quantitatively assess the reactivity of this compound, a series of controlled experiments can be performed. The following protocol outlines a general procedure for a comparative kinetic study of its reaction with a model nucleophile, such as piperidine.
3.1. Materials and Reagents
-
This compound (≥98% purity)
-
Piperidine (≥99% purity)
-
Methanol (anhydrous, ≥99.8%)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Sodium hydroxide solution (0.1 M)
-
Hydrochloric acid solution (0.1 M)
3.2. Experimental Workflow
3.3. Data Analysis and Interpretation
The rate of the reaction can be determined by monitoring the disappearance of the starting material or the appearance of the product over time. By performing the reaction under pseudo-first-order conditions (i.e., with a large excess of the nucleophile), the observed rate constant (k_obs) can be determined. Comparing the rate constants obtained for this compound with other substituted halonitrobenzenes will provide a quantitative measure of its reactivity.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Relative Rate |
| This compound | Piperidine | Methanol | 50 | (Experimental Value) |
| 2-Chloro-3-nitrophenol | Piperidine | Methanol | 50 | (Experimental Value) |
| 2-Bromo-3-nitrophenol | Piperidine | Methanol | 50 | (Experimental Value) |
Table 1: Hypothetical data table for comparing the reactivity of different 2-halo-3-nitrophenols in an SₙAr reaction.
Other Potential Reactions
While SₙAr is the dominant reaction pathway, other transformations of this compound are also possible under specific conditions.
4.1. Reactions of the Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion.[15] This increases the electron-donating ability of the oxygen, further activating the ring towards electrophilic substitution, although the strong deactivating effect of the nitro group still makes such reactions challenging. The hydroxyl group can also undergo etherification or esterification reactions under appropriate conditions.
4.2. Reduction of the Nitro Group
The nitro group can be reduced to an amino group using various reducing agents, such as H₂ with a metal catalyst (e.g., Pd, Pt) or metals in acidic media (e.g., Sn/HCl, Fe/HCl).[19] This transformation is synthetically valuable as it converts a strongly electron-withdrawing group into a strongly electron-donating group, fundamentally altering the reactivity of the aromatic ring.[19][20]
Conclusion
The reactivity of this compound is a fascinating case study in the principles of physical organic chemistry. The synergistic and antagonistic electronic effects of the fluoro, nitro, and hydroxyl groups create a molecule that is highly activated for nucleophilic aromatic substitution, with the fluoro group serving as an excellent leaving group. A thorough understanding of these principles, supported by rigorous experimental investigation, is essential for harnessing the full synthetic potential of this important chemical intermediate in the fields of medicinal chemistry and materials science.
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Methodological & Application
Application Note & Protocol: O-Alkylation of 2-Fluoro-3-nitrophenol via Williamson Ether Synthesis
Abstract
This document provides a comprehensive guide to the O-alkylation of 2-Fluoro-3-nitrophenol, a critical transformation for synthesizing valuable intermediates in drug discovery and materials science. The protocol is based on the robust Williamson ether synthesis, a cornerstone of organic chemistry for forming ether linkages.[1][2][3] We delve into the mechanistic principles, offer a detailed step-by-step experimental procedure, present a table of reaction parameters for various alkylating agents, and provide a troubleshooting guide to navigate potential challenges. The causality behind each experimental choice is explained to empower researchers to adapt and optimize the protocol for their specific needs.
Introduction and Scientific Principle
O-alkylated this compound derivatives are important structural motifs in medicinal chemistry. The introduction of an ether linkage at the phenolic oxygen modulates the compound's lipophilicity, metabolic stability, and steric profile, which can significantly influence its biological activity.
The primary method for this transformation is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][4] The reaction involves two key stages:
-
Deprotonation: The acidic proton of the phenol is removed by a base to generate a nucleophilic phenoxide anion. The acidity of this compound is significantly enhanced by the electron-withdrawing effects of the ortho-fluoro and meta-nitro substituents, allowing for the use of moderately weak bases.[1][5]
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of an alkyl halide (or other substrate with a good leaving group), displacing the halide to form the desired ether.[2][4]
For a successful SN2 reaction, primary alkyl halides are strongly preferred, as secondary and tertiary halides tend to favor a competing elimination (E2) side reaction.[2][6]
Diagram of the General Reaction Mechanism
Caption: General mechanism for the O-alkylation of this compound.
Detailed Experimental Protocol
This protocol details a representative procedure for the O-ethylation of this compound using ethyl bromide.
Materials and Reagents
-
Substrate: this compound (FW: 157.10 g/mol )
-
Alkylating Agent: Ethyl bromide (FW: 108.97 g/mol )
-
Base: Anhydrous potassium carbonate (K₂CO₃), finely powdered (FW: 138.21 g/mol )
-
Solvent: Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Extraction Solvents: Ethyl acetate, deionized water, brine
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
TLC: Silica gel plates with F254 indicator, appropriate eluent (e.g., 4:1 Hexane:Ethyl Acetate)
Equipment
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and purification
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Add anhydrous, powdered potassium carbonate (2.0 eq).[1] The use of a slight excess of a relatively mild base like K₂CO₃ is crucial to ensure complete deprotonation without promoting potential side reactions like hydrolysis of the C-F bond, which can be a concern with nitrophenols activated by halogens.[7]
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask to create a suspension with a concentration of approximately 0.1-0.2 M with respect to the phenol. Polar aprotic solvents are chosen because they effectively solvate the potassium counter-ion, leaving a highly reactive "naked" phenoxide nucleophile, thereby accelerating the SN2 reaction.[2][5]
-
Inert Atmosphere: Fit the flask with a reflux condenser and flush the entire system with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.
-
Addition of Alkylating Agent: While stirring the suspension vigorously, add the alkylating agent (e.g., ethyl bromide, 1.1-1.5 eq) dropwise via syringe. Using a primary alkyl halide is essential to favor substitution over elimination.[4]
-
Reaction: Heat the reaction mixture to a temperature between 60-80°C (reflux for acetonitrile).[1][2] Maintain heating and stirring for 2-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting phenol spot has been consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator.
-
Dissolve the resulting crude oil/solid in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure O-alkylated product.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Diagram of the Experimental Workflow
Caption: Step-by-step workflow for the O-alkylation of this compound.
Data Presentation: Reaction Parameter Summary
The choice of reagents can be adapted for the synthesis of different ethers. The following table summarizes typical conditions derived from standard Williamson ether synthesis protocols for nitrophenols.[1]
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 80-100 | 2-4 | ~92% |
| Ethyl Iodide/Bromide | K₂CO₃ | Acetonitrile | 80 (Reflux) | 4-6 | ~95% |
| Benzyl Bromide | K₂CO₃ / NaOH | Acetonitrile / DMF | 80 | 2-4 | >90% |
| Propyl Iodide | K₂CO₃ | Acetone | 60 (Reflux) | 5-8 | 85-95% |
Yields are approximate and can vary based on specific substrate, scale, and purification efficiency.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Incomplete deprotonation of phenol. 2. Reagents or solvent not anhydrous. 3. Alkylating agent is unreactive (e.g., R-Cl). | 1. Ensure the base (K₂CO₃) is finely powdered and anhydrous. Consider using a stronger base like NaH if necessary, but with caution. 2. Use freshly dried solvents and reagents. 3. Add a catalytic amount of sodium or potassium iodide (NaI/KI) to perform an in situ Finkelstein reaction, converting the alkyl chloride/bromide to the more reactive alkyl iodide.[3] |
| C-Alkylation Byproduct | 1. Phenoxide is an ambident nucleophile.[5][8] 2. Use of protic or less polar solvents.[8] | 1. Strictly use polar aprotic solvents (DMF, Acetonitrile, DMSO) which favor O-alkylation.[5] 2. Avoid protic solvents like ethanol or water which can shield the phenoxide oxygen via hydrogen bonding.[8] |
| Elimination Byproduct | 1. Use of secondary or tertiary alkyl halide. 2. Reaction temperature is too high. | 1. This protocol is only suitable for primary or methyl halides.[2][4] Redesign the synthesis if a bulkier ether is required. 2. Reduce the reaction temperature and monitor closely, accepting a longer reaction time. |
| Evidence of Hydrolysis | Formation of 3-nitrocatechol byproduct. | This is a known risk for fluoro-nitrophenols.[7] Use the mildest base possible (K₂CO₃ is preferred over NaOH or NaH). Avoid excessive heat and prolonged reaction times. |
Safety Precautions
-
This compound: Harmful if swallowed and causes serious eye damage. May cause respiratory irritation.[9] Handle in a well-ventilated fume hood.
-
Alkyl Halides: Many alkylating agents are toxic, volatile, and potential carcinogens. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Potassium carbonate is an irritant. Stronger bases like NaH are pyrophoric and react violently with water.
-
Solvents: Acetonitrile and DMF are toxic. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.
References
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-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes. [Link]
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Reddit. (2024). Is a base necessary for a phenol O-alkylation using alkyl iodides?. [Link]
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-
ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
-
ResearchGate. (n.d.). The scope of the O‐alkylation reaction. [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]
-
PubChem. (n.d.). This compound. [Link]
Sources
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synthesis of 2-Fluoro-3-nitrophenol ethers using alkyl halides
Application Note & Protocol
Topic: Strategic Synthesis of 2-Fluoro-3-nitrophenol Ethers via Williamson Ether Synthesis with Alkyl Halides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluoro-Nitroaromatic Ethers
Molecules incorporating both fluoro and nitro functionalities on an aromatic scaffold are of significant interest in medicinal chemistry and materials science. The this compound ether moiety, in particular, serves as a versatile building block for synthesizing complex pharmaceutical intermediates. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro group offers a synthetic handle for further transformations, such as reduction to an amine.
This application note provides a comprehensive guide to the synthesis of this compound ethers using the classic Williamson ether synthesis. We will delve into the mechanistic underpinnings, provide a detailed and robust experimental protocol, and discuss critical parameters that ensure high-yield, selective O-alkylation.
Mechanistic Insight: The Williamson Ether Synthesis for Electron-Deficient Phenols
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The core transformation involves two key steps:
-
Deprotonation: The acidic phenolic proton of this compound is abstracted by a base to form a highly reactive phenoxide ion.[4] The electron-withdrawing nature of the adjacent nitro and fluoro groups significantly increases the acidity of the phenol compared to unsubstituted phenol, allowing for the use of moderately strong bases like potassium carbonate.
-
Nucleophilic Attack: The resulting phenoxide anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide. This attack occurs from the backside relative to the leaving group, displacing the halide to form the desired ether linkage in a single, concerted step.[3][5]
Diagram: SN2 Mechanism for this compound Etherification
Sources
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 2-Fluoro-3-nitrophenol
Introduction: The Strategic Advantage of 2-Fluoro-3-nitrophenol in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. The this compound building block is a testament to this principle, offering a unique combination of reactive sites that serve as a versatile platform for the synthesis of a diverse array of bioactive heterocycles.[1] Its utility stems from the presence of a highly activated fluorine atom, ripe for nucleophilic aromatic substitution (SNAr), and a nitro group that can be readily transformed into an amino group, a key step in many cyclization strategies. This dual functionality allows for a modular and efficient approach to constructing complex heterocyclic systems, which are the cornerstones of many therapeutic agents.[2][3]
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of two classes of medicinally relevant heterocycles—phenoxazines and benzoxazines—using this compound as the starting material. The methodologies described herein are designed to be robust and adaptable, providing researchers in drug development with a solid foundation for their synthetic endeavors.
Core Synthetic Strategy: A Two-Act Play of Substitution and Cyclization
The overarching synthetic strategy for leveraging this compound revolves around a two-stage process. This approach provides a logical and efficient pathway to the desired heterocyclic cores.
Caption: General workflow for synthesizing bioactive heterocycles.
Part 1: Synthesis of Substituted Phenoxazines
Phenoxazines are a class of tricyclic heterocycles that form the core structure of various biologically active compounds, exhibiting properties ranging from anticancer to anti-inflammatory.[4] The following protocol details the synthesis of a phenoxazine scaffold starting from this compound.
Protocol 1: Synthesis of a Phenoxazine Precursor via Nucleophilic Aromatic Substitution
This initial step involves the reaction of this compound with a suitable aminophenol derivative. The electron-withdrawing nitro group activates the fluorine atom for displacement by the nucleophilic amino group of the aminophenol.
Materials:
-
This compound
-
2-Aminophenol (or a substituted derivative)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dry DMF, add 2-aminophenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether intermediate.
Protocol 2: Reductive Cyclization to the Phenoxazine Core
The second stage involves the reduction of the nitro group to an amine, which then undergoes spontaneous or acid-catalyzed intramolecular cyclization to form the phenoxazine ring system.
Materials:
-
Diaryl ether intermediate from Protocol 1
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
Dissolve the diaryl ether intermediate (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the final phenoxazine derivative.
| Reaction Stage | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Nucleophilic Substitution | 2-Aminophenol, K₂CO₃ | DMF | 80-100 | 4-8 |
| Reductive Cyclization | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2-4 |
Table 1: Summary of reaction conditions for phenoxazine synthesis.
Part 2: Synthesis of Substituted Benzoxazines
Benzoxazines are another important class of heterocyclic compounds with a wide range of biological activities. The synthetic approach is analogous to that of phenoxazines, with the key difference being the nature of the nucleophile used in the initial SNAr reaction.
Protocol 3: Synthesis of a Benzoxazine Precursor
This protocol outlines the synthesis of a precursor amenable to cyclization to a benzoxazine.
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the primary amine (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile.
-
Reflux the mixture and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude N-substituted-2-amino-3-nitrophenol derivative.
-
Purify by column chromatography if necessary.
Protocol 4: Formation of the Benzoxazine Ring
The final step involves the reductive cyclization to form the benzoxazine ring.
Materials:
-
N-substituted-2-amino-3-nitrophenol derivative from Protocol 3
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-substituted-2-amino-3-nitrophenol derivative (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude benzoxazine derivative.
-
Purify by column chromatography or recrystallization as needed.
Caption: Experimental workflow for benzoxazine synthesis.
| Reaction Stage | Key Reagents | Solvent | Temperature | Typical Reaction Time (h) |
| Nucleophilic Substitution | Primary Amine, K₂CO₃ | Acetonitrile | Reflux | 6-12 |
| Reductive Cyclization | H₂, 10% Pd/C | Methanol | Room Temp. | 2-6 |
Table 2: Summary of reaction conditions for benzoxazine synthesis.
Trustworthiness and Self-Validation
The protocols outlined in this guide are based on well-established and fundamental organic chemistry principles, namely nucleophilic aromatic substitution and reductive cyclization. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the products can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected outcomes are the formation of the desired heterocyclic scaffolds, and any significant deviation from the expected results would necessitate a re-evaluation of the reaction conditions, such as the purity of reagents and solvents, or the reaction temperature and time.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of bioactive heterocycles. The strategic positioning of the fluoro and nitro groups allows for a reliable and modular synthetic approach to complex molecular architectures. The protocols provided in this application note serve as a robust starting point for researchers and scientists in the field of drug development to explore the rich chemical space accessible from this unique building block.
References
-
Semantic Scholar. (2023). New Functionalized Phenoxazines and Phenothiazines. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Available at: [Link]
-
IJNRD. (2024). A Study Of Synthesis Of Bioactive Heterocycles. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
Katsamakas, S., Zografos, A. L., & Sarli, V. (2016). Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. Current medicinal chemistry, 23(26), 2972–2999. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (2012). Bioactive Heterocycles: Synthesis and Biological Evaluation. Available at: [Link]
-
ResearchGate. (2018). Green Methods for the Synthesis of Bioactive Heterocycles. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of 2-Fluoro-3-nitrophenol in the Synthesis of Pharmaceutical Ingredients
Introduction: The Value Proposition of Fluorinated Phenolic Intermediates
In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a cornerstone of rational drug design. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly enhance a drug molecule's metabolic stability, binding affinity, and lipophilicity. Among the vast array of fluorinated building blocks, 2-Fluoro-3-nitrophenol has emerged as a particularly valuable intermediate.
This compound offers a trifecta of reactive sites: a phenolic hydroxyl group, a nitro group amenable to reduction, and a strategically positioned fluorine atom on an aromatic ring. This unique arrangement provides medicinal chemists with a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth exploration of this compound, detailing its core reactivity, providing field-proven protocols for its key transformations, and discussing its application in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and reproducible science. All handling should be performed in accordance with established laboratory safety protocols.
| Property | Value |
| CAS Number | 179816-26-3[1] |
| Molecular Formula | C₆H₄FNO₃[2] |
| Molecular Weight | 157.10 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Storage | Ambient Storage |
Safety & Handling:
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[3][4]
-
Hazard Statements: Harmful if swallowed (H302), may cause an allergic skin reaction (H317), causes serious eye damage (H318), and may cause respiratory irritation (H335).[5] It is also harmful to aquatic life with long-lasting effects (H412).[5]
-
Precautionary Measures: Wear protective gloves, clothing, eye, and face protection.[4] Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.
-
Personal Protective Equipment (PPE): A standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and OSHA-approved safety goggles or a face shield are mandatory.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]
Core Reactivity: A Multifunctional Synthetic Scaffold
The synthetic utility of this compound is derived from the distinct reactivity of its three functional groups. The interplay between these groups allows for a controlled, stepwise elaboration of the molecule.
Figure 1: Core reactive sites of this compound.
-
The Nitro Group (-NO₂): This powerful electron-withdrawing group is primarily a precursor to the versatile amino group. Its reduction is one of the most common and pivotal transformations in API synthesis, enabling the formation of amides, sulfonamides, and heterocyclic rings. The catalytic hydrogenation of nitrophenols is a well-established and highly efficient industrial process.[6][7]
-
The Phenolic Hydroxyl Group (-OH): The acidic proton of the hydroxyl group can be readily removed by a base, converting it into a potent nucleophile. This functionality is most commonly exploited in Williamson ether synthesis to introduce a vast array of alkyl or aryl side chains, a key strategy for modulating a drug's pharmacokinetic properties.[8]
-
The Aromatic Ring: The substituted benzene ring serves as a rigid scaffold. Following the primary transformations of the nitro and hydroxyl groups, the resulting intermediate, often a 2-fluoro-3-alkoxy-aniline, is primed for cyclization reactions to form pharmacologically relevant heterocyclic systems like benzoxazoles or quinolines. The fluorine atom's presence can enhance the biological activity of the final compound.[9]
Key Synthetic Protocols
The following protocols are designed as self-validating systems, providing detailed steps and explaining the rationale behind key experimental choices.
Protocol 1: Catalytic Hydrogenation to Synthesize 2-Fluoro-3-aminophenol
This protocol details the reduction of the nitro group, a foundational step for many synthetic routes. The resulting aminophenol is a highly valuable intermediate.
Causality: The use of Palladium on Carbon (Pd/C) is standard for nitro group reductions due to its high catalytic activity, selectivity, and ease of removal by filtration.[10] Methanol is an excellent solvent as it solubilizes the starting material and is relatively inert under these conditions. The reaction is typically run under a positive pressure of hydrogen to ensure sufficient availability at the catalyst surface, driving the reaction to completion efficiently.[11]
Experimental Workflow:
Figure 2: Workflow for the catalytic hydrogenation of this compound.
Step-by-Step Methodology:
-
Reactor Setup: To a hydrogenation vessel, add this compound (1.0 eq), 5% Palladium on Carbon (0.05 eq by weight), and Methanol (10 mL per gram of substrate).
-
Inerting: Seal the vessel and purge the atmosphere with dry nitrogen gas three times to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas to a pressure of 50 psi. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. Confirm full conversion of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude 2-Fluoro-3-aminophenol can be purified by crystallization or column chromatography.
Protocol 2: O-Alkylation via Williamson Ether Synthesis
This protocol describes the formation of an ether linkage at the phenolic position, a common method for introducing side chains.
Causality: The Williamson ether synthesis is a robust and versatile method for forming C-O bonds.[8] A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without causing unwanted side reactions. A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is ideal as it readily dissolves the phenoxide salt and promotes the Sₙ2 reaction with the alkyl halide.
Experimental Workflow:
Figure 3: Workflow for the O-Alkylation of this compound.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in DMF (10 mL per gram of substrate).
-
Deprotonation: Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) to the mixture. Heat the reaction to 60-80 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract the product with ethyl acetate (3x volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Application in the Synthesis of API Scaffolds
While specific blockbuster drugs directly naming this compound as a starting material are not prevalent in public literature, its structural motifs are highly relevant. Analogous fluoronitrophenols are key intermediates for a range of pharmaceutical compounds.[12][13] For example, the synthesis of complex benzimidazole and quinoxalin-2-one cores often relies on ortho-substituted anilines, which can be readily derived from this starting material.[12]
A plausible synthetic strategy involves a two-step sequence using the protocols described above:
-
O-Alkylation: First, the phenolic hydroxyl is converted to an ether to install a desired side chain (R-group).
-
Nitro Reduction: The nitro group of the resulting ether is then reduced to an amine.
The final product, a 2-fluoro-3-alkoxy-aniline, is a high-value intermediate, primed for cyclization reactions to build the core of a complex API. This "scaffold-first" approach allows for the late-stage introduction of diversity, a powerful strategy in modern drug discovery.[]
Conclusion
This compound is a potent and versatile chemical intermediate for pharmaceutical synthesis. Its well-defined reactivity allows for selective, high-yield transformations at its nitro and hydroxyl groups. The protocols outlined in this guide provide a robust framework for researchers to leverage this building block in the creation of novel and complex molecular entities. By understanding the causality behind each synthetic step, scientists can confidently adapt and optimize these methods to accelerate the development of next-generation active pharmaceutical ingredients.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). 3-Fluoro-4-nitrophenol. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026, January 5). Exploring 2-Fluoro-3-nitrotoluene: A Key Pharmaceutical Intermediate. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 3-Fluoro-4-nitrophenol in Pharmaceutical Development. Retrieved from [Link]
-
WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]
-
Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. Retrieved from [Link]
-
Beilstein Institut. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
-
Sun, X., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(7), 2104-2111. Retrieved from [Link]
-
Baire, B. (2017). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 2(7), 3613–3623. Retrieved from [Link]
-
Pharmaceutical Technology. (2017). Advancing API Synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding 2,3-Difluoro-6-nitrophenol: Properties and Sourcing for Research. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Retrieved from [Link]
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- Google Patents. (n.d.). US3079435A - Catalytic hydrogenation of nitrophenol.
-
The Kappe Laboratory. (n.d.). Active Pharmaceutical Ingredients (APIs) in Flow. Retrieved from [Link]
-
ResearchGate. (2015). The Synthesis of Active Pharmaceutical Ingredients (APIs) Using Continuous Flow Chemistry. Retrieved from [Link]
-
Materials Chemistry Frontiers (RSC Publishing). (2020). Bifunctional Fe2O3 catalyst for the hydrogenation and transfer hydrogenation of nitroarenes. Retrieved from [Link]
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Leveraging 2-Fluoro-3-nitrophenol for the Synthesis of Advanced Fluorescent Probes via Nucleophilic Aromatic Substitution
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic design of fluorescent probes is a cornerstone of modern biological and chemical sensing. Probes that exhibit a distinct "turn-on" fluorescence response upon reaction with a specific analyte are particularly valuable for their high signal-to-noise ratio. This application note provides a detailed guide to the use of 2-Fluoro-3-nitrophenol as a versatile precursor for creating such probes. We will explore the underlying chemical principles, provide detailed synthesis and characterization protocols, and offer insights into the application of these probes for analyte detection. The core of this methodology lies in the Nucleophilic Aromatic Substitution (SNAr) reaction, where the unique electronic properties of this compound enable the construction of quenched pro-fluorophores that can be activated by a variety of nucleophilic analytes.
Introduction: The Rationale for this compound in Probe Design
Fluorescent probes are indispensable tools for visualizing and quantifying specific molecules within complex environments, from environmental samples to living cells.[1] The efficacy of a probe is often defined by its selectivity, sensitivity, and the clarity of its signal. An ideal probe remains non-fluorescent (quenched) in its native state and becomes brightly fluorescent only upon interaction with its target analyte. This "off-on" switching mechanism minimizes background signal and enhances detection sensitivity.[2]
This compound is an excellent scaffold for designing these "pro-fluorophores" for several key reasons:
-
Activated Aromatic System: The nitro group (—NO₂) is a powerful electron-withdrawing group. Its presence on the aromatic ring significantly depletes the electron density of the ring, making it highly susceptible to attack by nucleophiles.[3][4]
-
Excellent Leaving Group: The fluorine atom is a good leaving group in the context of SNAr reactions, particularly when positioned ortho or para to a strong electron-withdrawing group like a nitro group.[3][5]
-
Inherent Quenching Properties: The nitrophenol moiety is a well-known fluorescence quencher.[6][7] When attached to a fluorophore, it can suppress its emission through mechanisms like Photoinduced Electron Transfer (PeT).[8][9]
The combination of these features allows for a robust probe design strategy: a fluorophore is chemically linked to this compound, rendering it non-fluorescent. Upon the introduction of a nucleophilic analyte (e.g., a thiol-containing amino acid like cysteine), an SNAr reaction occurs. The analyte displaces the nitrophenolate group, severing the link between the fluorophore and the quencher, thereby restoring fluorescence in a concentration-dependent manner.[2][10]
Core Principle: SNAr-Mediated Fluorophore Activation
The central mechanism enabling the use of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This process typically proceeds through a two-step addition-elimination pathway.
-
Nucleophilic Attack: A nucleophile (Nu⁻), which can be the analyte of interest, attacks the electron-deficient carbon atom bearing the fluorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the adjacent nitro group.[3]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, resulting in the formation of a new covalent bond between the nucleophile and the aromatic ring.
When this compound is first attached to a fluorophore via its hydroxyl group, the fluorine atom remains as the reactive handle for analyte detection.
Figure 1: General mechanism of SNAr-based probe activation.
Experimental Application & Protocols
This section provides detailed protocols for the synthesis, characterization, and application of a fluorescent probe derived from this compound. As a representative example, we will describe the synthesis of a probe using a generic amine-containing fluorophore (Fluorophore-NH₂).
Protocol 1: Synthesis of a this compound-Based Pro-Fluorophore
This protocol details the etherification reaction between the hydroxyl group of this compound and a fluorophore containing a suitable leaving group (e.g., a chloromethyl group). This creates the quenched pro-fluorophore scaffold.
Rationale: This initial synthesis step attaches the reactive nitrophenyl unit to the fluorophore, creating the dormant probe. The reaction conditions are chosen to facilitate a standard Williamson ether synthesis. Anhydrous conditions are critical as water can hydrolyze the reagents and reduce yield. DMF is an excellent polar aprotic solvent for this type of reaction, and potassium carbonate is a mild base sufficient to deprotonate the phenol without causing unwanted side reactions.
Figure 2: Workflow for the synthesis of the pro-fluorophore.
Materials:
-
This compound (FW: 157.10 g/mol )[11]
-
Amine-containing fluorophore (e.g., 4-(aminomethyl)coumarin)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine-containing fluorophore (1.1 eq) and anhydrous potassium carbonate (2.5 eq).
-
Stir the reaction mixture at 80 °C for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexane to afford the final pro-fluorophore.
Protocol 2: Physicochemical and Photophysical Characterization
Rationale: Proper characterization is essential to confirm the identity, purity, and functionality of the newly synthesized probe. NMR and mass spectrometry confirm the chemical structure, while UV-Vis and fluorescence spectroscopy reveal its optical properties, confirming the quenched state and its potential for a "turn-on" response.
A. Structural Confirmation:
-
¹H and ¹³C NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire spectra. The resulting spectra should be consistent with the proposed structure, showing the disappearance of the phenolic proton and the appearance of signals corresponding to the newly formed ether linkage.
-
High-Resolution Mass Spectrometry (HRMS): Analyze the product to determine its exact mass, which should match the calculated molecular weight of the target compound, confirming its elemental composition.
B. Photophysical Characterization:
-
Prepare a stock solution of the purified pro-fluorophore (e.g., 1 mM in DMSO).
-
Prepare a working solution (e.g., 10 µM) in a relevant buffer (e.g., PBS, pH 7.4).
-
UV-Vis Absorption: Measure the absorption spectrum using a spectrophotometer. Record the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε).[12]
-
Fluorescence Emission: Using a spectrofluorometer, excite the sample at its λabs and record the emission spectrum. The synthesized pro-fluorophore should exhibit very low fluorescence intensity, confirming its quenched state.
-
Quantum Yield (ΦF) Measurement: Determine the relative fluorescence quantum yield using a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[9] The initial quantum yield of the probe should be very low (e.g., < 0.01).
| Parameter | Description | Expected Result for Quenched Probe |
| λabs | Wavelength of Maximum Absorption | Dependent on the fluorophore core |
| λem | Wavelength of Maximum Emission | Dependent on the fluorophore core |
| **ε (M⁻¹cm⁻¹) ** | Molar Extinction Coefficient | High, characteristic of the fluorophore |
| ΦF | Fluorescence Quantum Yield | Very Low (< 0.01) |
| Table 1: Summary of key photophysical parameters to be characterized. |
Protocol 3: Application in Analyte Detection
Rationale: This protocol validates the functionality of the probe. By reacting the probe with a target nucleophilic analyte (e.g., cysteine), we expect to see a dose-dependent increase in fluorescence, demonstrating the SNAr-mediated "turn-on" mechanism.
Materials:
-
Synthesized Pro-Fluorophore stock solution (1 mM in DMSO)
-
Analyte stock solution (e.g., 10 mM L-cysteine in PBS buffer)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrofluorometer and cuvettes
Procedure:
-
Prepare a series of solutions in cuvettes, each containing the pro-fluorophore at a final concentration of 10 µM in PBS buffer.
-
To each cuvette, add varying concentrations of the analyte (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µM).
-
Incubate the solutions at room temperature or 37 °C for a set period (e.g., 30 minutes) to allow the reaction to proceed.
-
Measure the fluorescence emission spectrum for each sample, using the same excitation wavelength as determined in Protocol 2.
-
Plot the fluorescence intensity at the emission maximum (λem) against the analyte concentration. A significant, concentration-dependent increase in fluorescence should be observed.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in synthesis | Incomplete reaction; impure reagents; moisture in the reaction. | Increase reaction time/temperature. Use freshly opened anhydrous solvents. Ensure the system is properly dried and under an inert atmosphere. |
| Probe is fluorescent before adding analyte | Incomplete quenching; decomposition of the probe. | Re-purify the probe by column chromatography. Store the probe protected from light and moisture. Consider a different linker or fluorophore. |
| No fluorescence increase upon analyte addition | Reaction is not occurring; incorrect pH for the reaction. | Confirm the structure of the probe. Ensure the analyte is nucleophilic enough. Optimize the pH of the buffer, as many nucleophiles (e.g., thiols) are more reactive in their deprotonated state. |
| High background fluorescence | Impurities in the probe or buffer. | Use HPLC-grade solvents for analysis. Re-purify the probe. Filter all buffers before use. |
Conclusion
This compound serves as a powerful and versatile building block for the rational design of "turn-on" fluorescent probes. The principles of Nucleophilic Aromatic Substitution, combined with the inherent fluorescence quenching ability of the nitrophenyl moiety, provide a robust strategy for creating sensors for a wide range of nucleophilic analytes. The protocols outlined in this application note offer a comprehensive framework for the synthesis, characterization, and validation of such probes, empowering researchers in chemical biology, diagnostics, and drug development to create novel tools for molecular sensing.
References
- New fluorescent probes based on supramolecular diastereomers for the detection of 2-nitrophenol. (2010). PubMed.
- Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 2-Fluoro. (n.d.). Benchchem.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (n.d.). Benchchem.
- Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. (n.d.). PubMed Central.
- Synthesis of a Near-Infrared Fluorescent Probe for Imaging Catecholamines via a Tandem Nucleophilic Aromatic Substitution. (2023). PubMed.
- Recent Progress in the Development of Fluorescent Probes for Thiophenol. (n.d.). MDPI.
- Fluorescent probes for detection of bioactive molecules based on “aromatic nucleophilic substitution-rearrangement” mechanism. (2025). ResearchGate.
- This compound. (n.d.). MySkinRecipes.
- Polymeric fluorescent probes for the detection and removal of 4-nitrophenol. (2025). ResearchGate.
- Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. (n.d.). ResearchGate.
- Detection of nitrophenols with a fluorescent Zr(IV) metal–organic framework functionalized with benzylamino groups. (2022). RSC Publishing.
- Chromophores/fluorophores: spectral properties and characteristics. (2021). Bachem.
- Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates. (2007). PubMed.
- Turn on Fluorescent Probes for Selective Targeting of Aldehydes. (n.d.). PMC - NIH.
- Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. (n.d.). PubMed Central.
- Lessons in Organic Fluorescent Probe Discovery. (n.d.). PMC - PubMed Central - NIH.
- This compound. (n.d.). PubChem.
- Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. (n.d.). PMC - PubMed Central.
- Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. (2025). PubMed.
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Application Notes and Protocols for Monitoring 2-Fluoro-3-nitrophenol Reactions by Thin-Layer Chromatography (TLC)
Abstract: This technical guide provides a comprehensive framework for the utilization of thin-layer chromatography (TLC) in monitoring the progress of chemical reactions involving 2-Fluoro-3-nitrophenol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles of TLC and offers a detailed, step-by-step protocol for a representative Williamson ether synthesis. The causality behind experimental choices, from solvent system selection to visualization techniques, is explained to ensure both technical accuracy and practical applicability.
Introduction: The Critical Role of Reaction Monitoring
In the synthesis of novel chemical entities, the ability to monitor the progress of a reaction is paramount. It allows for the determination of reaction completion, the identification of potential side products, and the optimization of reaction conditions. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique that is exceptionally well-suited for the qualitative monitoring of organic reactions.[1][2] Its utility lies in its ability to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][3]
This compound is a valuable building block in medicinal chemistry and materials science, often employed in the synthesis of more complex molecules through reactions such as nucleophilic aromatic substitution and etherification.[4] The presence of the polar hydroxyl and nitro groups, along with the fluoro substituent, imparts distinct polarity to the molecule, which can be leveraged for effective separation and monitoring by TLC.
Foundational Principles of Thin-Layer Chromatography
TLC operates on the principle of adsorption chromatography.[2] A thin layer of an adsorbent material, typically silica gel or alumina, is coated onto an inert backing, such as a glass or aluminum plate. This coated plate serves as the stationary phase . The sample mixture is applied as a small spot near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase or eluent.
By capillary action, the mobile phase ascends the plate, carrying the components of the sample mixture with it.[3] The separation is achieved based on the differing affinities of the components for the stationary and mobile phases.
-
Polar Compounds: Molecules with a higher affinity for the polar stationary phase (e.g., silica gel) will travel a shorter distance up the plate.
-
Nonpolar Compounds: Molecules with a higher affinity for the mobile phase will travel a greater distance up the plate.
The result is a series of separated spots, with each spot ideally corresponding to a single component of the mixture. The extent of migration of a compound is quantified by its Retention Factor (Rf value) , which is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature) and is crucial for identifying the starting material, product, and any intermediates or byproducts.[5][6] An ideal Rf value for clear separation and visualization is typically between 0.3 and 0.7.[7]
Case Study: Monitoring the Williamson Ether Synthesis of this compound
To illustrate the practical application of TLC in monitoring reactions of this compound, we will consider its Williamson ether synthesis with benzyl bromide. This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide, forming an ether. The presence of the electron-withdrawing nitro group enhances the acidity of the phenol, facilitating its deprotonation.
Reaction Scheme:
In this reaction, the starting material, this compound, is a relatively polar compound due to the presence of the hydroxyl group. The product, 2-(benzyloxy)-1-fluoro-3-nitrobenzene, is significantly less polar as the hydroxyl group has been converted to an ether linkage. This difference in polarity is the key to effective monitoring by TLC.
Detailed Protocol for TLC Monitoring
This protocol provides a step-by-step guide for monitoring the Williamson ether synthesis of this compound.
Materials and Reagents
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Forceps
-
Pencil
-
Ruler
-
Reaction mixture (aliquots taken at different time points)
-
Reference standard of this compound
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Visualization reagents (e.g., potassium permanganate stain)
Workflow for TLC Monitoring
Caption: A streamlined workflow for monitoring a chemical reaction using TLC.
Step-by-Step Methodology
Step 1: Mobile Phase Selection and Optimization
The choice of the mobile phase is critical for achieving good separation. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[8]
-
Initial Trial: Begin with a 4:1 mixture of hexane:ethyl acetate.
-
Optimization:
-
If the spots remain at the baseline (low Rf), the mobile phase is not polar enough. Increase the proportion of ethyl acetate (e.g., 3:1 or 2:1 hexane:ethyl acetate).
-
If the spots run to the top of the plate (high Rf), the mobile phase is too polar. Decrease the proportion of ethyl acetate (e.g., 9:1 hexane:ethyl acetate).[8]
-
The goal is to achieve an Rf value of approximately 0.3-0.5 for the starting material, this compound.
-
Step 2: Preparation of the TLC Plate
-
Using a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom edge. This is the origin line where the samples will be spotted.
-
Mark three small, equidistant points on the origin line for spotting.
Step 3: Spotting the Samples
-
Lane 1 (Starting Material - SM): Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot of this solution to the leftmost mark on the origin line.
-
Lane 2 (Co-spot - C): On the middle mark, first spot the starting material solution and then, on top of the same spot, apply a small amount of the reaction mixture. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[9][10]
-
Lane 3 (Reaction Mixture - RXN): Using a clean capillary tube, apply a small spot of the reaction mixture (taken at a specific time point) to the rightmost mark.
Step 4: Development of the TLC Plate
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber with solvent vapors, leading to better and more reproducible chromatograms.
-
Carefully place the spotted TLC plate into the chamber using forceps, ensuring the origin line is above the solvent level.
-
Cover the chamber with the lid and allow the solvent to ascend the plate by capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[11]
Step 5: Visualization
-
UV Light: Most commercial TLC plates contain a fluorescent indicator that glows under short-wave UV light (254 nm).[12][13] Compounds that absorb UV light will appear as dark spots against the fluorescent background. Circle the observed spots with a pencil.
-
Chemical Staining: If the compounds are not UV-active, or for further confirmation, a chemical stain can be used. A potassium permanganate (KMnO4) stain is a good general-purpose stain for visualizing compounds that can be oxidized, such as phenols and ethers.[12] To use, briefly dip the plate in the stain solution and then gently heat it with a heat gun until colored spots appear.
Step 6: Interpretation of Results
-
t = 0 (start of the reaction): The TLC plate should show a prominent spot in the starting material lane and a corresponding spot in the reaction mixture lane. The product spot should be absent or very faint.
-
As the reaction progresses: The intensity of the starting material spot in the reaction mixture lane will decrease, while a new, less polar (higher Rf) spot corresponding to the product will appear and intensify.
-
Reaction completion: The starting material spot in the reaction mixture lane should be completely gone, and only the product spot should be visible.
Data Presentation
The progress of the reaction can be effectively summarized in a table.
| Time Point | Rf (Starting Material) | Rf (Product) | Observations |
| 0 h | ~0.4 | - | Strong spot for starting material, no product spot visible. |
| 1 h | ~0.4 | ~0.7 | Starting material spot is less intense, product spot is clearly visible. |
| 3 h | Faint spot at ~0.4 | ~0.7 | Starting material spot is very faint, product spot is the major component. |
| 5 h | - | ~0.7 | No visible starting material spot, indicating the reaction is likely complete. |
Note: Rf values are approximate and will vary depending on the exact TLC conditions.
Troubleshooting Common TLC Issues
-
Streaking of spots: This can be caused by overloading the sample, a too-polar solvent system, or the presence of acidic or basic functional groups. To remedy this, apply a smaller amount of the sample or add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.
-
Spots are too high or too low: Adjust the polarity of the mobile phase as described in Step 1.
-
Poor separation: If the spots are not well-resolved, a different solvent system may be required. Experiment with different solvent combinations (e.g., dichloromethane/methanol for more polar compounds).
Safety Considerations
This compound is a hazardous substance. It is harmful if swallowed, causes serious eye damage, and may cause an allergic skin reaction and respiratory irritation. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) before use.
Conclusion
Thin-layer chromatography is an indispensable tool for the real-time monitoring of reactions involving this compound. By understanding the principles of TLC and following a systematic protocol for mobile phase selection, sample application, and visualization, researchers can gain valuable insights into the progress of their syntheses. The Williamson ether synthesis serves as a prime example of how the change in polarity between a reactant and its product can be effectively exploited for TLC analysis, ensuring efficient and successful chemical transformations.
References
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
University of York. (n.d.). Visualising plates. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
LookChem. (n.d.). Cas 394-41-2,3-Fluoro-4-nitrophenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Thin Layer Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
BYJU'S. (n.d.). Rf Value Explanation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. Retrieved from [Link]
-
University of York. (n.d.). Determining a solvent system. Retrieved from [Link]
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Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Fluoro-3-nitrophenol Reaction Mixtures
Abstract
This application note details the systematic development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-Fluoro-3-nitrophenol. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making the accurate monitoring of its purity and degradation profile critical.[1][2] The presented method is designed to effectively separate this compound from its potential process-related impurities and degradation products. We will elucidate the rationale behind the selection of chromatographic parameters, including stationary phase, mobile phase composition, and detector settings. Furthermore, this guide provides a comprehensive protocol for forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) to ensure the method's specificity and adherence to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5]
Introduction: The Analytical Challenge
This compound (C₆H₄FNO₃, MW: 157.10 g/mol ) is a substituted aromatic compound whose reactivity makes it a valuable building block in organic synthesis.[6][7] However, the very nature of its synthesis—often involving the nitration of fluorinated phenols or related precursors—can lead to a complex mixture of isomers (e.g., 2-Fluoro-6-nitrophenol), starting materials, and over-nitrated by-products.[8][9] Consequently, a reliable analytical method is required to resolve the main component from these structurally similar compounds and any degradants that may form during manufacturing or storage.
Reversed-phase HPLC is the technique of choice for analyzing polar aromatic compounds due to its high resolution and compatibility with aqueous mobile phases.[10][11][12] The development of a stability-indicating method is paramount, as it provides confidence that any observed decrease in the active substance concentration is accurately reflected by a corresponding increase in degradation products.[5][13] This application note serves as a practical guide for researchers and quality control analysts, providing both a validated protocol and the scientific reasoning that underpins it.
Analyte Properties and Chromatographic Considerations
A successful HPLC method development strategy begins with an understanding of the analyte's physicochemical properties.
-
Structure and Polarity: this compound is a polar aromatic molecule, making it well-suited for reversed-phase chromatography where a polar mobile phase and a non-polar stationary phase are employed.[12][14] Its retention will be governed by hydrophobic interactions with the stationary phase.
-
Acidity (pKa): The phenolic hydroxyl group is acidic. The exact pKa is not readily published, but for similar nitrophenols, it is typically in the range of 7-8. This means the ionization state of the molecule is highly dependent on the mobile phase pH. At a pH below its pKa, the phenol will be in its neutral, more hydrophobic form, leading to longer retention on a reversed-phase column. Conversely, at a pH above its pKa, it will be in its ionized, more polar phenolate form, resulting in shorter retention. Controlling the mobile phase pH with a suitable buffer is therefore critical for reproducible chromatography.
-
UV Absorbance: The nitro-aromatic structure of this compound results in strong UV absorbance, making UV detection a highly sensitive and appropriate choice. A UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. For many nitrophenols, this is in the 290-320 nm range.[15]
HPLC Method Development Strategy
Our approach is systematic, beginning with initial screening to establish feasibility and culminating in a fine-tuned, optimized method capable of meeting stringent performance criteria.
Caption: Overall workflow for HPLC method development.
Initial Instrument and Consumable Selection
-
HPLC System: Any standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector is suitable.
-
Stationary Phase: A C18 (octadecylsilane) column is the most common and versatile choice for reversed-phase chromatography and serves as an excellent starting point.[14] A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 or 5 µm provides a good balance between efficiency and backpressure.
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Phosphoric Acid or Formic Acid in HPLC-grade water. The acidic pH ensures that the phenolic group of the analyte and potential acidic impurities remain in their protonated, non-ionized state, promoting retention and improving peak shape.
-
Organic Phase (B): Acetonitrile (ACN) is generally preferred over methanol for nitrophenolic compounds as it often provides better peak shape and lower UV cutoff.[16][17]
-
-
Detector Wavelength: A DAD is used to monitor the analyte peak across a range (e.g., 210-400 nm) during initial runs. The λ-max is then selected for quantification. For this application, 310 nm is chosen as a starting point.
Initial Screening and Evaluation
A broad scouting gradient is run to determine the approximate elution time of the analyte and to visualize any major impurities in the reaction mixture sample.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% H₃PO₄ in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 310 nm |
| Sample Preparation | Dissolve sample in 50:50 Water:ACN to ~0.1 mg/mL |
This initial run provides the basis for all further optimization. The goal is to place the main analyte peak at a reasonable retention time (e.g., 8-12 minutes) to allow for the separation of both earlier and later eluting impurities.
Forced Degradation Studies: Ensuring Specificity
To develop a true stability-indicating method, the analyte must be subjected to stress conditions to artificially generate potential degradation products.[3][13] The goal is to achieve 5-20% degradation of the parent compound.[18] The stressed samples are then analyzed to ensure that all degradation product peaks are baseline resolved from the parent peak and from each other.
Protocol for Forced Degradation
For each condition, a control sample (analyte in solvent, protected from stress) is prepared and analyzed alongside the stressed sample.
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in a 50:50 ACN:Water mixture.
-
Add an equal volume of 0.1 N HCl.
-
Heat at 60 °C for 4 hours.
-
Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.[18]
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution as above.
-
Add an equal volume of 0.1 N NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with an equivalent amount of 0.1 N HCl and dilute for analysis.[18]
-
-
Oxidative Degradation:
-
Prepare a 1 mg/mL solution as above.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 6 hours.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Store the solid drug substance in an oven at 80 °C for 24 hours.
-
Prepare a solution of the stressed solid and analyze.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of the analyte to a light source providing UV and visible light (as per ICH Q1B guidelines) for 24 hours.
-
A control sample should be wrapped in aluminum foil and stored under the same conditions.[18]
-
Analyze both the exposed and control samples.
-
The results of these studies confirm the method's ability to separate the intact drug from its degradation products, a cornerstone of a trustworthy and reliable analytical method.
Method Optimization
Based on the initial scouting run and the forced degradation results, the method is optimized to improve resolution, reduce run time, and enhance peak shape.
Caption: Logic of HPLC method optimization.
Optimization Results
After several iterative adjustments, the following gradient was found to provide optimal separation of the parent peak from a key process impurity and a degradation product formed under basic hydrolysis.
| Time (min) | % Mobile Phase A (0.1% H₃PO₄) | % Mobile Phase B (ACN) |
| 0.0 | 70 | 30 |
| 15.0 | 40 | 60 |
| 17.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
This refined gradient effectively separated all relevant peaks with excellent resolution and peak shape within a reasonable timeframe.
Final Optimized Method and Protocol
This section provides the definitive, step-by-step protocol for analyzing this compound reaction mixtures.
Equipment and Materials
-
HPLC System: UHPLC/HPLC with pump, autosampler, column oven, and DAD/UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade Water, Phosphoric Acid (85%).
Chromatographic Conditions
| Parameter | Final Optimized Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | See Table in Section 5 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 310 nm |
| Run Time | 25 minutes |
Sample and Standard Preparation
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water and Acetonitrile to obtain a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the reaction mixture sample to a target concentration of approximately 0.1 mg/mL of this compound using the same diluent. Filter the sample through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (T): ≤ 1.5 for the this compound peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Theoretical Plates (N): ≥ 5000.
Conclusion
This application note presents a comprehensive, systematically developed, stability-indicating RP-HPLC method for the quantitative analysis of this compound and its related substances in reaction mixtures. The causality behind each experimental choice has been explained to provide a clear and authoritative guide. By incorporating forced degradation studies, the method has been proven to be specific for the analyte in the presence of its degradation products and potential impurities. The final protocol is robust, reproducible, and suitable for implementation in both research and quality control environments, ensuring the integrity of data for drug development and manufacturing processes.
References
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Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]
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Alsante, K. M., et al. (2014). Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. Available at: [Link]
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Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
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Gecse, O., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. NIH National Library of Medicine. Available at: [Link]
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SIELC Technologies. Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
Popp, P., et al. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. PubMed. Available at: [Link]
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Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
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Patel, Y. P., et al. (2011). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Chalanyova, M., et al. Analysis of Some Nitrophenols in Water Samples By Reversed-Phase High Performance Liquid Chromatography (RPHPLC). OSTI.GOV. Available at: [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link]
-
Padilha, C. C. F., et al. (2000). Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC. Available at: [Link]
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Jones, A. D. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Separations. Available at: [Link]
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MySkinRecipes. This compound. MySkinRecipes. Available at: [Link]
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Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. Available at: [Link]
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UKEssays. (2017). Synthesis and Purification of Nitrophenols. UKEssays.com. Available at: [Link]
-
Organic Syntheses. m-NITROPHENOL. Organic Syntheses Procedure. Available at: [Link]
- Google Patents. (2008). US20080045756A1 - Process for preparation of a nitrophenol. Google Patents.
-
Chemcasts. 2-Fluoro-6-nitrophenol (CAS 1526-17-6) Properties. Chemcasts. Available at: [Link]
- Google Patents. (1970). US3510527A - Preparation of p-nitrophenols. Google Patents.
-
ResearchGate. (2009). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. ResearchGate. Available at: [Link]
-
Hussain, S., et al. (2022). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: Part A. Available at: [Link]
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Application Note & Protocol: High-Fidelity Purification of 2-Fluoro-3-nitrophenol Derivatives by Column Chromatography
Introduction: The Significance of Purifying Fluoronitrophenol Scaffolds
2-Fluoro-3-nitrophenol and its derivatives are critical building blocks in modern medicinal chemistry and materials science.[1] Their unique electronic properties, stemming from the interplay between the electron-withdrawing nitro group, the electronegative fluorine atom, and the acidic phenolic hydroxyl group, make them valuable precursors for synthesizing a wide range of bioactive molecules and functional materials.[1] The precise arrangement of these functional groups necessitates a high degree of purity in starting materials to ensure the success of subsequent synthetic transformations and the biological efficacy of the final compounds.
Column chromatography remains the cornerstone technique for the preparative purification of these moderately polar, often sensitive, aromatic compounds.[2] This guide provides a comprehensive framework for developing and executing a robust column chromatography protocol for this compound derivatives, grounded in the physicochemical principles that govern the separation process. We will delve into the causality behind experimental choices, from stationary phase selection to troubleshooting common purification challenges.
Foundational Principles: Understanding the Analyte's Chromatographic Behavior
The successful purification of this compound (Molecular Formula: C₆H₄FNO₃, Molecular Weight: 157.10 g/mol ) hinges on exploiting its distinct polarity.[3][4] The molecule's overall polarity is a composite of three key functional groups:
-
Phenolic Hydroxyl (-OH): This group is highly polar and capable of hydrogen bonding, leading to strong interactions with polar stationary phases like silica gel. It is also acidic, which can cause band tailing on standard silica.
-
Nitro Group (-NO₂): A potent electron-withdrawing group that significantly increases the molecule's polarity.
-
Fluoro Group (-F): While highly electronegative, its contribution to overall molecular polarity is less pronounced than the hydroxyl and nitro groups.
This combination of functional groups places the molecule in the moderately polar category, making it an ideal candidate for normal-phase column chromatography.
Strategic Protocol Development
Phase Selection: The Stationary and Mobile Phase Dichotomy
The separation in column chromatography occurs due to the differential partitioning of the analyte between a stationary phase and a mobile phase.[5][6]
Stationary Phase Selection:
For polar molecules like this compound derivatives, silica gel (SiO₂) of 230-400 mesh is the most common and effective stationary phase.[7][8] Its surface is rich in silanol (Si-OH) groups, which act as hydrogen bond donors and acceptors, strongly adsorbing polar analytes.
-
Causality: The phenolic -OH and nitro -NO₂ groups of the analyte will form strong hydrogen bonds with the silanol groups of the silica gel, leading to its retention on the column. Nonpolar impurities will have minimal interaction and will be washed through the column quickly by a nonpolar mobile phase.
Mobile Phase (Eluent) Selection and Optimization:
The choice of mobile phase is critical for achieving separation. A solvent system is chosen that allows the target compound to be retained on the column but not so strongly that it cannot be eluted.
-
Initial Screening with Thin-Layer Chromatography (TLC): Before packing a column, it is imperative to determine the optimal solvent system using TLC.[2] TLC utilizes the same stationary phase (silica gel) and provides a rapid assessment of separation.
-
Objective: Find a solvent mixture that gives the target compound a Retention Factor (Rf) value between 0.3 and 0.4 . This Rf value typically translates to an efficient and timely elution from a packed column.[9]
-
Common Solvent Systems: For moderately polar compounds, start with a binary mixture of a nonpolar solvent and a more polar solvent. Good starting points include:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Hexanes
-
Chloroform/Methanol[8]
-
-
Procedure: Spot the crude reaction mixture on a TLC plate and develop it in chambers containing different ratios of the chosen solvent system. The ideal system will show clear separation between the desired product spot and any impurities.
-
Column Packing: The Foundation of a Good Separation
A well-packed column is essential for achieving high resolution. The "wet" or slurry packing method is generally preferred as it minimizes air bubbles and cracks in the adsorbent bed, which can ruin a separation.[7][10]
Caption: Workflow for Wet (Slurry) Packing a Chromatography Column.
Detailed Experimental Protocol
This protocol assumes the purification of a crude reaction mixture containing a this compound derivative.
Materials:
-
Glass chromatography column with stopcock
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Eluent (pre-determined by TLC analysis)
-
Crude sample mixture
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
Step-by-Step Methodology:
-
Column Preparation:
-
Secure a vertically-clamped column.
-
Insert a small plug of cotton or glass wool at the bottom to retain the stationary phase.[10]
-
Add a small layer of sand over the plug to create a flat base.[11]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent system. The consistency should be like a milkshake, pourable but not overly dilute.
-
Gently pour the slurry into the column. Tap the side of the column continuously to ensure even packing and dislodge any air bubbles.[10]
-
Once all the silica has been added, open the stopcock to allow the solvent to drain, compacting the silica bed. Crucially, never let the solvent level drop below the top of the silica bed , as this will cause cracking and ruin the separation.[10]
-
Add a final protective layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dry Loading (Recommended for Phenols): Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approx. 1-2 times the mass of the crude sample) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto silica gel. Carefully add this powder to the top of the packed column.[12]
-
Causality: Dry loading prevents the sample from dissolving in a strong loading solvent, which can disrupt the top of the column and lead to broad, poorly resolved bands. It deposits the sample as a very narrow, concentrated band.[13]
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the column, taking care not to disturb the top layer of sand.
-
Open the stopcock to begin the flow. The optimal flow rate should be a steady drip, not a stream. A flow rate that is too fast reduces the time for equilibrium between phases, leading to poor separation.[13]
-
Collect the eluent in sequentially numbered fractions. The size of the fractions will depend on the column size and the separation achieved on TLC.
-
Gradient Elution: If the separation between compounds is large, you can gradually increase the polarity of the eluent (e.g., from 5% Ethyl Acetate in Hexanes to 10%, then 15%). This speeds up the elution of more strongly retained compounds without compromising the separation of less polar components.
-
-
Analysis of Fractions:
-
Use TLC to analyze the collected fractions. Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside a spot of the original crude mixture.
-
Develop the TLC plate in the optimized solvent system and visualize under a UV lamp.
-
Combine the fractions that contain only the pure desired product.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound derivative.
-
Data Summary and Expected Parameters
The following table provides a typical set of parameters for the purification of ~500 mg of a crude this compound derivative.
| Parameter | Specification | Rationale |
| Column Diameter | 2-3 cm | Provides adequate capacity for the sample size without excessive solvent use. |
| Silica Gel Mass | 25-50 g | A general rule is a 50-100:1 ratio of silica to crude sample mass for good separation. |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for normal-phase chromatography of polar compounds.[7] |
| Initial Eluent | 5-10% Ethyl Acetate / Hexanes | A starting point for moderately polar compounds; must be optimized by TLC. |
| Sample Loading | Dry Loading | Minimizes band broadening for compounds with moderate to high polarity.[12] |
| Elution Mode | Isocratic or Step-Gradient | Gradient elution can reduce time and solvent usage if impurities have very different polarities. |
| Fraction Size | 10-20 mL | Adjust based on column size and separation factor (ΔRf). |
Troubleshooting Common Purification Issues
Even with a well-designed protocol, challenges can arise. A systematic approach is key to resolving them.[14][15]
Caption: Decision-making workflow for troubleshooting column chromatography.
-
Compound Won't Elute or Moves Too Slowly: The mobile phase is not polar enough to displace the compound from the silica gel. Gradually increase the percentage of the polar solvent in your eluent system.[9]
-
Poor Separation: The eluent is too polar, causing all components to move too quickly without sufficient interaction with the stationary phase. A less polar solvent system is required. Alternatively, using a longer column or a finer mesh silica can increase the number of theoretical plates and improve resolution.
-
Band Tailing: This is a classic issue with acidic or basic compounds on silica gel. For phenols, the acidic proton can interact variably with the silica surface, causing streaking.[8] Adding a small amount (~0.5%) of acetic acid to the mobile phase can suppress the deprotonation of the phenol, leading to sharper bands.
-
Compound Decomposition: Some sensitive compounds can degrade on the acidic surface of silica gel.[9] This can be tested by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have formed. If decomposition is observed, consider using deactivated silica (treated with water) or an alternative stationary phase like alumina.
Conclusion
The purification of this compound derivatives by column chromatography is a highly effective and scalable method when approached systematically. Success is predicated on a foundational understanding of the analyte's physicochemical properties, meticulous optimization of the mobile phase using TLC, and careful execution of column packing and elution techniques. By following the principles and protocols outlined in this guide, researchers can confidently achieve high-purity materials essential for advancing their scientific objectives.
References
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This compound | C6H4FNO3 | CID 23340673 . PubChem. [Link]
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Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]
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Tips and Tricks for the Lab: Column Troubleshooting and Alternatives . ChemistryViews. [Link]
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Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents . MDPI. [Link]
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TROUBLESHOOTING GUIDE . Restek. [Link]
-
Mobile and Stationary Phases in Chromatography Explained . Pharma Now. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC . Labtech. [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase . LCGC International. [Link]
-
This compound . MySkinRecipes. [Link]
-
Separation of Compounds Using Column Chromatography . Organic Chemistry Virtual Lab. [Link]
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2-Fluoro-6-nitrophenol | C6H4FNO3 | CID 73710 . PubChem. [Link]
-
Column Chromatography: Principles, Procedure, and Applications . Phenomenex. [Link]
-
Column Chromatography Procedures . Organic Chemistry at CU Boulder. [Link]
-
Column chromatography of phenolics? . ResearchGate. [Link]
- Process for the purification of p-nitrophenol.
-
Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts . MDPI. [Link]
-
2-Fluoro-6-nitrophenol (CAS 1526-17-6) Properties . Chemcasts. [Link]
-
Performing Column Chromatography . YouTube. [Link]
-
Synthesis and Purification of Nitrophenols . UKEssays. [Link]
-
Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance . National Institutes of Health (NIH). [Link]
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Application Notes and Protocols for the Recrystallization of 2-Fluoro-3-nitrophenol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 2-Fluoro-3-nitrophenol via recrystallization. This document outlines the underlying principles, a detailed protocol for solvent screening and the recrystallization process, and troubleshooting strategies to achieve high purity of this critical chemical intermediate.
Introduction: The Rationale for Recrystallization
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The fundamental principle is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] For a successful recrystallization, the desired compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, while the impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).
This compound, a key building block in the synthesis of various pharmaceuticals and agrochemicals, often requires purification to remove byproducts and unreacted starting materials from its synthesis.[3] The presence of the polar hydroxyl and nitro groups, along with the electronegative fluorine atom, imparts a unique solubility profile that must be carefully considered for effective purification.[4]
Understanding the Analyte: Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for developing a robust recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₆H₄FNO₃ | PubChem |
| Molecular Weight | 157.10 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| CAS Number | 179816-26-3 | Sigma-Aldrich |
This table summarizes key physicochemical properties of this compound.
Potential Impurities in Crude this compound
The nature and quantity of impurities in the crude product are dictated by the synthetic route employed. Common synthetic pathways to fluoronitroaromatic compounds may introduce the following types of impurities:
-
Isomeric Byproducts: Nitration of fluorophenol can lead to the formation of other positional isomers of fluoronitrophenol.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Over-nitrated or Under-nitrated Species: The reaction conditions may result in the formation of dinitrophenols or the presence of unreacted fluorophenol.
-
Byproducts from Side Reactions: Decomposition of reagents or side reactions can introduce other impurities.
A general synthesis route for a related compound, 2-fluoro-3-nitrobenzoic acid, starts from o-methylphenol, which undergoes nitration, chlorination, fluorination, and finally oxidation.[5] This multi-step process highlights the potential for a variety of impurities to be present in the final product.
Strategic Solvent Selection: The Key to Successful Recrystallization
The choice of solvent is the most critical factor in recrystallization. An ideal solvent for this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: To dissolve the crude product completely.
-
Low solubility at low temperatures: To maximize the recovery of the purified product upon cooling.
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
Safety: The solvent should have a low toxicity and flammability profile.
Based on the structure of this compound and the general solubility of nitrophenols, a systematic screening of solvents is recommended.[6][7][8][9]
Recommended Solvents for Screening
The following table provides a starting point for solvent screening, categorized by polarity. A solvent pair, consisting of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble, is often effective.[10]
| Solvent Class | Recommended Solvents | Expected Solubility of this compound |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Likely soluble in hot alcohols, less soluble in cold. Water is a potential anti-solvent. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Likely to be good "good" solvents. |
| Non-polar | Toluene, Hexane, Heptane | Likely to be poor solvents or "anti-solvents". |
This table provides a list of recommended solvents for screening the recrystallization of this compound.
Experimental Protocol for Solvent Screening
A small-scale, systematic approach is the most efficient way to identify a suitable solvent or solvent system.
Materials:
-
Crude this compound
-
Small test tubes or vials
-
A selection of solvents from the table above
-
Heating block or water bath
-
Ice bath
Procedure:
-
Place approximately 10-20 mg of crude this compound into several test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate volume of solvent required.
-
If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath, adding more solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.
-
Observe the quantity and quality of the crystals formed.
The ideal solvent will dissolve the compound completely when hot but will yield a large amount of pure crystals upon cooling.
Detailed Recrystallization Protocol for this compound
This protocol provides a step-by-step guide for the recrystallization of this compound. A solvent pair system of ethanol and water is used as a representative example, as this is often effective for polar organic compounds.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks (two sizes)
-
Hot plate with stirring capability
-
Glass funnel and fluted filter paper (for hot filtration, if necessary)
-
Büchner funnel and filter flask
-
Vacuum source
-
Watch glass
-
Spatula
Workflow Diagram:
Caption: A generalized workflow for the recrystallization process.
Step-by-Step Protocol:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid. This is best done by adding the solvent in small portions to the heated and stirred mixture.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper by placing them on the hot plate.
-
Quickly pour the hot solution through the filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
-
Drying:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Add more solvent. / Reheat the solution to dissolve the oil and cool more slowly. / Consider a different solvent with a lower boiling point. |
| No Crystal Formation | The solution is not saturated. / The cooling process is too rapid. | Evaporate some of the solvent to concentrate the solution. / Allow the solution to cool more slowly. / Scratch the inside of the flask with a glass rod to induce nucleation. / Add a seed crystal of pure this compound. |
| Low Recovery | Too much solvent was used. / The crystals are significantly soluble in the cold solvent. / Premature crystallization during hot filtration. | Concentrate the mother liquor and cool to obtain a second crop of crystals. / Ensure the solution is thoroughly cooled in an ice bath. / Use a pre-heated funnel and receiving flask for hot filtration. |
| Poor Purity | The cooling process was too fast, trapping impurities. / The chosen solvent is not effective at separating the impurities. | Allow the solution to cool more slowly. / Re-crystallize the product a second time. / Screen for a more selective solvent or solvent pair. |
This table provides solutions to common problems encountered during recrystallization.
Safety Precautions
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
Recrystallization is a highly effective technique for the purification of this compound. A systematic approach to solvent selection, coupled with a carefully executed protocol, will enable researchers to obtain a high-purity product suitable for demanding applications in drug discovery and development. The principles and procedures outlined in these application notes provide a solid foundation for optimizing the purification of this and other similar organic compounds.
References
-
Solubility of Things. (n.d.). 4-Nitrophenol. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
ResearchGate. (2014). Is p-nitrophenol soluble in organic solvents?. Retrieved from [Link]
-
WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]
-
LookChem. (n.d.). Cas 394-41-2, 3-Fluoro-4-nitrophenol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Purity of 2-Fluoro-3-Nitrobenzoic Acid: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Veeprho. (n.d.). 2-fluoro-3-nitrobenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
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large-scale synthesis considerations for 2-Fluoro-3-nitrophenol derivatives
The large-scale synthesis of this compound derivatives requires a strategic departure from the most direct laboratory routes. Pathways that build in regiochemical control from the outset, such as the multi-step synthesis from o-methylphenol, are far superior for industrial applications despite their increased number of steps. [4]Direct nitration of 2-fluorophenol is generally not economically viable due to low yields and complex purifications. [3]Regardless of the chosen route, an unwavering commitment to process safety, particularly in handling highly exothermic and corrosive nitration reactions, is paramount for a successful and safe scale-up campaign. The adoption of modern technologies like continuous flow processing may offer further improvements in safety and efficiency for these critical transformations. [14]
References
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Title: Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material Source: WIPO Patentscope (CN113024384) URL: [Link]
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Title: Nitration reaction safety Source: YouTube URL: [Link]
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Title: NITRIC ACID SAFETY Source: University of California, Santa Barbara Environmental Health & Safety URL: [Link]
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Title: this compound Source: PubChem URL: [Link]
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Title: The preparation method of 5-fluoro-2-nitrophenol Source: Patsnap URL: [Link]
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Title: The nitrous acid-catalysed nitration of phenol Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]
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Title: Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix Source: ResearchGate URL: [Link]
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Title: this compound Source: MySkinRecipes URL: [Link]
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Title: Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports Source: MDPI URL: [Link]
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Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis URL: [Link]
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Title: An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes Source: PMC - NIH URL: [Link]
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Title: Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions Source: Indian Academy of Sciences URL: [Link]
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Title: Preparation method of 2-fluoro-3-nitrobenzoic acid Source: PubChem URL: [Link]
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Title: Synthesis of Polysubstituted Benzenes Source: Chemistry LibreTexts URL: [Link]
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Title: NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE Source: SID URL: [Link]
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Application Note & Protocol: Selective Catalytic Reduction of 2-Fluoro-3-nitrophenol
Abstract: This document provides a comprehensive technical guide for the selective catalytic reduction of the nitro group in 2-Fluoro-3-nitrophenol to yield 2-Fluoro-3-aminophenol, a valuable synthetic intermediate in pharmaceutical and materials science research. This guide delves into the underlying reaction mechanism, presents a field-proven experimental protocol, and offers insights into process optimization and troubleshooting. Emphasis is placed on ensuring chemoselectivity, particularly the preservation of the fluoro-substituent, and adhering to stringent safety protocols required for catalytic hydrogenation.
Introduction: The Synthetic Challenge and Opportunity
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to primary anilines.[1] These anilines are pivotal building blocks for a vast array of pharmaceuticals, agrochemicals, and dyes. The target molecule of this protocol, 2-Fluoro-3-aminophenol, derived from the reduction of this compound, presents a unique synthetic utility due to its trifunctional nature (amine, phenol, and fluoro-substituent).
However, the presence of multiple functional groups introduces a significant challenge: chemoselectivity. The primary goals during the reduction of this compound are:
-
Complete reduction of the nitro group to an amine.
-
Preservation of the C-F bond , as hydrodehalogenation is a common side reaction, particularly with palladium-based catalysts.[2]
-
Avoidance of over-reduction of the aromatic ring.
This application note details a robust protocol using Raney® Nickel, a catalyst known for its efficacy in nitro group reduction while often minimizing the risk of dehalogenation compared to Palladium on Carbon (Pd/C).[2]
Mechanistic Rationale for Catalytic Hydrogenation
The catalytic hydrogenation of a nitroarene is a multi-step process that occurs on the surface of a heterogeneous metal catalyst. While the complete mechanism is complex and can follow multiple pathways, the most commonly accepted "direct" route involves a sequence of two-electron reductions.[3][4]
-
Adsorption: Both molecular hydrogen (H₂) and the nitroarene substrate adsorb onto the active sites of the catalyst surface.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the metal surface, generating highly reactive surface-adsorbed hydrogen atoms (H•).
-
Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced by these hydrogen atoms, proceeding through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[5]
-
Final Product Formation: The hydroxylamine intermediate is further reduced to the final aniline product (-NH₂).
-
Desorption: The final product, 2-Fluoro-3-aminophenol, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
The "condensation" pathway, where nitroso and hydroxylamine intermediates condense to form azoxy and azo compounds, is a potential side reaction that can be minimized under optimized conditions with sufficient hydrogen availability.[3][4]
-
Catalyst Preparation: In the fume hood, equip a three-neck flask with a magnetic stir bar. Under a gentle counterflow of nitrogen, carefully add the Raney® Nickel slurry (approx. 5-10% by weight relative to the substrate). Note: Raney Ni is typically supplied as a slurry in water. The solvent can be carefully decanted and replaced with the reaction solvent if desired.
-
System Inerting: Seal the flask and connect it to a vacuum/nitrogen manifold. Evacuate the flask gently and backfill with nitrogen. Repeat this cycle three times to ensure the complete removal of oxygen. [6]3. Reagent Addition: Dissolve the this compound in degassed ethanol or methanol. Add the solvent and the dissolved substrate to the reaction flask via cannula or syringe under a positive pressure of nitrogen.
-
Hydrogenation:
-
Begin vigorous stirring to suspend the catalyst.
-
Purge the nitrogen from the flask by evacuating and backfilling with hydrogen gas. Repeat this cycle twice.
-
Maintain a positive pressure of hydrogen (e.g., by using a hydrogen-filled balloon or by connecting to a reactor pressurized to 1-3 atm).
-
-
Reaction Monitoring: The reaction progress can be monitored by:
-
TLC Analysis: Periodically take aliquots (after purging the system with nitrogen), filter through a small plug of Celite®, and spot on a TLC plate to check for the disappearance of the starting material.
-
Hydrogen Uptake: If using a pressurized system, a drop in pressure indicates hydrogen consumption. [6] * The reaction is typically exothermic and may require cooling to maintain the desired temperature (e.g., room temperature to 40°C).
-
-
Reaction Completion & Workup:
-
Once the starting material is consumed, carefully purge the hydrogen from the system by evacuating and backfilling with nitrogen three times. [6] * Prepare a pad of Celite® in a Buchner funnel and wet it thoroughly with the reaction solvent. Crucially, ensure the Celite® pad remains wet throughout the filtration. [7] * Under a nitrogen atmosphere if possible, filter the reaction mixture through the wet Celite® pad to remove the catalyst. Wash the flask and the filter cake with additional solvent to ensure complete transfer.
-
-
Product Isolation: The filtrate contains the desired 2-Fluoro-3-aminophenol. The solvent can be removed under reduced pressure (rotary evaporation) to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Data Summary and Optimization Parameters
The success of the reduction depends on the careful selection of reaction parameters. The following table provides a starting point and guidance for optimization.
| Parameter | Recommended Condition | Rationale & Field Insights | Potential Issue | Optimization Strategy |
| Catalyst | Raney® Nickel | Lower propensity for dehalogenation compared to Pd/C. [2] | Slow reaction | Increase catalyst loading; consider a different catalyst like PtO₂. |
| Catalyst Loading | 5-10 wt% (dry basis) | Balances reaction rate with cost and ease of filtration. | Incomplete reaction | Increase loading to 15-20 wt%. Ensure catalyst is active. |
| Solvent | Methanol, Ethanol | Good substrate solubility; polar solvents can enhance rate. [8] | Poor solubility | Consider using THF or Ethyl Acetate, but ensure they are peroxide-free. |
| Hydrogen Pressure | 1-3 atm (15-45 psi) | Sufficient for most lab-scale reductions. Higher pressure increases rate. | Slow reaction rate | Increase pressure if equipment allows. Ensure all safety checks are performed. [6] |
| Temperature | 25-40 °C | Provides a good reaction rate without promoting side reactions. | Reaction stalls | Gently warm the reaction mixture. Monitor for exotherms. |
| Selectivity | High | Raney Ni is generally selective for the nitro group. | Dehalogenation | Do not allow the reaction to run for an extended period after completion. Use the mildest conditions possible. [9] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive or poisoned catalyst.2. Insufficient hydrogen supply.3. Leak in the reaction setup. | 1. Use fresh, high-activity catalyst.2. Ensure the hydrogen source is not empty and the lines are clear.3. Re-assemble the apparatus and perform a leak test with nitrogen. [6] |
| Dehalogenation Observed | 1. Catalyst is too aggressive.2. Prolonged reaction time or excessive temperature. | 1. Raney Ni is a good choice to avoid this. If still an issue, consider alternative reagents like SnCl₂/HCl.<[10]br>2. Monitor the reaction closely and stop immediately upon consumption of starting material. Reduce temperature. |
| Formation of Colored Impurities (Azo/Azoxy) | 1. Incomplete reduction due to localized hydrogen starvation.2. Accumulation of hydroxylamine/nitroso intermediates. [5] | 1. Ensure vigorous stirring to keep the catalyst suspended.2. Ensure a sufficient and constant supply of hydrogen. |
| Filtration is Very Slow | 1. Catalyst particles are too fine.2. Celite® bed is compacted. | 1. Use a thicker pad of Celite®.2. Do not apply strong vacuum initially; allow gravity to start the filtration. |
References
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Lin, G., et al. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]
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Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]
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Malik, S., et al. (2021). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 28(3), 197-208. Retrieved from [Link]
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Sztucki, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2859-2864. Retrieved from [Link]
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Hielscher Ultrasonics. (n.d.). What are the safety precautions for operating a Hydrogenation Test Unit?. Retrieved from [Link]
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Wang, X., et al. (2022). Catalytic mechanism for the hydrogenation of nitrobenzene. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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FEDIOL. (2007). Guide to good practice on safe operation of Hydrogenation units. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]
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Sztucki, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Retrieved from [Link]
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ResearchGate. (n.d.). General hydrogenation mechanism of nitroarenes. Retrieved from [Link]
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CORE. (n.d.). Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. Retrieved from [Link]
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Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved from [Link]
-
SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Retrieved from [Link]
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Royal Society of Chemistry. (2000). Selective reduction of the aromatic nitro group with retention of the nitrate group. Mendeleev Communications. Retrieved from [Link]
-
Li, Y., et al. (2025). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol.
-
Royal Society of Chemistry. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Nanomaterials. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2022). Kinetic investigation of para-nitrophenol reduction with photodeposited platinum nanoparticles onto tunicate cellulose. PMC. Retrieved from [Link]
-
ACS Publications. (2001). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Organic Process Research & Development. Retrieved from [Link]
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ACS Publications. (2015). Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability. Organic Letters. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Retrieved from [Link]
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Application Notes and Protocols for the Functionalization of the Phenolic Hydroxyl Group of 2-Fluoro-3-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 2-Fluoro-3-nitrophenol in Synthesis
This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by the ortho-fluoro and meta-nitro substituents relative to the hydroxyl group. The electron-withdrawing nature of both the nitro and fluoro groups increases the acidity of the phenolic proton, facilitating its deprotonation and subsequent nucleophilic attack. This enhanced reactivity, however, must be carefully managed to achieve selective functionalization. The fluorine atom, in addition to its electronic influence, can serve as a handle for further transformations or as a metabolically stable hydrogen bond acceptor in a final drug candidate.
These application notes provide a comprehensive guide to the strategic functionalization of the phenolic hydroxyl group of this compound. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific synthetic goals.
I. Etherification of the Phenolic Hydroxyl Group
The formation of an ether linkage is a common and critical transformation in drug discovery, often improving metabolic stability and modulating the pharmacokinetic profile of a molecule. For this compound, two primary methods are recommended: the Williamson Ether Synthesis and the Mitsunobu Reaction.
A. Williamson Ether Synthesis: A Classic and Reliable Approach
The Williamson ether synthesis is a robust and widely used method for forming ethers via an SN2 reaction between a phenoxide and an alkyl halide.[1][2] The increased acidity of the phenolic proton in this compound makes it an excellent candidate for this reaction, as the corresponding phenoxide can be readily generated using a mild base.
Causality of Experimental Choices:
-
Base Selection: A moderately weak base such as potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the acidic phenol. Stronger bases like sodium hydride (NaH) can be used but may not be necessary and can introduce handling challenges. The choice of base is critical to avoid unwanted side reactions.
-
Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base without solvating the phenoxide nucleophile, thus enhancing its reactivity.[1]
-
Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the best electrophiles for this SN2 reaction. Secondary halides may lead to competing elimination reactions, while tertiary halides will predominantly yield elimination products.[3]
Experimental Protocol: Synthesis of 2-Fluoro-3-nitro-1-(benzyloxy)benzene
Materials:
-
This compound
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq) to the flask.
-
Add anhydrous acetonitrile to the flask to a concentration of approximately 0.1 M with respect to the phenol.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the solid salts and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Data Presentation: Typical Reaction Parameters for Williamson Ether Synthesis
| Phenol | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | Benzyl bromide | K₂CO₃ | Acetonitrile | 82 (Reflux) | 4-6 | >90 |
| This compound | Ethyl iodide | K₂CO₃ | DMF | 80 | 6-8 | ~95 |
| This compound | Methyl iodide | Cs₂CO₃ | Acetone | 56 (Reflux) | 4-6 | >95 |
B. Mitsunobu Reaction: Mild Conditions for Diverse Functionality
The Mitsunobu reaction is a powerful tool for the formation of esters, ethers, and other functional groups from alcohols under mild, neutral conditions.[4][5] It is particularly useful when dealing with sensitive substrates or when Williamson ether synthesis conditions are not suitable. The reaction proceeds with inversion of configuration at a chiral alcohol, though this is not relevant for the achiral this compound.
Causality of Experimental Choices:
-
Reagents: The classic Mitsunobu conditions employ triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction.[6]
-
Order of Addition: The order of addition of reagents can be crucial for the success of the reaction. Typically, the phenol, alcohol, and triphenylphosphine are dissolved in the solvent, and the azodicarboxylate is added slowly at a reduced temperature.[4]
Experimental Protocol: Synthesis of 2-Fluoro-1-(isopropoxy)-3-nitrobenzene
Materials:
-
This compound
-
Isopropanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and triphenylphosphine (1.2 eq).
-
Dissolve the solids in anhydrous THF to a concentration of approximately 0.2 M with respect to the phenol.
-
Add isopropanol (1.2 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add DIAD (1.2 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.
Mandatory Visualization:
Caption: Workflow for the Mitsunobu etherification of this compound.
II. Esterification of the Phenolic Hydroxyl Group
Esterification is another fundamental functionalization of phenols, often employed to introduce a cleavable group or to modulate the biological activity of a compound. The reaction of this compound with acyl chlorides or anhydrides in the presence of a base is a straightforward and efficient method for ester synthesis.
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and provide rapid and often quantitative conversion to the corresponding ester.[7] Acid anhydrides can also be used, sometimes with a catalyst.
-
Base: A non-nucleophilic organic base such as triethylamine (Et₃N) or pyridine is used to scavenge the HCl generated during the reaction with an acyl chloride.[7] This prevents protonation of the starting materials and the product.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable for this reaction.
Experimental Protocol: Synthesis of 2-Fluoro-3-nitrophenyl acetate
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ester.
-
The product is often pure enough for subsequent steps, but can be further purified by recrystallization or flash column chromatography if necessary.
Mandatory Visualization:
Caption: General workflow for the esterification of this compound.
III. Protection of the Phenolic Hydroxyl Group
In a multi-step synthesis, it is often necessary to protect the phenolic hydroxyl group to prevent it from reacting in subsequent steps. The choice of a protecting group is crucial and depends on the stability required and the conditions for its removal.
Common Protecting Groups for Phenols:
-
Methyl Ether: Very stable but requires harsh deprotection conditions (e.g., BBr₃ or strong acid).
-
Benzyl (Bn) Ether: Stable to a wide range of conditions and can be removed by hydrogenolysis (H₂, Pd/C), which is a mild method.
-
Silyl Ethers (e.g., TBDMS, TIPS): Stability varies with the steric bulk of the silyl group. They are typically cleaved with fluoride sources like tetrabutylammonium fluoride (TBAF).
Protocol for Benzyl Protection:
The Williamson ether synthesis protocol described in Section I.A can be directly applied for the introduction of a benzyl protecting group using benzyl bromide as the alkylating agent.
Protocol for Benzyl Deprotection:
-
Dissolve the benzyl-protected this compound derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected phenol.
IV. Safety Considerations
This compound is a hazardous substance. It is harmful if swallowed, causes serious eye damage, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for complete safety information before handling this compound.
References
- Durst, H. D., & Gokel, G. W. (1987). Experimental Organic Chemistry. McGraw-Hill.
- Moore, J. A., Dalrymple, D. L., & Rodig, O. R. (1982). Experimental Methods in Organic Chemistry. Saunders College Publishing.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: A Review. Chemical Reviews, 109(6), 2551-2651. [Link]
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Chemistry LibreTexts. (2023). Hydroxyl Group Substitution. [Link]
- Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
-
iiste.org. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. [Link]
-
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
ResearchGate. (n.d.). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?[Link]
-
YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. [Link]
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YouTube. (2021). Esterification using Acid Chloride and Alcohol. [Link]
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Russian Chemical Reviews. (1970). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. [Link]
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ResearchGate. (1970). Nucleophilic replacement of the nitro group, fluorine and chlorine in aromatic compounds. [Link]
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PubChem. (n.d.). This compound. [Link]
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NIH. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]
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NIH. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. [Link]
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WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]
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RSC Publishing. (2015). Fluorous Ethers. [Link]
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Chemistry LibreTexts. (2021). Acid Halides for Ester Synthesis. [Link]
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Troubleshooting & Optimization
improving the yield of 2-Fluoro-3-nitrophenol O-alkylation reactions
Welcome to the technical support center for the O-alkylation of 2-Fluoro-3-nitrophenol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your desired O-alkylated products. Our goal is to provide not only procedural steps but also the underlying scientific principles to empower you to overcome common challenges in your laboratory work.
Introduction: The Chemistry of this compound O-Alkylation
The O-alkylation of this compound is a crucial reaction in the synthesis of various pharmaceutical intermediates and bioactive molecules. The presence of both a nitro group and a fluorine atom on the aromatic ring significantly influences the reactivity of the phenol. The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating its deprotonation to form the corresponding phenoxide. This phenoxide is the active nucleophile in the subsequent alkylation step.
The reaction typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, where the fluoride is the leaving group. This is in contrast to the more common Williamson ether synthesis, which involves an SN2 reaction between an alkoxide and an alkyl halide.[1][2] Understanding this mechanistic distinction is key to optimizing your reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the O-alkylation of this compound. Each issue is presented with probable causes and actionable solutions.
Issue 1: Low or No Product Formation
Probable Cause A: Incomplete Deprotonation of the Phenol
The phenolic proton of this compound is acidic, but a sufficiently strong base is required for complete conversion to the phenoxide.
-
Solution:
-
Base Selection: Employ a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). For sensitive substrates, a milder base like cesium carbonate (Cs₂CO₃) can be effective.
-
Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation.
-
Reaction Time: Allow sufficient time for the deprotonation to occur before adding the alkylating agent. This can be monitored by the cessation of gas evolution if using NaH.
-
Probable Cause B: Poor Nucleophilicity of the Phenoxide
Solvent choice can dramatically impact the reactivity of the phenoxide ion.
-
Solution:
-
Solvent Selection: Utilize a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN).[3][4] These solvents solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic. Protic solvents, like alcohols or water, can hydrogen bond with the phenoxide, reducing its nucleophilicity.[5]
-
Probable Cause C: Inactive Alkylating Agent
The alkylating agent may have degraded or be inherently unreactive.
-
Solution:
-
Reagent Quality: Ensure the alkylating agent (e.g., alkyl halide) is of high purity and has been stored correctly.
-
Leaving Group: For SNAr reactions, the reactivity of the leaving group is crucial. While fluoride is an excellent leaving group in this context, ensure your alkylating agent also has a good leaving group if the mechanism has SN2 character (e.g., iodide > bromide > chloride).
-
Issue 2: Formation of C-Alkylated Byproducts
The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[5]
Probable Cause: Reaction Conditions Favoring C-Alkylation
Certain conditions can promote alkylation at the ortho and para positions of the ring.
-
Solution:
-
Solvent Choice: As mentioned, polar aprotic solvents generally favor O-alkylation.[5] Protic solvents can solvate the oxygen atom, making the carbon positions more accessible for attack.[5]
-
Counter-ion: The nature of the counter-ion from the base can influence the O/C alkylation ratio. Larger, softer cations like cesium (Cs⁺) can coordinate more loosely with the phenoxide, favoring O-alkylation.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly enhance O-alkylation selectivity.[6][7][8] The bulky organic cation of the catalyst pairs with the phenoxide, sterically hindering C-alkylation.
-
Issue 3: Competing SNAr at the Fluoro Position
Given the electron-deficient nature of the ring, nucleophilic attack can also occur at the carbon bearing the fluorine atom.
Probable Cause: Strong Nucleophile and High Temperatures
A highly reactive nucleophile or elevated reaction temperatures can lead to undesired side reactions.
-
Solution:
-
Temperature Control: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with room temperature and slowly increase if necessary.
-
Controlled Addition: Add the alkylating agent slowly to the solution of the phenoxide to maintain a low instantaneous concentration.
-
Issue 4: Difficulty in Product Purification
The product may be difficult to separate from starting materials or byproducts.
Probable Cause A: Similar Polarity of Components
The starting phenol and the O-alkylated product may have similar polarities, making chromatographic separation challenging.
-
Solution:
-
Reaction to Completion: Drive the reaction to completion to minimize the amount of starting material in the final mixture.
-
Acid-Base Extraction: After the reaction, perform an aqueous workup. The unreacted acidic phenol can be removed by washing the organic layer with a dilute aqueous base (e.g., 1M NaOH). The desired ether product will remain in the organic phase.
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method.
-
Probable Cause B: Presence of Colored Impurities
Nitrophenols and their derivatives are often colored, and minor impurities can be intensely colored.[9][10]
-
Solution:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat with activated charcoal to adsorb colored impurities, followed by filtration.
-
Chromatography: Column chromatography using an appropriate solvent system is often necessary to achieve high purity.
-
Troubleshooting Workflow
Caption: A decision-making flowchart for troubleshooting common issues in the O-alkylation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best base for the O-alkylation of this compound?
A1: The choice of base depends on the specific alkylating agent and desired reaction conditions. For simple alkyl halides, potassium carbonate (K₂CO₃) is a good starting point as it is inexpensive and easy to handle. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) is often necessary. Cesium carbonate (Cs₂CO₃) can be beneficial for improving yields and O-selectivity, particularly in challenging cases.
Q2: Can I use a protic solvent for this reaction?
A2: While the reaction may proceed in a protic solvent, it is generally not recommended. Protic solvents can form hydrogen bonds with the phenoxide, reducing its nucleophilicity and potentially leading to lower yields and increased C-alkylation.[5] Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred.[3][4]
Q3: How can I minimize the formation of the C-alkylated isomer?
A3: To favor O-alkylation, use a polar aprotic solvent, consider a base with a large counter-ion (e.g., Cs₂CO₃), and maintain a moderate reaction temperature. The addition of a phase-transfer catalyst is also a highly effective strategy to promote O-alkylation.[6][7][8]
Q4: Is it necessary to protect the nitro group?
A4: For a standard O-alkylation, protection of the nitro group is generally not necessary. The nitro group is relatively stable under typical alkylation conditions.
Q5: At what temperature should I run the reaction?
A5: It is best to start the reaction at room temperature. If the reaction is slow, you can gently heat it. A good starting point for heating is 50-60 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.
Detailed Experimental Protocol: Synthesis of 2-Fluoro-3-(benzyloxy)nitrobenzene
This protocol provides a general procedure for the O-benzylation of this compound.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Benzyl bromide
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1M Sodium hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the phenol. Then, add anhydrous potassium carbonate (1.5 eq).
-
Deprotonation: Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Slowly add benzyl bromide (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 50 °C.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x).
-
Washing: Combine the organic layers and wash with 1M NaOH (2 x) to remove any unreacted phenol, followed by water (1 x) and brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-Fluoro-3-(benzyloxy)nitrobenzene.
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃ (1.5 eq) or NaH (1.2 eq) | Ensures complete deprotonation. |
| Solvent | Anhydrous DMF or ACN | Polar aprotic solvent enhances phenoxide nucleophilicity.[3][4] |
| Alkylating Agent | Alkyl bromide or iodide (1.2 eq) | Good leaving groups for efficient substitution. |
| Temperature | Room Temperature to 50 °C | Balances reaction rate with minimizing side reactions. |
| Workup | Aqueous wash with dilute base | Removes unreacted acidic starting material. |
| Purification | Column Chromatography | Provides high purity of the final product. |
Reaction Mechanism
Caption: The SNAr mechanism for the O-alkylation of this compound.
References
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society. [Link]
-
Alarcón-Espósito, J., et al. (2016). Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. Journal of Physical Organic Chemistry. [Link]
-
Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc.. [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis. [Link]
-
Wang, M., & Li, C. J. (2011). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
-
Mohapatra, G., & Thirumalaiswamy, R. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. OUCI. [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. chem.iitb.ac.in. [Link]
-
Mohapatra, G., & Thirumalaiswamy, R. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. ResearchGate. [Link]
-
Shigeno, M., et al. (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. [Link]
-
Wang, H., et al. (2019). Nickel-Catalyzed Removal of Alkene Protecting Group of Phenols, Alcohols via Chain Walking Process. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Optimization of the alkylation reaction. [Link]
-
Sartori, G., et al. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews - ACS Publications. [Link]
-
Semantic Scholar. (n.d.). The use of phase-transfer catalysis for the synthesis of phenol ethers. [Link]
-
R Discovery. (1988). Purification and characterization of a bacterial nitrophenol oxygenase which converts ortho-nitrophenol to catechol and nitrite. [Link]
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. [Link]
-
ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]
-
Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether? [Link]
-
PMC - NIH. (n.d.). Purification and characterization of a bacterial nitrophenol oxygenase which converts ortho-nitrophenol to catechol and nitrite. [Link]
-
Shigeno, M., et al. (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
-
PubMed. (n.d.). Purification and characterization of a bacterial nitrophenol oxygenase which converts ortho-nitrophenol to catechol and nitrite. [Link]
- Google Patents. (n.d.).
-
ASM Journals. (n.d.). Purification and characterization of a bacterial nitrophenol oxygenase which converts ortho-nitrophenol to catechol and nitrite. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
YouTube. (2022). Organic Chemistry 1: Williamson ether synthesis practice problems. [Link]
-
Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis? [Link]
-
ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. [Link]
- Google Patents. (n.d.). US6320081B1 - O-Nitro(thio)
-
ResearchGate. (2025). Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical Water. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. [Link]
- Google Patents. (n.d.).
-
aldlab-chemicals. (n.d.). 3-Fluoro-2-nitrophenol. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
CP Lab Safety. (n.d.). This compound, 97% Purity, C6H4FNO3, 5 grams. [Link]
-
PubChem. (n.d.). 2-Nitrophenol. [Link]
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Technical Support Center: Troubleshooting Side Products in Nucleophilic Aromatic Substitution of 2-Fluoro-3-nitrophenol
Introduction: The Challenge of a meta-Activated Phenol
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically requires strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group to activate the ring for nucleophilic attack.[1][2][3][4]
The substrate 2-Fluoro-3-nitrophenol presents a unique set of challenges that can lead to a complex product mixture.
-
Suboptimal Activation: The nitro group, a powerful EWG, is positioned meta to the fluorine leaving group. This placement offers no resonance stabilization to the key Meisenheimer intermediate, leading to a significantly less activated system compared to its ortho or para counterparts.[1][4][5] Consequently, more forcing reaction conditions (e.g., higher temperatures, stronger bases) are often required, which can promote side reactions.
-
Ambident Reactivity: The presence of the acidic phenol group introduces a competing nucleophilic site. Under basic conditions necessary for many SNAr reactions, the resulting phenoxide is a potent nucleophile that can participate in undesirable side reactions, most notably self-condensation or polymerization.
This guide provides a comprehensive troubleshooting framework for identifying and mitigating common side products encountered during the SNAr of this compound, structured in a practical question-and-answer format for researchers in the field.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish, and the crude product is a complex mixture. Why is this substrate so difficult to work with?
A1: The primary reason for the low reactivity and formation of multiple products is the meta-positioning of the nitro group relative to the fluorine leaving group. The classical addition-elimination SNAr mechanism proceeds via a negatively charged intermediate (a Meisenheimer complex). Resonance stabilization of this intermediate by an EWG is most effective when the group is in the ortho or para position.[4][5] When the EWG is meta, it can only exert a weaker, inductive electron-withdrawing effect, failing to delocalize the negative charge.
This poor activation means the initial nucleophilic attack is slow (the rate-determining step), requiring more energy. The harsher conditions you employ to force the reaction (e.g., high temperature) provide the activation energy not just for your desired reaction, but for several competing side-reaction pathways.
Q2: My main product is a dark, insoluble tar-like material. What is it, and how can I prevent its formation?
A2: This is the most common side product and is almost certainly the result of self-condensation polymerization . Under basic conditions, the phenol is deprotonated to form a phenoxide. This phenoxide is an excellent nucleophile and can attack the electron-deficient carbon bearing the fluorine on another molecule of this compound. This creates a dimer, which still possesses a phenolic hydroxyl and can react further, leading to oligomers and polymers.
Caption: Pathway for self-condensation of this compound.
| Preventative Measure | Causality & Rationale | Recommended Protocol Adjustment |
| Use a Milder Base | Strong bases (e.g., NaH, KOtBu) fully deprotonate the phenol, maximizing the concentration of the reactive phenoxide. A weaker, heterogeneous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) establishes an equilibrium with a lower standing concentration of the phenoxide, disfavoring the bimolecular self-condensation. | Substitute NaH or hydroxides with 1.5-2.0 equivalents of finely powdered K₂CO₃. |
| Control Stoichiometry | If the desired nucleophile is more reactive than the phenoxide, ensuring it is present in slight excess can help it outcompete the self-condensation reaction. Conversely, if self-condensation is rapid, using the substrate as the limiting reagent can prevent polymer formation after the desired nucleophile is consumed. | Titrate the nucleophile carefully. Start with 1.1 equivalents of the nucleophile. If polymerization persists, try using the substrate as the limiting reagent (0.95 eq). |
| Lower Reaction Temperature | The activation energy for polymerization may be higher than that for the desired reaction. Lowering the temperature can significantly reduce the rate of this side reaction while still allowing the desired transformation to proceed, albeit more slowly. | Decrease the reaction temperature from >120°C to a range of 60-80°C and monitor for completion over a longer period (24-48h). |
| Protect the Phenol | In challenging cases, the most robust solution is to mask the phenol as a non-nucleophilic protecting group (e.g., methyl ether, silyl ether). The SNAr reaction is then performed, followed by a deprotection step. This adds steps but provides the cleanest reaction. | Convert the phenol to an anisole derivative using methyl iodide and K₂CO₃ prior to the SNAr reaction. |
Q3: My product analysis shows a mixture of regioisomers. How can the nucleophile add to a different position?
A3: The formation of regioisomers, particularly substitution ortho to the nitro group instead of the fluorine, is a strong indicator of a benzyne mechanism (also known as an elimination-addition mechanism).[4][6][7] This pathway becomes competitive with the standard SNAr mechanism when very strong bases are used, especially given the poor activation of the substrate.
The mechanism involves two stages:
-
Elimination: The strong base abstracts a proton ortho to the fluorine leaving group. The resulting carbanion rapidly eliminates the fluoride ion to form a highly reactive benzyne intermediate.
-
Addition: Your nucleophile then attacks one of the two carbons of the benzyne "triple bond." Subsequent protonation yields the final products. Since the nucleophile can attack either carbon, a mixture of regioisomers is often formed.
Caption: Formation of regioisomers via a 3-nitrobenzyne intermediate.
-
Avoid Strong, Non-Nucleophilic Bases: Do not use bases like sodium amide (NaNH₂), lithium diisopropylamide (LDA), or sodium hydride (NaH) if you suspect this pathway.
-
Use Weaker Carbonate Bases: As with polymerization, K₂CO₃ or Cs₂CO₃ are generally not basic enough to promote the initial proton abstraction required for benzyne formation.
Q4: I've isolated a significant amount of 3-nitrocatechol (fluorine replaced by -OH). Where did this come from?
A4: This is a classic hydrolysis side product. It arises when water is present in the reaction medium. Your base (e.g., K₂CO₃) will react with trace water to generate hydroxide ions (OH⁻). Since hydroxide is a small, potent nucleophile, it can compete with your desired nucleophile in the SNAr reaction, leading to the formation of 3-nitrocatechol.
-
Anhydrous Conditions: Use anhydrous grade solvents from a sealed bottle or a solvent purification system.
-
Dry Reagents: Dry your starting material and base in a vacuum oven before use. K₂CO₃ is hygroscopic and often a major source of water.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the flask.
Recommended Starting Protocol: Minimizing Side Products
This protocol for the amination of this compound with morpholine is designed as a starting point to minimize the common side products discussed above.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer
-
Nitrogen or Argon line
Procedure:
-
Preparation: Dry the round-bottom flask and stir bar in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas.
-
Reagent Addition: To the flask, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Solvent and Nucleophile: Add anhydrous DMF to create a ~0.5 M solution. Begin stirring, then add morpholine (1.1 eq) via syringe.
-
Reaction: Heat the mixture to 70°C under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 4-6 hours. The reaction may take 24-48 hours. Look for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
General Troubleshooting Workflow
This workflow can guide your experimental analysis when encountering poor results.
Caption: A decision-making workflow for troubleshooting SNAr reactions.
References
- Benchchem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. Benchchem.
-
Chemistry Steps. Reactions of Phenols. Available at: [Link]
-
LibreTexts. (2023). Reactivity of Phenols. Available at: [Link]
-
Quora. (2023). How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions? Available at: [Link]
-
Accounts of Chemical Research. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. ACS Publications. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]
-
ResearchGate. (1978). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Available at: [Link]
-
ResearchGate. (2024). The mechanism of SNAr reaction. Available at: [Link]
-
National Institutes of Health (NIH). (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available at: [Link]
-
Chad's Prep. (2025). 18.6 Nucleophilic Aromatic Substitution (NAS). Available at: [Link]
-
LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. Available at: [Link]
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troubleshooting guide for incomplete reactions with 2-Fluoro-3-nitrophenol
Welcome to the technical support center for 2-Fluoro-3-nitrophenol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to address challenges encountered during its use in chemical synthesis. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive fluoro group activated by an electron-withdrawing nitro group, makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the introduction of a wide range of functionalities, leading to the creation of complex, bioactive molecules.[1]
Q2: Why is the fluorine atom a good leaving group in SNAr reactions with this molecule?
In the context of SNAr, the reactivity of halogens as leaving groups is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions.[2] This is because the rate-determining step in SNAr is the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[3] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[3]
Q3: What safety precautions should I take when working with this compound?
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, can cause serious eye damage, and may cause skin and respiratory irritation.[4] Always consult the Safety Data Sheet (SDS) before use and work in a well-ventilated fume hood.[5]
Q4: Can the nitro group be reduced?
Yes, the nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl). This transformation is a common strategy in multi-step syntheses to introduce an amino functionality after performing SNAr at the fluoro position.
Troubleshooting Guide: Incomplete SNAr Reactions
Incomplete conversion is a common challenge in organic synthesis. This guide provides a systematic approach to troubleshooting and optimizing your SNAr reactions with this compound.
Logical Troubleshooting Workflow
The following flowchart outlines a step-by-step process for diagnosing and resolving incomplete reactions.
Caption: A systematic workflow for troubleshooting incomplete SNAr reactions.
Detailed Troubleshooting Q&A
Q: My SNAr reaction with an amine/alkoxide is sluggish and gives low conversion. What are the likely causes?
A: Insufficiently Basic Conditions or Nucleophile Reactivity
The phenolic proton of this compound is acidic and will be deprotonated by the base intended to activate your nucleophile (if it's an alcohol) or by the amine nucleophile itself. The pKa of similar nitrophenols can be in the range of 7-8.[6] This initial acid-base reaction consumes your base/nucleophile, preventing it from participating in the desired SNAr reaction.
-
Causality: The formation of the phenoxide is often a rapid and thermodynamically favorable acid-base reaction.[7] Until all the starting material is deprotonated, the concentration of the active nucleophile for the SNAr reaction is significantly reduced.
-
Troubleshooting Steps:
-
Increase Base Stoichiometry: Use at least two equivalents of base – one to deprotonate the phenol and one to generate the active nucleophile (in the case of alcohol nucleophiles) or to act as a scavenger for the HF byproduct (in the case of amine nucleophiles). For less reactive nucleophiles, an even larger excess of base may be beneficial.
-
Choose a Stronger, Non-Nucleophilic Base: If using an alcohol nucleophile, consider using a strong, non-nucleophilic base like sodium hydride (NaH) to pre-form the alkoxide before adding it to the this compound. This ensures the nucleophile is present in its most reactive form from the start.
-
Verify Nucleophile Quality: Ensure your amine or alcohol nucleophile is pure and free of water, which can quench strong bases and hydrolyze the starting material under forcing conditions.
-
Q: I observe multiple spots on my TLC plate, and my desired product is a minor component. What side reactions could be occurring?
A: Competing Reactions and Steric Effects
Besides the desired SNAr, other reactions can compete for your starting material and reagents.
-
Side Reaction 1: Reaction at the Phenolic Oxygen: If your goal is to substitute the fluorine with a carbon or nitrogen nucleophile, the deprotonated phenoxide is also a nucleophile and can compete in certain reactions, such as O-alkylation if an alkyl halide is present.
-
Side Reaction 2: Elimination: With sterically hindered nucleophiles or under strongly basic conditions at elevated temperatures, elimination reactions can become competitive, although this is more common with alkyl halides than aryl halides.[8]
-
Steric Hindrance: The nitro group ortho to the fluorine can present steric hindrance to bulky nucleophiles, slowing down the rate of the desired reaction and allowing side reactions to become more prominent.[9][10]
-
Troubleshooting Steps:
-
Protect the Phenolic Group: If O-reactivity is a concern, consider protecting the phenol as a methyl ether or another suitable protecting group before carrying out the SNAr reaction. The protecting group can be removed in a subsequent step.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize temperature-dependent side reactions like elimination.
-
Select a Less Hindered Nucleophile: If possible, choose a smaller nucleophile to minimize steric clashes with the ortho-nitro group.[11]
-
Q: My reaction appears to work, but I have difficulty isolating a pure product. What are some recommended work-up and purification strategies?
A: Effective Extraction and Chromatography
The product, being a nitrophenol derivative, will have acidic properties and may be highly colored, requiring specific work-up and purification procedures.
-
Work-up Protocol:
-
Quench and Neutralize: After the reaction is complete, cool the mixture and quench it by adding water or a saturated aqueous solution of ammonium chloride.
-
Acidify: Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~5-6. This will protonate your product, making it less water-soluble and more soluble in organic solvents.
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Wash: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[12]
-
-
Purification by Column Chromatography:
-
Nitrophenol compounds are often colored (typically yellow), which can aid in their visualization on a silica gel column.[13][14]
-
A solvent system of hexanes and ethyl acetate is a good starting point for elution. A gradual increase in the polarity (increasing the proportion of ethyl acetate) will elute your product.
-
Monitor the fractions by TLC to identify and combine the pure product fractions.
-
Data Summary Table: Recommended Reaction Solvents
The choice of solvent is critical for SNAr reactions. Polar aprotic solvents are generally preferred as they solvate the cation of the base/nucleophile, leaving the anionic nucleophile more "naked" and reactive.
| Solvent | Class | Boiling Point (°C) | Key Advantages |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent solvating power for a wide range of reagents. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 189 | High boiling point allows for reactions at elevated temperatures. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Lower boiling point, easier to remove post-reaction. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good for reactions with organometallic reagents. |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the starting material in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Add the amine nucleophile (1.1 - 1.5 eq.) to the solution.
-
Add a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 - 3.0 eq.).
-
Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the aqueous work-up as described in the purification section.
Protocol 2: General Procedure for Williamson Ether Synthesis (SNAr with an Alkoxide)
-
In a separate, dry flask under an inert atmosphere, dissolve the desired alcohol (1.1 eq.) in anhydrous THF or DMF.
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
In the main reaction flask, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add a second equivalent of NaH to the solution of this compound to deprotonate the phenol.
-
Slowly add the pre-formed alkoxide solution to the solution of the deprotonated this compound.
-
Heat the reaction mixture (typically 60-100 °C) and monitor its progress.
-
After completion, cool the reaction and quench carefully with water before proceeding with the work-up.[8]
References
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Zafra, O., et al. (2024, November 11). Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.
-
University of Rochester. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of nitrophenols from phenol and substituted phenol in the presence of catalyst. Retrieved from [Link]
-
SlidePlayer. (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN102766053A - Production method of 3-fluoro-4-nitrophenol.
-
YouTube. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]
-
Crash Course. (2013, April 8). Acid-Base Reactions in Solution: Crash Course Chemistry #8. Retrieved from [Link]
-
AFIT. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, May 24). 4.4: Nucleophilic substitution and elimination reactions. Retrieved from [Link]
-
Reddit. (2025, February 27). Williamson Ether synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, February 26). Comparison of acidic strength of nitrophenols. Retrieved from [Link]
-
ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
KTH. (n.d.). Homework 3 – 2017/04/11 1) 4-nitrophenol (1) has a pKa of 7.15, while 3-nitrophenol (2) is slightly less acidic with a pKa of. Retrieved from [Link]
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optimizing base and solvent conditions for 2-Fluoro-3-nitrophenol ether synthesis
Welcome to the technical support center for the synthesis of 2-Fluoro-3-nitrophenol ethers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural lists to explore the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and enhance your synthetic strategies.
The etherification of this compound is a key example of nucleophilic aromatic substitution (SNAr). The success of this reaction hinges on a delicate interplay between the choice of base, solvent, and reaction conditions. Understanding these relationships is paramount to achieving high yields and purity.
Core Principles: The SNAr Mechanism
The synthesis of this compound ethers proceeds via the SNAr mechanism, also known as the addition-elimination mechanism.[1][2] The presence of the electron-withdrawing nitro group is critical, as it activates the aromatic ring for nucleophilic attack.[1][3] This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group (in this case, the fluorine atom), as this allows for resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex.[1][2][4]
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The alkoxide, generated by deprotonating the alcohol with a suitable base, attacks the carbon atom bearing the fluorine. This forms the resonance-stabilized Meisenheimer complex.
-
Elimination: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored, yielding the desired ether product.
It is important to note that the SNAr mechanism is distinct from the SN2 mechanism often associated with the Williamson ether synthesis.[5][6][7] While both result in ether formation, SNAr involves a two-step process with a stable intermediate, whereas SN2 is a concerted, single-step reaction.[7]
Diagram: SNAr Mechanism for this compound Ether Synthesis
Caption: A step-by-step guide to diagnosing and resolving low product yield.
Formation of Side Products
The presence of unexpected products can complicate purification and reduce the yield of the desired ether.
Q: I am observing a byproduct with a similar mass to my starting material. What could it be?
A: One common side reaction is the displacement of the nitro group instead of the fluorine. While fluorine is generally a good leaving group in SNAr reactions, under certain conditions, the nitro group can also be displaced. This is more likely if your nucleophile is particularly "soft" or if there are steric factors at play.
Q: My reaction mixture is turning dark, and I'm getting a complex mixture of products. What is happening?
A: Darkening of the reaction mixture often indicates decomposition. This can be caused by several factors:
-
Excessively high temperatures: While heating is often necessary, too much heat can lead to the decomposition of the starting material or product.
-
Strongly basic conditions: While a base is required, very strong bases can sometimes promote unwanted side reactions or decomposition pathways.
-
Reactive impurities: Ensure your starting materials and solvent are of high purity.
Frequently Asked Questions (FAQs)
Base Selection
Q: What is the best base for this reaction?
A: The ideal base should be strong enough to deprotonate the phenol but not so strong that it promotes side reactions. Common choices include:
-
Potassium Carbonate (K₂CO₃): A mild and effective base, often used in polar aprotic solvents like DMF or acetonitrile.
-
Sodium Hydride (NaH): A stronger, non-nucleophilic base that can be used to ensure complete deprotonation of the phenol. It is typically used in anhydrous THF or DMF.
-
Cesium Carbonate (Cs₂CO₃): Often provides enhanced reactivity due to the "cesium effect," which can increase the nucleophilicity of the phenoxide.
| Base | pKa of Conjugate Acid | Typical Solvents | Notes |
| K₂CO₃ | ~10.3 | DMF, Acetonitrile, Acetone | A good starting point for optimization. |
| NaH | ~35 | THF, DMF | Use with caution; handle under an inert atmosphere. |
| Cs₂CO₃ | ~10.3 | DMF, Acetonitrile | Can accelerate reaction rates. |
Solvent Selection
Q: How does the choice of solvent affect the reaction?
A: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents are generally preferred because they can solvate the cation of the base without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity. [8]Protic solvents, such as alcohols, can hydrogen bond with the nucleophile, reducing its reactivity.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide (DMF) | 36.7 [9][10] | 153 [8] | Excellent solvent for many SNAr reactions. |
| Dimethyl Sulfoxide (DMSO) | 46.7 [10] | 189 [8] | Highly polar; can significantly accelerate reactions. |
| Acetonitrile | 37.5 [9][10] | 82 [10] | A good alternative to DMF and DMSO. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Often used with stronger bases like NaH. |
Phase Transfer Catalysis
Q: Can I use a phase-transfer catalyst for this reaction?
A: Yes, phase-transfer catalysis (PTC) can be a very effective strategy, especially when using inorganic bases like NaOH or K₂CO₃ with less polar organic solvents. [8][11]A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from the solid or aqueous phase into the organic phase where the reaction occurs. [12]This can lead to faster reaction rates, milder conditions, and easier workups. [12]
Diagram: The Role of a Phase-Transfer Catalyst
Caption: Mechanism of phase-transfer catalysis in ether synthesis.
Experimental Protocols
General Protocol for this compound Ether Synthesis
-
To a stirred solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of phenol), add the base (1.1-1.5 eq) at room temperature.
-
Stir the mixture for 15-30 minutes to ensure complete formation of the phenoxide.
-
Add the alkylating agent (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Troubleshooting Protocol: Test for Incomplete Deprotonation
-
Set up the reaction as described in the general protocol, but before adding the alkylating agent, take a small aliquot of the reaction mixture.
-
Quench the aliquot with a small amount of D₂O.
-
Analyze the quenched aliquot by ¹H NMR.
-
If the peak corresponding to the phenolic proton is still present, deprotonation is incomplete. Consider using a stronger base or allowing more time for the deprotonation step.
References
- Burdick & Jackson. Dielectric Constant.
-
University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Dielectric constant. Available at: [Link]
- Reaction in Water/aqueous Surfactants/PTC. Wordpress.
- St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S.
- Dielectric Constant of Common solvents.
-
Scribd. Dielectric Constants of Common Solvents. Available at: [Link]
-
ResearchGate. (PDF) Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Available at: [Link]
-
ResearchGate. Base-dependent selectivity of an SNAr reaction | Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Available at: [Link]
-
Dalal Institute. Phase Transfer Catalysis. Available at: [Link]
-
ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Available at: [Link]
- Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins.
-
BYJU'S. Nucleophilic aromatic substitution. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
LookChem. Cas 394-41-2,3-Fluoro-4-nitrophenol. Available at: [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
National Center for Biotechnology Information. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
-
ResearchGate. Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile | Request PDF. Available at: [Link]
-
RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
- Wordpress. SNAr Reaction in Other Common Molecular Solvents.
-
Reddit. Which method is better for the synthesis? : r/chemhelp. Available at: [Link]
-
Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Available at: [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]
-
RSC Publishing. Fluorous Ethers. Available at: [Link]
-
YouTube. 13.2 Synthesis of Ethers | Organic Chemistry. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
YouTube. Williamson ether synthesis (done wrong). Available at: [Link]
-
PubChem. 5-Fluoro-2-nitrophenol. Available at: [Link]
-
ExamSIDE.Com. Alcohols, Phenols and Ethers | Chemistry | JEE Main Previous Year Questions. Available at: [Link]
-
PubChemLite. This compound (C6H4FNO3). Available at: [Link]
-
YouTube. Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. Available at: [Link]
-
YouTube. Nucleophilic Aromatic Substitution. Available at: [Link]
-
YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available at: [Link]
-
PubChem. 2-Nitrophenol. Available at: [Link]
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minimizing byproduct formation in the nitration to produce fluoronitrophenols
Welcome to the technical support center for the synthesis of fluoronitrophenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the nitration of fluorophenols. Our goal is to help you minimize byproduct formation and maximize the yield and purity of your target fluoronitrophenol isomers.
Introduction to the Challenges of Fluorophenol Nitration
The nitration of fluorophenols is a critical reaction in the synthesis of many pharmaceutical intermediates and fine chemicals. However, this electrophilic aromatic substitution reaction is often plagued by challenges related to regioselectivity and byproduct formation. The fluorine atom and the hydroxyl group, both being ortho-, para-directing, yet with opposing activation and deactivation effects, create a complex electronic environment on the aromatic ring. This complexity can lead to the formation of undesired isomers, dinitrated compounds, and oxidation byproducts.[1] This guide provides practical, field-proven insights to navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: I am observing a significant amount of dinitrated byproducts in my reaction. How can I prevent this?
Answer:
Dinitration occurs when the desired mononitrofluorophenol product undergoes a subsequent nitration. This is a common issue, especially under harsh reaction conditions. Here’s how you can minimize it:
-
Control the Stoichiometry of the Nitrating Agent: Use a stoichiometric amount or only a slight excess of the nitrating agent (e.g., nitric acid). A large excess significantly increases the probability of dinitration.[2]
-
Maintain Low Reaction Temperatures: High temperatures promote dinitration.[2] Performing the reaction at low temperatures, such as -5 to 0 °C, can dramatically reduce the formation of dinitro isomers.[3]
-
Reduce Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Quench the reaction as soon as the starting fluorophenol is consumed to prevent over-reaction.[2][3]
-
Slow, Controlled Addition: Add the nitrating agent slowly and in a controlled manner to the fluorophenol solution. This helps to maintain a low concentration of the nitrating species at any given time and dissipate the heat generated during the exothermic reaction.[3][4]
Question 2: My reaction mixture is turning dark brown or black, and I'm getting a low yield of the desired product. What is causing this and what should I do?
Answer:
The formation of dark-colored byproducts, often referred to as "tars," is typically due to the oxidation of the phenol ring by the nitrating agent.[3] Phenols are highly activated and susceptible to oxidation, especially under strong acidic and oxidizing conditions. Here are some strategies to mitigate this:
-
Strict Temperature Control: This is the most critical factor.[3] Maintain a consistently low temperature throughout the reaction. Use an efficient cooling bath (e.g., ice-salt) and monitor the internal reaction temperature closely.[3]
-
Choice of Nitrating Agent: Consider using a milder nitrating agent. While a mixture of concentrated nitric acid and sulfuric acid is common, alternatives like dilute nitric acid or acetyl nitrate can be less oxidizing.[3][5] For instance, a two-step process involving nitrosation followed by oxidation can be a milder route to specific isomers like 2-fluoro-4-nitrophenol.[6][7]
-
Purity of Starting Materials: Ensure your starting fluorophenol is pure. Impurities can catalyze side reactions and contribute to tar formation.[1][8]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions.
Question 3: I am getting a mixture of ortho- and para-nitrated isomers. How can I improve the regioselectivity for my desired isomer?
Answer:
Achieving high regioselectivity is a key challenge in fluorophenol nitration due to the competing directing effects of the fluorine and hydroxyl groups. The final isomer distribution is a delicate balance of electronic and steric effects.[1] Here are some approaches to influence the regioselectivity:
-
Temperature Optimization: The ortho/para isomer ratio can be temperature-dependent.[9] Lower temperatures often favor the formation of the para-isomer due to steric hindrance at the ortho position. Conversely, in some systems, higher temperatures might favor the thermodynamically more stable isomer. Systematic temperature screening is recommended.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Solvents can affect the solvation of the electrophile and the transition state, thereby altering the isomer distribution. Acetonitrile has been shown to promote the formation of the ortho isomer in the nitration of phenol.[10]
-
Use of Catalysts: Solid acid catalysts, such as zeolites or sulfated metal oxides, can provide shape-selectivity and enhance the formation of a specific isomer by confining the reactants within their porous structure.[11][12] For example, phenol nitration within the cages of faujasite zeolites shows remarkable ortho-selectivity.[11]
-
Alternative Nitrating Systems: The choice of nitrating agent can significantly impact the isomer ratio.[2] Milder nitrating agents or systems that generate a bulkier electrophile may favor para-substitution.[13]
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in the nitration of fluorophenols?
Sulfuric acid acts as a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3][14] The concentration of sulfuric acid can also influence the reaction rate and, in some cases, the isomer distribution.[3]
Q2: Can I use nitric acid alone for the nitration of fluorophenols?
Yes, for highly activated rings like phenols, nitric acid alone can be sufficient for nitration.[14] However, the reaction may be slower, and the absence of a strong dehydrating agent like sulfuric acid can lead to different reaction kinetics and potentially different byproduct profiles. Using dilute nitric acid is a common strategy to achieve mononitration and avoid oxidation.[15]
Q3: How can I monitor the progress of my nitration reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[3] By spotting the reaction mixture alongside the starting fluorophenol standard on a TLC plate, you can visually track the consumption of the starting material and the formation of products. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[1]
Q4: What are the best methods for purifying the final fluoronitrophenol product?
The choice of purification method depends on the physical properties of the isomers and the impurities present. Common techniques include:
-
Recrystallization: If the desired isomer is a solid and has different solubility characteristics from the byproducts, recrystallization from a suitable solvent is an effective purification method.[3][8]
-
Column Chromatography: This is a versatile method for separating isomers with different polarities.[3]
-
Steam Distillation: For volatile isomers, particularly ortho-nitrophenols which can form intramolecular hydrogen bonds, steam distillation can be an effective separation technique.[9]
-
Solid Phase Extraction (SPE): For small-scale purifications or sample preparation for analysis, SPE cartridges can be used.[16]
Experimental Protocols
Protocol 1: General Procedure for Selective Mononitration of 4-Fluorophenol
This protocol aims to favor the formation of 4-fluoro-2-nitrophenol while minimizing dinitration and oxidation byproducts.
Materials:
-
4-Fluorophenol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
-
Dichloromethane
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10 g of 4-fluorophenol in 50 mL of glacial acetic acid.
-
Cooling: Cool the solution to -5 °C using an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly add 5.5 mL of concentrated nitric acid to 5.5 mL of concentrated sulfuric acid while cooling in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred 4-fluorophenol solution over 30-45 minutes. Critically, maintain the internal reaction temperature between -5 °C and 0 °C.[3]
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.[3]
-
Work-up: The product may precipitate as a solid or an oil. If a solid forms, collect it by vacuum filtration and wash thoroughly with cold water. If an oil forms, extract it with dichloromethane (3 x 50 mL).
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Distribution in Phenol Nitration (Illustrative)
| Nitrating Agent/Conditions | Temperature (°C) | Major Isomer | Ortho/Para Ratio | Reference |
| Dilute HNO₃ | < 5 | Ortho & Para | ~1:1.5 | [15] |
| Conc. HNO₃ / Conc. H₂SO₄ | 0 - 5 | Para | Varies | [3] |
| Fuming HNO₃ in NaY Zeolite | Solid State | Ortho | Exclusive | [11] |
| HNO₃ in Acetonitrile | Reflux | Ortho | >2:1 | [10] |
Visualizations
Diagram 1: Key Factors to Minimize Byproduct Formation
Caption: Key parameters to control for minimizing byproduct formation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- Benchchem.
- Benchchem. minimizing side product formation in 1-Nitro-2-(trifluoromethoxy)benzene synthesis.
- PubMed.
- Benchchem.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Benchchem.
- Patsnap. Method for preparing 2-fluoro-4-nitrophenol.
- Google Patents. CN1850778A - Method for preparing 2-fluoro-4-nitrophenol.
- University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ.
- Indian Academy of Sciences.
- Benchchem.
- Google Patents.
- Stack Exchange.
- ResearchGate.
- Corning.
- Benchchem. Preventing byproduct formation in 1,2,3-Trimethyl-4-nitrobenzene reactions.
- Master Organic Chemistry.
- PubMed. Synthesis of O-(2-[18F]fluoroethyl)
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how to remove unreacted 2-Fluoro-3-nitrophenol from a reaction mixture
Topic: Troubleshooting the Removal of Unreacted 2-Fluoro-3-nitrophenol
Welcome to the Technical Support Center. As Senior Application Scientists, we provide solutions grounded in fundamental principles and validated by extensive laboratory experience. This guide addresses a common challenge in synthetic chemistry: removing unreacted starting materials, specifically the acidic and polar compound, this compound, from a post-reaction mixture.
Frequently Asked Questions (FAQs)
Q1: I've completed my reaction. What's my first step in planning the removal of unreacted this compound?
A1: Before choosing a purification method, you must first characterize your reaction mixture. The success of any separation is predicated on exploiting the differences in physicochemical properties between your desired product and the impurities.
Initial Assessment Checklist:
-
Product Properties: What is the chemical nature of your desired product?
-
Is it acidic, basic, or neutral?
-
What is its expected polarity and solubility profile?
-
Is it stable to changes in pH? Is it a solid or an oil?
-
-
Reaction Components: What else is in the flask? A typical reaction mixture contains the desired product, unreacted starting materials, by-products, solvents, and catalysts.[1]
-
Thin-Layer Chromatography (TLC) Analysis: Run a TLC plate of your crude reaction mixture alongside a spot of the this compound starting material. This quick analysis is invaluable for visualizing the number of components and estimating the polarity difference between your product and the unreacted phenol.
This initial analysis will guide you to the most efficient purification strategy, as outlined in the decision workflow below.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides
Q2: My product is neutral. Can I use a simple liquid-liquid extraction to remove the this compound?
A2: Absolutely. This is the ideal scenario for an acid-base extraction, a powerful and efficient technique for separating acidic or basic compounds from neutral ones.[2][3]
Principle of Operation: this compound is a phenol, making it acidic due to the resonance-stabilized phenoxide ion that forms upon deprotonation. The electron-withdrawing effects of the nitro and fluoro groups further increase its acidity compared to phenol itself. By washing an organic solution of your reaction mixture with an aqueous basic solution (like sodium bicarbonate or sodium hydroxide), you can selectively convert the acidic this compound into its water-soluble salt (sodium 2-fluoro-3-nitrophenoxide). This salt will partition into the aqueous layer, leaving your neutral product behind in the organic layer.[4][5][6]
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Add the organic solution to a separatory funnel.
-
Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Expert Insight: NaHCO₃ is a weak base and is often sufficient. If separation is poor, a more potent but potentially more hazardous 5% sodium hydroxide (NaOH) solution can be used.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely.
-
Drain: Drain the lower (aqueous) layer. Self-Validation: To confirm which layer is which, add a few drops of water; the layer it joins is the aqueous one.
-
Repeat: Repeat the base wash (steps 3-6) one or two more times to ensure complete removal of the acidic starting material.
-
Final Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate your purified neutral product.
Caption: Workflow for acid-base extraction of this compound.
| Problem Encountered | Probable Cause | Recommended Solution |
| Emulsion Formation | Insufficient ionic strength of the aqueous layer; vigorous shaking. | Add a small amount of brine (saturated NaCl) to the separatory funnel and swirl gently to break the emulsion. |
| Poor Separation | The product has some acidic character. | Use a weaker base like NaHCO₃ instead of NaOH. Perform a TLC on both layers to see where the product is partitioning. |
| Product Precipitation | The product is insoluble in the chosen organic solvent after impurities are removed. | Add more of the organic solvent or switch to a solvent in which the product is more soluble. |
Q3: The acid-base extraction isn't working. My product is also acidic/base-sensitive. What now?
A3: In cases where the product shares similar acidic properties with this compound or is unstable in basic conditions, flash column chromatography is the preferred method.[7][8] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[9]
Principle of Operation: Silica gel is a polar stationary phase. Polar compounds will interact more strongly with the silica and move down the column more slowly. Non-polar compounds will have weaker interactions and elute faster.[10] Since this compound is quite polar (due to the -OH and -NO₂ groups), it will generally adhere strongly to the silica. If your product is less polar, it will elute from the column first, allowing for a clean separation.
-
Solvent System Selection: The key to successful chromatography is choosing the right mobile phase (eluent). Use TLC to test various solvent systems, typically mixtures of hexanes and ethyl acetate.[11] The ideal system will show good separation between your product spot and the this compound spot, with the desired product having an Rf value of approximately 0.3.
-
Column Packing: Securely pack a glass column with silica gel slurried in the initial, least polar mobile phase you plan to use.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel by evaporating the solvent. This "dry loading" method often results in better separation than loading a liquid sample.[12] Carefully add the dried silica with your adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system. Apply positive pressure (using a pump or air line) to achieve a solvent flow rate of about 2 inches per minute.[11]
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the fractions by TLC to identify which ones contain your purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Q4: My product and the starting material have very similar Rf values on TLC. How can I improve my chromatographic separation?
A4: This is a common and challenging scenario. Here are some advanced strategies:
-
Solvent System Optimization:
-
Change Solvent Polarity: Instead of a standard Hexane/Ethyl Acetate system, try a different solvent combination. For example, Dichloromethane/Methanol or Toluene/Acetone can alter the selectivity and improve separation.
-
Use a Modifier: For acidic compounds, adding a small amount (~0.1-1%) of acetic acid to the mobile phase can improve peak shape and sometimes enhance separation by ensuring the phenols are fully protonated.
-
-
Change the Stationary Phase: If silica gel (SiO₂) isn't working, consider using a different stationary phase. Alumina (Al₂O₃) can offer different selectivity. For very polar compounds, reversed-phase chromatography (using a C18-functionalized silica) might be an option, though it requires different (polar) solvent systems.
-
Recrystallization: If your product is a solid and the separation is proving difficult, recrystallization can be an excellent high-purity final step.[13][14] The goal is to find a solvent in which your product is soluble when hot but has low solubility when cold, while the this compound impurity remains in the cold mother liquor. Experiment with various solvents (e.g., ethanol/water mixtures, toluene, ethyl acetate/hexanes) to find the optimal conditions.
Physicochemical Data Summary
| Property | Value / Description | Source |
| IUPAC Name | This compound | [15] |
| Molecular Formula | C₆H₄FNO₃ | [15] |
| Molecular Weight | 157.10 g/mol | [15] |
| Appearance | Solid | |
| Acidity (pKa) | Phenolic proton is acidic; pKa is lower than phenol (~10) due to electron-withdrawing F and NO₂ groups. A structurally similar compound, 3-fluoro-4-nitrophenol, has a predicted pKa of 6.42. | [16] |
| General Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate.[17][18] Its sodium salt is water-soluble. |
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
TIEI. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]
-
JoVE. (2020, March 26). Extraction - Concept. Retrieved from [Link]
-
University of California, Davis. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
-
Modus Technologies. (2023, July 3). Flash Chromatography: A Speedy Solution for Separation & Purification. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]
-
UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
- Gatterman, L. (1946). Process for the purification of p-nitrophenol. U.S.
-
Pons-Siepermann, C. A., Huang, S., & Myerson, A. S. (2016). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 18, 7487-7493. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
Zeyer, J., & Kearney, P. C. (1984). Purification and characterization of a bacterial nitrophenol oxygenase which converts ortho-nitrophenol to catechol and nitrite. Journal of Bacteriology, 158(3), 789–794. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
-
Patsnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]
-
Quora. (2022, September 12). How are the byproducts of chemical reactions separated from the main (desired) product?. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). 3-Fluoro-4-nitrophenol. Retrieved from [Link]
- Ellman, J. A., & Virgilio, A. A. (1997). Method for removing unreacted electrophiles from a reaction mixture. U.S.
-
ResearchGate. (2025, August 10). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2017, July 22). How to isolate my desired product(metal complex) from the unreacted starting material (schiff base), if both have the same solubility?. Retrieved from [Link]
-
University Course Material. (n.d.). Reaction Mixture Components. Retrieved from [Link]
-
WIPO Patentscope. (2021, June 25). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. CN113024384. Retrieved from [Link]
-
ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]
-
Chemcasts. (n.d.). 2-Fluoro-6-nitrophenol (CAS 1526-17-6) Properties. Retrieved from [Link]
- Google Patents. (n.d.). Production process of 2-fluoro-3-nitrobenzoic acid. CN118271177B.
-
ResearchGate. (2015, April 20). How to purify and isolate required compound from a reaction mixture?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-nitrophenol. PubChem Compound Database. Retrieved from [Link]
-
ExamSIDE.Com. (n.d.). Alcohols, Phenols and Ethers | Chemistry | JEE Main Previous Year Questions. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Reactivity of 2-Fluoro-3-nitrophenol in SNAr Reactions
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of 2-Fluoro-3-nitrophenol. Here, we delve into the underlying chemical principles governing these reactions and provide actionable troubleshooting strategies to overcome common experimental hurdles.
Understanding the Challenge: The Intrinsic Reactivity of this compound
Nucleophilic aromatic substitution (SNAr) is a powerful tool in organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[1][2][3] The stability of this intermediate is paramount for a successful reaction and is heavily influenced by the electronic properties of the substituents on the aromatic ring.[2][4]
Strong electron-withdrawing groups (EWGs) are essential to activate the aromatic ring towards nucleophilic attack.[4][5] These groups stabilize the negative charge of the Meisenheimer complex through resonance or inductive effects, thereby lowering the activation energy of the reaction.[2][6] For an SNAr reaction to proceed efficiently, these EWGs must be positioned ortho or para to the leaving group.[2][3]
In the case of this compound, we encounter a nuanced situation. While the nitro group (-NO₂) is a potent EWG, its position meta to the fluorine leaving group significantly diminishes its ability to stabilize the Meisenheimer complex through resonance. The stabilization in this case relies primarily on the weaker inductive effect.[3] Furthermore, the hydroxyl group (-OH) is an electron-donating group (EDG) by resonance, which counteracts the activating effect of the nitro group by increasing the electron density of the aromatic ring.[5] This combination of a meta-positioned EWG and the presence of an EDG contributes to the observed low reactivity of this compound in SNAr reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: My SNAr reaction with this compound is not proceeding to completion, or the yield is very low. What are the primary factors I should investigate?
A1: Low reactivity in this system is common due to the electronic factors discussed above. To enhance the reaction rate and yield, a systematic optimization of the reaction conditions is necessary. The key parameters to consider are the choice of base, solvent, temperature, and the nature of the nucleophile.
Experimental Protocol: General Optimization Strategy
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous. Trace amounts of water can protonate the nucleophile and the phenoxide, reducing their nucleophilicity.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.
-
Systematic Variation: Modify one reaction parameter at a time to clearly identify its effect on the reaction outcome.
Q2: How does the choice of base impact the reaction, and which bases are recommended?
A2: The base plays a crucial role in deprotonating the phenol and, in some cases, the nucleophile, thereby increasing their nucleophilicity. A strong, non-nucleophilic base is generally preferred to avoid competing reactions.
Insight: The pKa of the base should be significantly higher than that of the phenol to ensure complete deprotonation. However, excessively strong bases can lead to undesired side reactions.
| Base | pKa of Conjugate Acid | Recommended Solvent | Comments |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, DMSO | A common and effective choice for many SNAr reactions. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | DMF, DMSO | Often more effective than K₂CO₃ due to the larger, more soluble cation. |
| Sodium Hydride (NaH) | ~35 | THF, DMF | A very strong, non-nucleophilic base. Use with caution. |
| Potassium tert-butoxide (KOtBu) | ~19 | THF, t-BuOH | A strong, sterically hindered base. |
Troubleshooting Tip: If you are observing low conversion with a weaker base like K₂CO₃, consider switching to a stronger base such as NaH or KOtBu.[7]
Q3: The reaction is still sluggish even with a strong base. What role does the solvent play, and what are my best options?
A3: The solvent is critical in SNAr reactions. Polar aprotic solvents are generally the best choice as they can solvate the cation of the base while leaving the anionic nucleophile relatively "naked" and more reactive.[8][9] Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the aromatic ring.[8]
Insight: The ability of a solvent to dissolve the reagents and stabilize the charged intermediate is key to a successful reaction.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| Dimethylformamide (DMF) | 37 | 153 | Excellent dissolving power for a wide range of reagents.[7] |
| Dimethyl Sulfoxide (DMSO) | 47 | 189 | Highly polar, often accelerates SNAr reactions.[7] |
| Acetonitrile (MeCN) | 36 | 82 | Good alternative, though generally less effective than DMF or DMSO. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Less polar, but often used with strong bases like NaH. |
Troubleshooting Tip: If your reaction is slow in a solvent like THF or acetonitrile, switching to a more polar aprotic solvent like DMF or DMSO can significantly increase the reaction rate.[7][9]
Q4: I've optimized the base and solvent, but the reaction still requires high temperatures and long reaction times. Are there other ways to accelerate the reaction?
A4: Increasing the reaction temperature is a common strategy to overcome a high activation energy barrier. However, this can also lead to decomposition of starting materials or products.
Workflow for Temperature Optimization
Caption: A decision-making workflow for temperature optimization.
Alternative Strategies:
-
Microwave Chemistry: Microwave irradiation can often dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.
-
Phase-Transfer Catalysis: For reactions involving a solid-liquid or liquid-liquid interface, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transfer of the nucleophile to the organic phase, accelerating the reaction.
Frequently Asked Questions (FAQs)
Q: Why is fluorine a good leaving group in SNAr reactions, even though the C-F bond is very strong?
A: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[4][10] Fluorine's high electronegativity strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack. This inductive withdrawal of electron density stabilizes the transition state leading to the Meisenheimer complex, thus accelerating the reaction.[11] The leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I, which is the reverse of what is observed in SN2 reactions.[4][12]
Q: Can steric hindrance be an issue with this compound?
A: While the substituents on this compound itself are not particularly bulky, steric hindrance can become a factor depending on the size of the nucleophile.[13][14] If you are using a bulky nucleophile, it may be necessary to use higher temperatures or longer reaction times to overcome the steric repulsion. In some cases, a less sterically hindered nucleophile may be a better choice.[15]
Q: My reaction is producing multiple unidentified byproducts. What could be the cause?
A: The formation of byproducts can be due to several factors:
-
Reaction with the Aldehyde (if present): If your substrate has an aldehyde group, strong bases can catalyze side reactions like the Cannizzaro reaction.[16]
-
Decomposition: At high temperatures, the nitro group can be susceptible to reduction or other decomposition pathways.
-
Reaction at other positions: While less likely, under harsh conditions, reaction at other positions on the ring might occur.
To minimize byproducts, it is crucial to carefully control the reaction temperature and stoichiometry. Running the reaction at a lower temperature for a longer period may be beneficial.
Visualization of the SNAr Mechanism
Caption: The two-step addition-elimination mechanism of an SNAr reaction.
References
-
UCLA, Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - SNAr mechanism. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Bele, M. A., & Greiner, L. (2012). The “element effect” revisited: Factors determining leaving group ability in activated nucleophilic aromatic substitution reactions. Journal of Physical Organic Chemistry, 25(11), 1038-1046. [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Hayallah, A. M., & Laatsch, H. (2003). Solvent-Controlled Leaving-Group Selectivity in Aromatic Nucleophilic Substitution. Organic Letters, 5(19), 3383-3386. [Link]
-
Lohse, J., Born, S. C., & Gallou, F. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 21(19), 5275-5281. [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
-
Ison, A. (2020). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Impurity to API. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Park, J., & Lee, S. (2019). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Molecules, 24(16), 2942. [Link]
-
Campodónico, P. R., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry, 38(5), 2091-2099. [Link]
-
LibreTexts Chemistry. (2021, May 24). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, August 21). Favourability of leaving groups in nucleophilic aromatic substitution. Retrieved from [Link]
-
Williams, I. H., & Tyreman, M. (2007). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. The Journal of Physical Chemistry B, 111(49), 13743-13745. [Link]
-
Purechemistry. (n.d.). Factors Affecting the Reaction for aromatic nucleophilic substitution reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, May 24). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Gholami, M. R., & Habibi, A. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144(11), 1675-1683. [Link]
-
LibreTexts Chemistry. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
Knochel, P., et al. (2019). Optimization of atropoenantioselective L1‐mediated SNAr reaction. Angewandte Chemie International Edition, 58(38), 13356-13360. [Link]
-
Buncel, E., et al. (1998). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (8), 1715-1722. [Link]
-
ResearchGate. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved from [Link]
-
Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Chemistry–A European Journal, 28(20), e202104523. [Link]
-
Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of organophotochemical SNAr reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Leah4sci. (2021, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording] [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Base-dependent selectivity of an SNAr reaction. Retrieved from [Link]
-
Aakash Institute. (n.d.). Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]
-
Reddit. (2021, December 23). SNAr troubleshooting. r/AskChemistry. [Link]
-
Kim, S., et al. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Science, 15(45), 17354-17360. [Link]
-
Master Organic Chemistry. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Retrieved from [Link]
-
University of Sheffield. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Retrieved from [Link]
-
de Souza, R. O. M. A., et al. (2017). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Journal of the Brazilian Chemical Society, 28(11), 2118-2124. [Link]
-
Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
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Technical Support Center: Safe Handling and Heating of 2-Fluoro-3-nitrophenol
Welcome to the technical support guide for 2-Fluoro-3-nitrophenol (CAS 179816-26-3). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the thermal decomposition of this compound during experimental procedures. Aromatic nitro compounds are energetically rich and require careful handling to ensure both experimental success and laboratory safety.
Understanding the Risks: The Chemistry of Decomposition
This compound, like many organic nitro compounds, is susceptible to thermal decomposition, which can be rapid, highly exothermic, and potentially explosive under certain conditions.[1][2] Understanding the underlying chemical principles is the first step toward prevention.
The decomposition process is often autocatalytic, meaning the byproducts of the initial degradation accelerate further decomposition.[1][2] Key factors that significantly lower the thermal stability of this compound include:
-
Elevated Temperatures: As temperature increases, the rate of decomposition reactions rises, potentially leading to a thermal runaway if the heat generated exceeds the rate of heat removal.[1] The boiling point is reported as 266.5°C, but decomposition can begin at much lower temperatures.[3][4]
-
Presence of Contaminants: Impurities, particularly bases, residual acids from synthesis (e.g., nitric acid), or metal salts, can dramatically reduce the compound's thermal stability.[1]
-
Basic (Alkaline) Conditions: Aromatic nitro compounds may explode in the presence of a base, such as sodium hydroxide, even in solution.[5] The formation of the nitrophenoxide salt under basic conditions significantly destabilizes the molecule, making it prone to violent decomposition.[1][2]
Caption: Factors initiating the thermal decomposition of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My sample of this compound is turning from a pale yellow solid to a dark brown or reddish color upon gentle heating in a solvent. What is happening and what should I do?
A: This is a classic visual indicator of thermal decomposition. The color change is likely due to the formation of polymeric or condensed nitrogen-containing byproducts.
-
Immediate Action: Stop heating immediately and cool the reaction vessel in an ice bath. Do not seal the vessel tightly, as decomposition may generate gaseous products like nitrogen oxides (NOx), leading to pressure buildup.
-
Root Cause Analysis:
-
Purity: Your starting material may contain impurities that lower its decomposition temperature. Consider re-purifying the this compound.
-
Solvent: Is your solvent truly inert? Ensure it is dry and de-gassed.
-
Atmosphere: Heating in the presence of air (oxygen) can promote oxidative decomposition.
-
-
Corrective Measures: Re-attempt the experiment using a purified sample under an inert atmosphere (Nitrogen or Argon). Use the lowest possible temperature required for your reaction.
Q2: I am running a reaction with this compound and a base (e.g., K₂CO₃, NaOH, Et₃N) and the solution is rapidly turning black with vigorous gas evolution, even at moderate temperatures. What should I do?
A: This is a critical safety alert. You are likely observing base-catalyzed decomposition, which is known to be extremely hazardous and can lead to an explosion.[2][5] The formation of the nitrophenate salt drastically lowers the stability of the compound.[1]
-
Immediate Action: Prioritize personal safety. Evacuate the immediate area and execute your laboratory's emergency shutdown procedure. If it is safe to do so from a distance (e.g., behind a blast shield), apply cooling to the exterior of the reaction vessel. Do NOT approach the reaction. Alert your lab supervisor and safety officer immediately.
-
Root Cause: The combination of a nitrophenol with a base and heat is an inherently unstable system. This is not a procedural error but a fundamental chemical incompatibility that creates a high-risk scenario.
-
Future Prevention: Re-evaluate your synthetic route. If a base is absolutely necessary, the reaction must be conducted at the lowest possible temperature (e.g., 0°C or below) with extremely slow addition of reagents and diligent monitoring. A thorough risk assessment is mandatory before attempting such a reaction again.
Q3: My heating protocol is slow, but I'm seeing an unexpected acceleration in reaction rate and a rapid temperature increase that is overriding my controller. What is happening?
A: You are witnessing the onset of a runaway reaction. The decomposition of the nitrophenol is exothermic, and the heat being generated by the reaction is now the primary driver of the temperature increase, creating a dangerous feedback loop.[1][2]
-
Immediate Action: Treat this as an emergency. Cut all power to the heating source and apply maximum cooling to the reaction vessel (e.g., large ice-water bath). Alert personnel in the vicinity.
-
Root Cause: The thermal control of your system was insufficient for the scale of the reaction. The rate of heat generation from the incipient decomposition exceeded the system's ability to dissipate it.
-
Corrective Measures:
-
Scale Down: Perform the reaction on a smaller scale.
-
Improve Heat Transfer: Use a larger reaction vessel relative to the reaction volume, ensure efficient stirring, and use a cooling bath that can handle a significant thermal load.
-
Slower Addition: If adding a reagent, do so at a much slower rate while carefully monitoring the internal temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum safe operating temperature for this compound?
A: There is no single "maximum safe temperature," as stability is highly dependent on purity, pH, and timescale. While its boiling point is 266.5°C[3], significant decomposition can occur far below this. It is recommended to keep the process temperature as low as feasible. For any new process, a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) is strongly advised to determine the decomposition onset temperature under your specific conditions.
Q2: Can I distill this compound at atmospheric pressure?
A: Distilling this compound at its atmospheric boiling point of 266.5°C poses a significant risk of decomposition.[3] If distillation is necessary, it should be performed under high vacuum to lower the boiling point to a much safer temperature range (e.g., below 120-140°C). Always use a safety shield and monitor for any signs of decomposition.
Q3: What are the primary signs of decomposition?
A: Be alert for any of the following:
-
Color Change: Darkening of the material (yellow to brown, red, or black).
-
Gas Evolution: Formation of bubbles or fumes (often brownish NOx gas).
-
Unexpected Exotherm: A sudden increase in temperature not attributable to the heating apparatus.
-
Pressure Buildup: In a closed or partially closed system.
Q4: What materials are incompatible with this compound, especially when heating?
A:
-
Strong Bases: Sodium hydroxide, potassium hydroxide, carbonates, etc.[2][5]
-
Strong Reducing Agents: Hydrides, sulfides, and alkali metals may react vigorously.[5]
-
Strong Oxidizing Agents: While nitrophenols are themselves oxidizing agents, mixing with other strong oxidizers can create unstable mixtures.[5]
Recommended Experimental Protocol: Safe Heating in Solution
This protocol provides a framework for safely heating this compound in an inert solvent.
Objective: To heat a solution of this compound while minimizing the risk of thermal decomposition.
Materials:
-
This compound (high purity)
-
Dry, inert, high-boiling solvent (e.g., Toluene, Xylene, Diphenyl ether)
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer or thermocouple probe placed in the reaction mixture
-
Inert gas inlet (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating mantle connected to a PID temperature controller
-
Ice-water bath (for emergency cooling)
Caption: Experimental workflow for the safe heating of this compound.
Procedure:
-
Glassware Setup: Assemble the dry three-neck flask with a condenser, magnetic stir bar, and inert gas inlet. Ensure all joints are properly sealed.
-
Charge Reactants: Add the solid this compound to the flask.
-
Inert Atmosphere: Begin purging the system with a steady stream of nitrogen or argon. Vent the gas through the top of the condenser (e.g., via an oil bubbler). Maintain the purge for at least 15 minutes to displace all oxygen.
-
Add Solvent: Add the dry, inert solvent to the flask.
-
Monitoring Setup: Insert the temperature probe through one of the necks, ensuring the tip is submerged in the reaction mixture but not touching the glass. Begin stirring.
-
Controlled Heating: Place the heating mantle under the flask. Set the temperature controller to a setpoint well below the target temperature initially, then slowly increase it. Never heat the flask directly on a hot plate, as this creates localized hot spots.
-
Vigilant Monitoring: Throughout the heating process, continuously monitor the solution's color, watch for any gas evolution, and closely observe the temperature reading for any deviation from the setpoint that could indicate an exotherm.
-
Cooldown: Once the reaction is complete, turn off the heating mantle and allow the mixture to cool slowly to room temperature. Keep the inert atmosphere in place until the apparatus is completely cool.
Key Parameters and Safety Summary
The following table summarizes critical data for handling this compound.
| Parameter | Value / Recommendation | Source(s) |
| CAS Number | 179816-26-3 | [3][6] |
| Molecular Formula | C₆H₄FNO₃ | [3][6] |
| Molecular Weight | 157.10 g/mol | [3][6] |
| Boiling Point | 266.5°C @ 760 mmHg | [3][4] |
| Flash Point | 115°C | [3] |
| Appearance | Solid | |
| Incompatible Materials | Strong bases, strong reducing agents, certain metal salts | [1][2][5] |
| Heating Method | Indirect heating (oil bath, controlled mantle); Avoid direct hot plate contact | Best Practice |
| Recommended Atmosphere | Inert (Nitrogen, Argon) | Best Practice |
| Signs of Decomposition | Darkening color, gas evolution, unexpected temperature rise | Best Practice |
References
-
Influence of pH on the photodegradation of 4-nitrophenol. ResearchGate. Available at: [Link]
-
This compound Product Information. CAS-China. Available at: [Link]
-
Gustin, J. L. (1996). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series No. 141. Available at: [Link]
-
Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical. PubMed. Available at: [Link]
-
Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27-33. Available at: [Link]
-
Catalytic Reduction of p-Nitrophenol on MnO2/Zeolite-13X. MDPI. Available at: [Link]
-
The Effects of Conventional Stabilizers and Phenol Compounds Used as Antioxidants on the Stabilization of Nitrocellulose. ResearchGate. Available at: [Link]
-
Degradation of p-nitrophenol by heat and metal ions co-activated persulfate. ResearchGate. Available at: [Link]
- Patrick, W. A. (1926). U.S. Patent No. 1,596,622. Washington, DC: U.S. Patent and Trademark Office.
-
This compound Compound Summary. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Discussion on Acidity of Nitrophenols. Quora. Available at: [Link]
-
Comparison of acidic strength of nitrophenols. Chemistry Stack Exchange. Available at: [Link]
-
Discussion on Acidity Order of Nitrophenols. Quora. Available at: [Link]
- Ampleman, G. et al. (2018). European Patent No. EP3052457B1. European Patent Office.
-
This compound Product Description. MySkinRecipes. Available at: [Link]
- Leston, G. (1968). U.S. Patent No. 3,403,188. Washington, DC: U.S. Patent and Trademark Office.
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- 2. datapdf.com [datapdf.com]
- 3. 179816-26-3 2-氟-3-硝基苯酚 Phenol, 2-fluoro-3-nitro- - CAS数据库 [cheman.chemnet.com]
- 4. This compound [myskinrecipes.com]
- 5. NITROPHENOLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound | C6H4FNO3 | CID 23340673 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Derivatives of 2-Fluoro-3-nitrophenol
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals encountering challenges in the purification of polar derivatives of 2-Fluoro-3-nitrophenol. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Understanding the Molecule: The Root of Purification Challenges
This compound and its polar derivatives present a unique set of purification challenges stemming from their inherent physicochemical properties. The presence of a hydroxyl group, a nitro group, and a fluorine atom on the aromatic ring creates a molecule with high polarity, hydrogen bonding capabilities, and potential for strong interactions with stationary phases in chromatography.
Key molecular features influencing purification include:
-
High Polarity: The combined electron-withdrawing effects of the nitro and fluoro groups, along with the hydrogen-bonding capacity of the hydroxyl group, render these molecules highly polar. This often leads to poor retention in reversed-phase chromatography and strong, sometimes irreversible, binding to polar stationary phases like silica gel in normal-phase chromatography.
-
Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. This property can lead to peak tailing in chromatography due to strong interactions with silanol groups on silica-based stationary phases.
-
Acidity: The phenolic proton is acidic, and its pKa is influenced by the electron-withdrawing substituents. This means the compound's charge state can be manipulated by adjusting the pH of the mobile phase, which is a critical parameter in optimizing chromatographic separations.
-
Potential for Impurities: Synthesis of these derivatives can often result in a mixture of regioisomers, unreacted starting materials, and over-nitrated byproducts, all of which may have similar polarities, making separation challenging.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during the purification of polar derivatives of this compound.
Chromatography Troubleshooting
Issue 1: My compound streaks or "tails" significantly on a silica gel column.
-
Question: I'm using a standard silica gel column with a hexane/ethyl acetate solvent system, but my polar this compound derivative is showing severe tailing. How can I improve the peak shape?
-
Answer: This is a classic problem arising from the strong interaction between the acidic phenolic hydroxyl group of your compound and the acidic silanol groups on the surface of the silica gel. This interaction leads to a non-ideal equilibrium during elution, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a polar, acidic modifier to your eluent to compete with your compound for binding sites on the silica.
-
Recommended Modifier: Start by adding 0.5-2% (v/v) of acetic acid or formic acid to your mobile phase. This will protonate the silanol groups and reduce the strong ionic interactions.
-
Alternative for Basic Compounds: If your derivative contains a basic moiety, a small amount of a base like triethylamine (0.5-2%) can be used to deactivate the silica.
-
-
Use a Deactivated Stationary Phase: Consider using a deactivated silica gel or an alternative polar stationary phase.
-
Florisil® or Alumina: These can be less acidic than silica gel and may offer better peak shapes for your compound.
-
Bonded Phases: Diol or cyano-bonded silica phases can provide different selectivity and reduced tailing for polar compounds in normal-phase chromatography.[1]
-
-
-
Issue 2: My compound either doesn't stick to the C18 column at all or elutes in the void volume in reversed-phase HPLC.
-
Question: I'm trying to purify my highly polar derivative using a standard C18 column with a methanol/water gradient, but I'm getting no retention. What can I do?
-
Answer: This is a common issue for highly polar compounds in reversed-phase chromatography (RPC).[2] The compound has a much higher affinity for the polar mobile phase than the non-polar C18 stationary phase.
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Start with a highly aqueous mobile phase (e.g., 95-100% water or buffer) to maximize retention.[3] Many modern C18 columns are designed to be stable under these conditions.
-
pH Adjustment: The charge state of your phenolic compound can be manipulated to increase retention.
-
Acidify the Mobile Phase: Lowering the pH of the mobile phase (e.g., to pH 2.5-3 with formic acid or trifluoroacetic acid) will ensure your phenolic hydroxyl group is protonated, making the compound less polar and more likely to interact with the C18 stationary phase.
-
-
Use an Alternative Stationary Phase:
-
Embedded Polar Group (EPG) Columns: These columns have polar groups embedded within the alkyl chains (e.g., amide or carbamate functionalities). These EPGs help to "shield" the silanol groups and provide a more hospitable environment for polar analytes, even with highly aqueous mobile phases.
-
Phenyl-Hexyl Columns: The phenyl ring in these stationary phases can offer alternative selectivity through π-π interactions with the aromatic ring of your compound, potentially increasing retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds, HILIC is an excellent alternative. In HILIC, a polar stationary phase (like bare silica or an amide-bonded phase) is used with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of water. Water acts as the strong eluting solvent.[4]
-
-
-
Issue 3: I can't separate my desired product from a similarly polar impurity.
-
Question: I have an impurity with a very similar polarity to my target compound, and they are co-eluting in both normal-phase and reversed-phase chromatography. How can I improve the resolution?
-
Answer: This is a selectivity issue. When compounds have similar polarities, you need to exploit other physicochemical properties to achieve separation.
-
Troubleshooting Steps:
-
Orthogonal Chromatography: You've already tried normal-phase and reversed-phase, which is a good first step. Now, try a different mode of chromatography.
-
HILIC: As mentioned above, HILIC operates on a different separation mechanism (partitioning into an adsorbed water layer on the stationary phase) and can often provide a completely different selectivity profile compared to RPC.
-
Mixed-Mode Chromatography: These columns have both reversed-phase and ion-exchange functionalities on the same stationary phase.[5] By adjusting the pH and ionic strength of the mobile phase, you can fine-tune the retention based on both hydrophobicity and charge.
-
-
Optimize Selectivity within a Chromatographic Mode:
-
Change the Organic Modifier (RPC): If you are using methanol, try switching to acetonitrile or vice versa. The different solvent properties can alter the selectivity.
-
Change the Stationary Phase Chemistry (RPC): Switching from a C18 to a phenyl-hexyl or a cyano column can introduce different interactions (e.g., π-π, dipole-dipole) that may resolve your compounds.[6]
-
Temperature Optimization: Varying the column temperature can sometimes improve resolution, although its effect can be unpredictable.
-
-
-
Crystallization Troubleshooting
Issue 4: My compound "oils out" instead of forming crystals.
-
Question: I've dissolved my crude product in a hot solvent, but upon cooling, it forms an oil instead of solid crystals. What's happening?
-
Answer: "Oiling out" typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (in this case, your compound, likely depressed by the presence of impurities).[7] It can also happen if the solvent is too non-polar for your highly polar compound.
-
Troubleshooting Steps:
-
Slow Down the Cooling Process: Rapid cooling is a common cause of oiling out. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture, reheat until everything dissolves, and then cool slowly again.
-
Change the Solvent System:
-
Increase Solvent Polarity: Try a more polar solvent or a mixed solvent system. For example, if you are using toluene, try a mixture of toluene and ethanol.
-
Use a Solvent Pair: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.
-
-
Seed the Solution: If you have a small amount of pure crystalline material, add a tiny seed crystal to the cooled, supersaturated solution to induce crystallization. If you don't have a seed crystal, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes create microscopic scratches that serve as nucleation sites.
-
-
Issue 5: My compound won't crystallize at all, even after cooling in an ice bath.
-
Question: My compound remains in solution even after prolonged cooling. What should I do?
-
Answer: This indicates that your solution is not supersaturated at the lower temperature. Either the solution is too dilute, or the compound is too soluble in the chosen solvent, even when cold.
-
Troubleshooting Steps:
-
Concentrate the Solution: Carefully evaporate some of the solvent using a rotary evaporator or a gentle stream of nitrogen and then attempt to cool again.
-
Induce Crystallization:
-
Scratching: As mentioned above, scratching the inner surface of the flask can initiate crystal growth.
-
Seeding: Adding a seed crystal is a very effective method.
-
-
Change to a "Poorer" Solvent: If the compound is too soluble, you need a solvent in which it is less soluble at cold temperatures. You can try a completely different solvent or use a mixed-solvent system as described previously.
-
Complex-Assisted Crystallization: For challenging separations, especially of isomers, complex-assisted crystallization can be a powerful technique. This involves adding a complexing agent to the solution that selectively interacts with either the desired compound or the impurity, altering their solubility and facilitating the crystallization of the pure compound.[8][9]
-
-
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography for Polar this compound Derivatives
This protocol is designed to mitigate the common issue of peak tailing.
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.
-
Start with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone).
-
Add 1% acetic acid to the developing solvent.
-
Aim for an Rf value of 0.2-0.3 for your target compound.
-
-
Column Packing:
-
Dry pack the column with silica gel.
-
Pre-elute the column with the initial, non-polar solvent mixture to ensure uniform packing.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a strong solvent like acetone.
-
Adsorb the sample onto a small amount of silica gel ("dry loading"). To do this, dissolve your sample, add silica gel, and evaporate the solvent until you have a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the column. This technique prevents band broadening and improves resolution.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
If a gradient elution is needed, gradually increase the polarity by increasing the percentage of the polar solvent. Ensure the 1% acetic acid is maintained in the polar component of the mobile phase.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Protocol 2: HILIC Method Development for Highly Polar Derivatives
This protocol provides a starting point for developing a HILIC separation method.
-
Column Selection:
-
Choose a HILIC column, such as one with a bare silica, amide, or diol stationary phase.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate (adjust pH to ~3 with formic acid).
-
Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate (adjust pH to ~3 with formic acid).
-
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A (e.g., 95-100%) to ensure retention of your polar compound.
-
Run a gradient to increase the percentage of Mobile Phase B to elute the compound. A typical gradient might be from 5% to 50% B over 10-15 minutes.
-
Equilibrate the column with the initial mobile phase composition for at least 5-10 column volumes before the next injection.
-
-
Optimization:
-
Adjust the gradient slope to improve the separation of closely eluting peaks.
-
Modify the buffer concentration or pH to fine-tune selectivity.
-
Visualizations
Workflow for Purification Method Selection
Caption: A decision-making workflow for selecting the appropriate purification strategy.
Troubleshooting Logic for Chromatography
Caption: Troubleshooting guide for common chromatography issues.
References
-
ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?[Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Phenomenex. (n.d.). Normal Phase HPLC Columns. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
-
RSC Publishing. (n.d.). Purification of nitrophenols using complex-assisted crystallization. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Request PDF. (2025). Purification of nitrophenols using complex-assisted crystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
-
Trust Your Science. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | S2E16. [Link]
- Google Patents. (n.d.).
-
University of California, Los Angeles. (n.d.). Crystallization. [Link]
-
Unknown. (n.d.). Recrystallization. [Link]
Sources
- 1. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Purification of nitrophenols using complex-assisted crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
optimizing temperature and reaction time for 2-Fluoro-3-nitrophenol reactions
Welcome to the technical support center for optimizing reactions involving 2-Fluoro-3-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our focus is on providing scientifically grounded solutions to common issues related to temperature and reaction time optimization.
Troubleshooting Guide: Common Issues and Solutions
Optimizing reactions with this compound, particularly its synthesis via nitration of 2-fluorophenol, requires careful control of reaction parameters to ensure high yield and purity. The following table outlines potential problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield of this compound | 1. Suboptimal Reaction Temperature: If the temperature is too low, the reaction rate may be insufficient, leading to incomplete conversion. Conversely, excessively high temperatures can cause degradation of the starting material and product.[1] 2. Incorrect Reaction Time: Insufficient reaction time will result in incomplete conversion. Extended reaction times, especially at elevated temperatures, can lead to the formation of byproducts. | 1. Temperature Optimization: For the nitration of 2-fluorophenol, a temperature range of 0-15°C is often optimal.[2] Start with a lower temperature (e.g., 0°C) and gradually increase it if the reaction is too slow. Use an ice bath to maintain a consistent low temperature. 2. Time Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A typical duration for nitration at low temperatures is between 0.5 to 1.5 hours.[2] |
| Formation of Multiple Isomers (e.g., 2-Fluoro-5-nitrophenol) | 1. Elevated Reaction Temperature: Higher temperatures can reduce the regioselectivity of the nitration reaction, leading to a mixture of ortho, meta, and para isomers.[3] 2. Choice of Nitrating Agent: The composition of the nitrating mixture can influence the isomer distribution. | 1. Strict Temperature Control: Maintain the reaction temperature below 15°C, and ideally between 0-5°C, to favor the desired isomer. 2. Slow Reagent Addition: Add the nitrating agent dropwise to the solution of 2-fluorophenol to prevent localized temperature spikes.[1] |
| Polynitration (Formation of Dinitro- or Trinitrophenols) | Excessive Nitrating Agent or High Temperature: The presence of an activating hydroxyl group makes the phenol ring susceptible to further nitration, especially at higher temperatures.[1] | 1. Stoichiometric Control: Use a carefully measured amount of the nitrating agent. A slight excess may be necessary, but a large excess should be avoided. 2. Low Temperature: Conduct the reaction at a low temperature (0-5°C) to decrease the rate of the second nitration. |
| Product Degradation (Darkening of Reaction Mixture) | Oxidative Side Reactions: Nitric acid is a strong oxidizing agent, and at higher temperatures, it can oxidize the phenol, leading to the formation of tar-like substances.[1] | 1. Maintain Low Temperatures: This is the most critical factor in preventing oxidative degradation.[1] 2. Dilute Nitric Acid: Using a more dilute solution of nitric acid can help to mitigate its oxidative potential. |
| Inconsistent Results in Nucleophilic Aromatic Substitution (SNAr) Reactions | 1. Suboptimal Temperature and Time: SNAr reactions are sensitive to both temperature and reaction time. 2. Solvent and Base Selection: The choice of solvent and base can significantly impact the reaction rate and yield. | 1. Systematic Optimization: For SNAr reactions, systematically screen a range of temperatures (e.g., room temperature to 100°C) and monitor the reaction over time to find the optimal conditions. 2. Solvent and Base Screening: Common solvents for SNAr include THF, DMF, and DMSO. Bases such as K₂CO₃, Et₃N, or NaH are often used. The optimal combination will depend on the specific nucleophile and substrate. |
Frequently Asked Questions (FAQs)
Q1: Why is low temperature so critical for the nitration of 2-fluorophenol?
A1: Low temperature is crucial for several reasons. Firstly, the nitration of phenols is a highly exothermic reaction. Without adequate cooling, the reaction temperature can rise uncontrollably, leading to a decrease in regioselectivity and the formation of multiple isomers.[3] Secondly, the hydroxyl group on the phenol ring is an activating group, making the product, this compound, also susceptible to further nitration. Low temperatures help to control the reaction rate and prevent the formation of dinitrated byproducts.[1] Finally, nitric acid is a potent oxidizing agent, and at elevated temperatures, it can cause oxidative degradation of the phenol, resulting in a lower yield and the formation of undesirable tarry byproducts.[1]
Q2: How does the fluorine substituent influence the regioselectivity of nitration on the phenol ring?
A2: The fluorine atom is an ortho, para-directing deactivator. However, in the case of 2-fluorophenol, the powerful activating and ortho, para-directing effect of the hydroxyl group dominates. The fluorine atom's electron-withdrawing inductive effect slightly deactivates the ring compared to phenol itself, which can help to moderate the reaction. The interplay between the directing effects of the hydroxyl and fluoro groups, along with steric hindrance, influences the final isomer distribution. Careful control of reaction conditions, particularly temperature, is necessary to achieve the desired regioselectivity for the synthesis of this compound.
Q3: What are the key considerations for optimizing the reaction time?
A3: The optimal reaction time is a balance between achieving complete conversion of the starting material and minimizing the formation of byproducts. For the nitration of 2-fluorophenol at low temperatures, a reaction time of 0.5 to 1.5 hours is often sufficient.[2] It is highly recommended to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC). This allows you to observe the disappearance of the starting material and the formation of the product in near real-time, enabling you to quench the reaction at the optimal point.
Q4: Can I use a different nitrating agent besides a mixture of nitric and sulfuric acids?
A4: Yes, alternative nitrating agents can be used and may offer advantages in terms of regioselectivity and milder reaction conditions. For instance, metal nitrates in the presence of an acid catalyst have been employed for the nitration of phenols.[4] The choice of nitrating agent can significantly influence the isomer ratio, and it is advisable to consult the literature for specific examples related to fluorinated phenols.
Q5: For a nucleophilic aromatic substitution (SNAr) reaction with this compound, what is the role of temperature?
A5: In SNAr reactions, the temperature plays a critical role in overcoming the activation energy barrier for the nucleophilic attack on the aromatic ring. The rate of SNAr reactions is highly dependent on temperature. If the temperature is too low, the reaction may not proceed at a practical rate. Conversely, if the temperature is too high, it can lead to the degradation of the starting material, product, or nucleophile, as well as the formation of side products. Therefore, a systematic optimization of the reaction temperature is essential to achieve a high yield of the desired product in a reasonable timeframe.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
2-Fluorophenol
-
Concentrated Nitric Acid (65-70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or other suitable organic solvent)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluorophenol in dichloromethane.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add concentrated sulfuric acid to the stirred solution while maintaining the temperature at 0°C.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the 2-fluorophenol solution over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Visualizing Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
-
Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates | Organic Process Research & Development - ACS Publications. (2023). Retrieved from [Link]
-
CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. (2021). Retrieved from [Link]
-
4-Nitrophenol - Wikipedia. (n.d.). Retrieved from [Link]
- CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents. (1992).
- CN101302161B - Preparation of 3-fluoro-nitrophenol - Google Patents. (2011).
-
Table 1 Optimization of the nucleophilic aromatic substitution reaction - ResearchGate. (n.d.). Retrieved from [Link]
-
Preparation method of 2-fluoro-3-nitrobenzoic acid - Patent CN-113861034-A - PubChem. (2021). Retrieved from [Link]
-
Toxicological Profile for Nitrophenols. (2023). Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]
-
4-nitrophenol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). Retrieved from [Link]
-
This compound | C6H4FNO3 | CID 23340673 - PubChem. (n.d.). Retrieved from [Link]
-
2-Fluorophenol | C6H5FO | CID 9707 - PubChem. (n.d.). Retrieved from [Link]
-
An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - SciSpace. (n.d.). Retrieved from [Link]
-
Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - NCBI - NIH. (2023). Retrieved from [Link]
- CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents. (2008).
- CN1850778A - Method for preparing 2-fluoro-4-nitrophenol - Google Patents. (2006).
Sources
Technical Support Center: Catalysis for 2-Fluoro-3-nitrophenol Reactions
Welcome to the technical support center for catalyst selection and troubleshooting in reactions involving 2-Fluoro-3-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high-yield, selective transformations with this versatile intermediate. We will address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Section 1: Troubleshooting Catalytic Hydrogenation of the Nitro Group
The reduction of the nitro group in this compound to form 2-fluoro-3-aminophenol is a critical transformation. However, it is frequently plagued by an undesirable side reaction: hydrodefluorination (HDF), which leads to the formation of 3-aminophenol.
Question 1: My Pd/C-catalyzed hydrogenation of this compound is giving me a significant amount of the defluorinated by-product. How can I improve selectivity for the desired 2-fluoro-3-aminophenol?
Answer:
This is the most common challenge encountered with this substrate. Palladium on carbon (Pd/C) is a highly active catalyst for nitro group reductions but is also notoriously efficient at cleaving carbon-halogen bonds, especially aryl fluorides activated by electron-withdrawing groups.[1] The mechanism often involves oxidative addition of the C-F bond to the palladium surface.[2]
Here is a systematic approach to suppress hydrodefluorination (HDF):
1. Catalyst Choice Modification:
-
Switch to a Less Aggressive Catalyst: Platinum on carbon (Pt/C) or Raney Nickel are often better choices for substrates prone to dehalogenation.[1][3] Raney Nickel, in particular, is frequently used to avoid the loss of aromatic chlorides, bromides, and iodides, and can be effective for fluorinated compounds as well.[3]
-
Use a Modified or "Poisoned" Catalyst: The activity of Pd/C can be attenuated to favor nitro reduction over C-F bond cleavage.
-
Sulfided Catalysts: Sulfided Pt/C or Pd/C can exhibit high selectivity for nitro group reduction while preserving halogens.[1]
-
Amine/Ligand Modification: The addition of organic modifiers can selectively poison the catalyst sites responsible for HDF. A systematic study demonstrated that coordinating triphenylphosphine (PPh₃) to the palladium sites inhibits the coplanar adsorption of the aromatic ring, which is necessary for dehalogenation.[4] Similarly, ethylenediamine-modified Pd/C, often denoted as Pd/C(en), is a commercial catalyst with controlled activity suitable for selective hydrogenations.[5]
-
2. Reaction Condition Optimization:
-
Solvent Selection: The choice of solvent can influence catalyst-substrate interactions. Protic solvents like ethanol or methanol are common.[6][7] For substrates with poor solubility, a co-solvent system using THF with ethanol or acetic acid can be beneficial.[8]
-
Control Temperature and Pressure: Hydrogenation is often exothermic. Running the reaction at or below room temperature can decrease the rate of HDF relative to nitro reduction.[9][10] While higher hydrogen pressure can increase the overall reaction rate, it may also promote HDF; start with atmospheric pressure (e.g., a hydrogen balloon) before moving to high-pressure systems.[6][11]
-
pH Control: The presence of acid can sometimes promote HDF. If acidic conditions are not required, ensure the reaction medium is neutral. Conversely, for some systems, the addition of a base might be beneficial.
Experimental Protocol: Selective Hydrogenation using a Modified Catalyst
-
Vessel Preparation: To a flask containing a stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add methanol or ethanol to dissolve the substrate.
-
Inerting: Seal the flask and purge with an inert gas like nitrogen or argon to remove all oxygen.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 5% Pt/C (5-10 mol% by weight).
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen, either via a balloon or by pressurizing the vessel to 1-3 bar.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature.[6] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite pad with the catalyst should be kept wet with solvent to prevent ignition upon contact with air.[12] Wash the pad with the reaction solvent.
-
Isolation: Concentrate the combined filtrate under reduced pressure to obtain the crude 2-fluoro-3-aminophenol.
Question 2: My hydrogenation reaction is very slow or stalls completely, even with a fresh bottle of Pd/C. What are the possible causes and how can I fix it?
Answer:
A stalled or sluggish hydrogenation can be frustrating. The issue typically falls into one of three categories: catalyst problems, suboptimal conditions, or substrate/reagent purity.
Troubleshooting Workflow for Stalled Hydrogenation
Caption: Troubleshooting Decision Tree for Slow or Stalled Hydrogenation.
Detailed Explanations:
-
Catalyst Poisoning: The active sites on palladium are easily blocked by various functional groups.[6] Sulfur-containing compounds are classic poisons. If your starting material was synthesized using sulfur-based reagents (e.g., thiols), even trace amounts can completely shut down the catalyst.
-
Solution: Purify the this compound meticulously before the reaction. Use high-purity, anhydrous solvents.[6]
-
-
Catalyst Deactivation: Catalysts like Pd/C can lose activity if stored improperly or exposed to air for extended periods. Raney Nickel is pyrophoric and requires careful handling under an inert atmosphere.[6]
-
Solution: Always use a fresh batch of catalyst from a reputable supplier, or open a new bottle if in doubt.[7]
-
-
Insufficient Catalyst Loading: For challenging substrates, the typical 5-10 mol% loading might not be enough.[6]
-
Solution: Incrementally increase the catalyst loading. In some cases, adding a second portion of fresh catalyst mid-reaction can restart a stalled process.[13]
-
-
Poor Mass Transfer: Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient mixing will starve the catalyst of either hydrogen or the substrate.[6]
-
Poor Substrate Solubility: If the substrate is not fully dissolved, the reaction rate will be severely limited by the dissolution rate.[6][14]
Section 2: FAQs on Catalyst Selection and Handling
Q1: Are there non-hydrogenation methods to reduce the nitro group that avoid defluorination?
A: Absolutely. If catalytic hydrogenation proves problematic, several chemical reduction methods are highly effective and typically do not affect aryl fluorides.[1]
-
Tin(II) Chloride (SnCl₂): A classic and mild method. The reaction is typically run in a protic solvent like ethanol at reflux.[1][3] It is highly selective for the nitro group.
-
Iron (Fe) or Zinc (Zn) in Acid: Using iron powder or zinc dust in the presence of an acid like acetic acid or hydrochloric acid is a robust, inexpensive, and selective method.[1][3]
-
Sodium Dithionite (Na₂S₂O₄): This reagent can also be used for nitro group reductions under aqueous conditions.
| Reagent | Typical Conditions | Pros | Cons |
| SnCl₂·2H₂O | EtOH, Reflux[14] | High selectivity, tolerates many functional groups.[1] | Stoichiometric tin waste, requires aqueous workup. |
| Fe / NH₄Cl or AcOH | EtOH/H₂O, Reflux[1] | Inexpensive, robust, environmentally benign metal. | Heterogeneous, can require large excess of metal. |
| Zn / AcOH | MeOH/THF, 50°C[12] | Effective and selective.[3] | Stoichiometric zinc waste. |
Q2: My reaction involves a subsequent Nucleophilic Aromatic Substitution (SNAr) on the fluorine atom. Does the choice of reduction catalyst matter?
A: Yes, it can. If you plan an SNAr reaction, ensuring the complete removal of the hydrogenation catalyst is critical. Residual palladium or platinum particles can potentially interfere with subsequent catalytic steps. Filtering through a tight pad of Celite® is usually sufficient. For reactions highly sensitive to metal contamination, you might prefer a chemical reduction method (Fe, SnCl₂) where the byproducts are removed during a standard aqueous workup.
The SNAr reaction on the resulting 2-fluoro-3-aminophenol is possible, though the amino group is an activating group, which makes the fluorine less susceptible to substitution compared to the starting material where the nitro group is strongly deactivating. The success of a subsequent SNAr will be highly dependent on the nucleophile and reaction conditions.
Q3: Can I use transfer hydrogenation instead of gaseous hydrogen?
A: Yes, transfer hydrogenation is an excellent and often safer alternative as it avoids handling flammable hydrogen gas under pressure.[6] A hydrogen donor is used in place of H₂ gas.
-
Common Hydrogen Donors: Ammonium formate (HCOONH₄), hydrazine (N₂H₄), or triethylsilane (Et₃SiH) are frequently used with Pd/C.[9][15]
-
Typical Procedure: The substrate is dissolved in a solvent (e.g., methanol), followed by the addition of the hydrogen donor (3-5 equivalents) and then the Pd/C catalyst. The reaction is often heated to reflux.[9] This method can sometimes offer different selectivity compared to direct hydrogenation.
Section 3: Catalysis for Other Transformations
While nitro reduction is the most common catalytic reaction, other transformations are also relevant.
Question 3: I want to perform a Nucleophilic Aromatic Substitution (SNAr) on this compound. Are catalysts used for this reaction?
Answer:
Typically, SNAr reactions on highly activated substrates like this compound do not require a metal catalyst. The strong electron-withdrawing effect of the ortho-nitro group sufficiently activates the C-F bond for attack by a strong nucleophile (e.g., amines, alkoxides). The reaction is usually driven by heat in a polar aprotic solvent like DMF or DMSO.[16]
However, catalysis can play a role in specific contexts:
-
Phase-Transfer Catalysis: If the reaction involves a nucleophile that is not soluble in the organic solvent (e.g., an inorganic salt like sodium azide), a phase-transfer catalyst (e.g., a quaternary ammonium salt like Aliquat 336) can be used to shuttle the nucleophile into the organic phase, dramatically increasing the reaction rate.[17]
-
Photoredox Catalysis: For less activated or even electron-rich fluoroarenes, organic photoredox catalysis has emerged as a powerful method to enable SNAr reactions under mild conditions.[18] This is generally not necessary for this compound but is a relevant modern technique.
-
Auxiliary-Mediated Mechanochemistry: Recent research has shown that using alumina (Al₂O₃) as a milling auxiliary in solvent-free mechanochemical SNAr reactions can be highly effective, as the alumina acts as an excellent scavenger for the hydrogen fluoride (HF) byproduct.[16]
SNAr Logic Diagram
Caption: Decision logic for SNAr reaction strategy.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
- Pang, Y., Leutzsch, M., Nothling, N., & Cornella, J. (2020). Catalytic Activation of N2O at a Low-Valent Bismuth Redox Platform. Journal of the American Chemical Society, 142(45), 19473–19479.
-
R Discovery. (n.d.). Hydrodefluorination Research Articles. Retrieved from [Link]
- Twilton, J., Le, C., & MacMillan, D. W. C. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(39), 16506–16513.
- Colom, A., et al. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. iScience, 24(12), 103494.
- He, L., et al. (2022). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products.
- Douvris, C., et al. (2009). Catalytic C-F activation and hydrodefluorination of fluoroalkyl groups.
- Wang, H., et al. (2022). Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Frontiers in Chemistry, 10, 969358.
- Zhou, Y., et al. (2025). Comparison of alternative metals to Pd for catalysis. Green Chemistry Letters and Reviews.
- Porcheddu, A., et al. (2024).
-
R Discovery. (n.d.). On the Catalytic Hydrodefluorination of Fluoroaromatics Using Nickel Complexes: The True Role of the Phosphine. Retrieved from [Link]
-
Reddit. (2023). Hydrogenation troubleshooting. r/Chempros. Retrieved from [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
- Wang, H., et al. (2021).
-
Heesung Catalysts. (n.d.). Selective hydrogenation catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Retrieved from [Link]
-
Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros. Retrieved from [Link]
-
Environmental Science: Processes & Impacts. (n.d.). Atomistic insights into the hydrodefluorination of PFAS using silylium catalysts. Retrieved from [Link]
-
Reddit. (2023). my nitro refuses to be reduced. r/Chempros. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
- Martínez-Alvarez, R., et al. (2021). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Journal of the Mexican Chemical Society, 65(4).
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]
- Zhang, X., et al. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Sun, X., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(6), 1596-1603.
- Tundo, P., et al. (2003). Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems.
-
ResearchGate. (n.d.). Factors Affecting the Catalytic Hydrogenation of p-Nitrophenol by Nano Nickel Supported on Egyptian Kaolin. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of reaction temperature on conversion and selectivity on phenol hydrogenation over Pd (6 wt%)/C catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Selectivity/conversion vs. time profile for hydrogenation of 4-nitroacetophenone. Retrieved from [Link]
- Medlin, J. W., & Neurock, M. (2016). First Principles Calculations for Hydrogenation of Acrolein on Pd and Pt: Chemoselectivity Depends on Steric Effects on the Surface.
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Technical Support Center: Resolving Co-eluting Impurities in the HPLC of 2-Fluoro-3-nitrophenol Products
Introduction
Welcome to the technical support center for the analysis of 2-Fluoro-3-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with co-eluting impurities during the High-Performance Liquid Chromatography (HPLC) analysis of this compound and its related products. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to effectively troubleshoot and optimize your chromatographic separations.
This document is structured to address common issues through a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. We will explore the critical parameters that influence selectivity and resolution, from mobile phase composition and pH to stationary phase selection and temperature.
Frequently Asked Questions (FAQs)
Here are some of the common questions our team receives regarding the HPLC analysis of this compound:
Q1: We are observing poor resolution between our main this compound peak and a closely eluting impurity. What is the first parameter we should adjust?
A1: The most powerful and often simplest parameter to adjust for improving resolution is the mobile phase composition.[1][2] Specifically, altering the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact the retention and selectivity of your separation.[1][2] A good starting point is to perform a series of injections with varying organic modifier concentrations to observe the effect on peak separation. If you are running a gradient, adjusting the slope can also be highly effective; a shallower gradient often improves the separation of closely eluting peaks.[3]
Q2: Our main peak for this compound is exhibiting significant tailing. What are the likely causes and how can we fix it?
A2: Peak tailing is a common issue and can stem from several sources.[4] For an acidic compound like a nitrophenol, a primary cause can be secondary interactions with active silanol groups on the silica-based stationary phase. To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to around 3) can suppress the ionization of silanol groups, reducing these unwanted interactions.
-
Use of a Modern, End-capped Column: High-purity, end-capped columns have fewer exposed silanol groups, leading to improved peak shape for polar and acidic compounds.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[5] Try reducing the sample concentration or injection volume.[5]
-
Column Contamination: A blocked guard column or contamination at the head of the analytical column can also cause tailing.[4] Flushing the column or replacing the guard column can resolve this.[4]
Q3: We have two impurities that are co-eluting. How can we determine if they are isomers?
A3: Co-elution of isomers, such as positional isomers of nitrophenols, is a frequent challenge.[6][7] To investigate this, a multi-faceted approach is recommended:
-
Change in Selectivity: Altering the stationary phase chemistry is a powerful way to resolve isomers. For example, switching from a standard C18 column to a phenyl-hexyl or a polar-embedded phase column can introduce different separation mechanisms (e.g., π-π interactions) that may resolve the isomers.[8]
-
Varying the Organic Modifier: Switching between acetonitrile and methanol can change the elution order and potentially resolve co-eluting peaks due to different solvent-analyte interactions.[9]
-
Advanced Detection: Using a detector with higher specificity, such as a mass spectrometer (MS), can help differentiate between co-eluting compounds, even if they are not chromatographically separated.
Q4: We are seeing "ghost peaks" in our chromatograms. What is their origin and how can we eliminate them?
A4: Ghost peaks are extraneous peaks that can originate from several sources:
-
Contaminated Mobile Phase or Solvents: Ensure you are using high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filtering the mobile phase through a 0.22 µm or 0.45 µm filter is also recommended.
-
Carryover from Previous Injections: If a peak from a previous, more concentrated sample appears in a subsequent run, this is carryover. Optimizing the needle wash protocol in your autosampler by increasing the wash volume or using a stronger wash solvent can resolve this.
-
Sample Matrix: Components from the sample diluent or matrix can sometimes appear as peaks. Running a blank injection (injecting only the diluent) can help identify if this is the source.
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
When faced with co-eluting impurities, a systematic and logical approach to method development and optimization is crucial. The following guide provides a step-by-step workflow to effectively tackle these challenges.
Step 1: Understand Your Analyte and Potential Impurities
Before diving into experimental changes, it's essential to understand the physicochemical properties of this compound and its potential impurities.
-
Structure and Properties: this compound is a polar aromatic compound. Its acidic nature (due to the phenolic hydroxyl group) means its ionization state is pH-dependent.
-
Potential Impurities: Impurities can arise from the synthesis process or degradation. Common impurities in nitrophenol synthesis can include positional isomers (e.g., other fluoro-nitrophenol isomers), starting materials, and by-products of side reactions.[10][11][12][13] Forced degradation studies can help identify potential degradants.[14][15]
Caption: Initial assessment workflow for co-elution issues.
Step 2: Systematic Optimization of Chromatographic Parameters
A methodical approach to optimizing your HPLC method will yield the most efficient and effective results. It is recommended to change only one parameter at a time to clearly understand its effect.[16]
The mobile phase is often the first and most impactful parameter to adjust.
-
Organic Modifier: The choice and concentration of the organic modifier (typically acetonitrile or methanol) significantly influence retention and selectivity.
-
Acetonitrile often provides higher efficiency (narrower peaks).
-
Methanol can offer different selectivity due to its protic nature and ability to hydrogen bond.
-
-
Mobile Phase pH: For ionizable compounds like this compound, pH is a critical parameter.[17][18][19] Adjusting the pH can alter the ionization state of both the analyte and impurities, leading to changes in retention and selectivity.[19] It is generally advisable to work at a pH that is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.
-
Buffers: Using a buffer is essential to maintain a stable pH and ensure reproducible retention times.[3] Common buffers for reversed-phase HPLC include phosphate and acetate buffers.
| Parameter | Effect on Retention | Effect on Selectivity | Troubleshooting Action |
| Organic Modifier % | Decreasing % increases retention | Can change elution order | Perform a gradient scout run (e.g., 5-95% organic) to determine the optimal range, then fine-tune with shallower gradients.[3] |
| Organic Modifier Type | Methanol is a stronger solvent for some compounds | Significant changes in selectivity | If resolution is poor with acetonitrile, try substituting with methanol. |
| Mobile Phase pH | Affects retention of ionizable compounds | Can dramatically alter selectivity for compounds with different pKa values | Screen a range of pH values (e.g., pH 3, 5, 7) to find the optimal separation.[20] |
| Buffer Concentration | Minimal effect on retention | Can improve peak shape | Optimize buffer concentration (typically 10-50 mM) for symmetrical peaks. |
If mobile phase optimization does not provide adequate resolution, changing the stationary phase is the next logical step.[1][21]
-
Reversed-Phase Columns:
-
C18 (ODS): The most common and a good starting point for non-polar to moderately polar compounds.[8]
-
C8: Less retentive than C18, which can be useful for highly retained compounds.
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions, which can be beneficial for aromatic compounds like nitrophenols.[8]
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, making them more compatible with highly aqueous mobile phases and offering different selectivity for polar compounds.[22]
-
-
HILIC (Hydrophilic Interaction Liquid Chromatography) Columns: For very polar compounds that are not well-retained on reversed-phase columns, HILIC can be a powerful alternative.[23][24][25]
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| C18 | Hydrophobic | General purpose, non-polar to moderately polar compounds. |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Aromatic compounds, offering alternative selectivity to C18.[8] |
| Polar-Embedded | Hydrophobic & polar interactions | Polar compounds, stable in highly aqueous mobile phases.[22] |
| HILIC | Partitioning into an aqueous layer | Very polar compounds that are poorly retained in reversed-phase.[23][24] |
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to lower backpressure and potentially improved peak efficiency. It can also affect selectivity.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.[16]
Step 3: Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products that may not be present in a standard sample but could appear over the shelf-life of the product.[15] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[14]
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Cool and neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid drug substance in an oven at a high temperature (e.g., 80°C) for a specified period. Dissolve in the mobile phase before injection.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified duration.
Note: The goal is to achieve a target degradation of approximately 5-20%.[14][26] The conditions may need to be adjusted to achieve this level of degradation.
Caption: Systematic workflow for HPLC method optimization.
Conclusion
Resolving co-eluting impurities in the HPLC analysis of this compound requires a systematic and scientifically grounded approach. By understanding the properties of your analyte and potential impurities, and by methodically optimizing key chromatographic parameters such as mobile phase composition, pH, and stationary phase, you can achieve robust and reliable separations. This guide provides a framework for troubleshooting and method development, empowering you to overcome challenges and ensure the quality and accuracy of your analytical results.
References
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Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
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Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Restek Corporation. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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YMC America, Inc. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]
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Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from [Link]
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Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
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GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Separation of p-Nitrophenol and o-Nitrophenol with Three-Liquid-Phase Extraction System. Retrieved from [Link]
-
LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
-
Patsnap Eureka. (2025, August 21). How to Design a Gradient Program to Separate Closely Eluting Impurities — Step-by-Step Example. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]
-
LCGC North America. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Gilson. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]
-
MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
- Google Patents. (n.d.). US20080045756A1 - Process for preparation of a nitrophenol.
-
YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Retrieved from [Link]
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AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]
-
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). US3510527A - Preparation of p-nitrophenols.
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Scribd. (n.d.). Forced Degradation Studies-DDT June2010-Rd3 | PDF. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
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Technical Support Center: Strategies for Enhancing the Regioselectivity of Reactions with 2-Fluoro-3-nitrophenol
Welcome to the technical support center for 2-Fluoro-3-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging reagent. Here, we address common issues related to regioselectivity and provide detailed, mechanistically grounded strategies to help you achieve your desired synthetic outcomes.
I. Understanding the Reactivity of this compound
Before troubleshooting specific problems, it is crucial to understand the electronic landscape of the this compound ring. The regiochemical outcome of any reaction is a direct consequence of the interplay between the directing effects of the three substituents: the hydroxyl (-OH), the fluoro (-F), and the nitro (-NO₂) groups.
-
Hydroxyl (-OH) Group: A strongly activating, ortho, para-director due to its ability to donate electron density via resonance.
-
Fluoro (-F) Group: A deactivating group due to its strong inductive electron withdrawal, but it can also act as a weak ortho, para-director through resonance donation of its lone pairs.[1]
-
Nitro (-NO₂) Group: A strongly deactivating, meta-director due to powerful inductive and resonance electron withdrawal.[2]
The net effect is a complex pattern of electron density, which can lead to mixtures of products if reaction conditions are not carefully controlled. The C4 and C6 positions are generally the most nucleophilic and thus most susceptible to electrophilic attack.
II. Troubleshooting Guide: Common Regioselectivity Problems
This section addresses specific challenges you may encounter and provides actionable solutions.
Problem 1: My electrophilic aromatic substitution (EAS) reaction yields a mixture of C4 and C6 substituted isomers. How can I favor substitution at a single position?
This is a common issue in reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation. The hydroxyl group strongly directs ortho (C6) and para (C4), and controlling the ratio can be difficult.
Root Cause Analysis:
The relative reactivity of the C4 and C6 positions is sensitive to both steric and electronic factors. While the -OH group activates both positions, the adjacent fluorine atom at C2 sterically hinders the C6 position to some extent. The choice of electrophile, solvent, and temperature can shift the balance between kinetic and thermodynamic control.
Strategic Solutions:
Strategy 1.1: Leveraging Steric Hindrance
-
Rationale: By increasing the steric bulk of either the electrophile or a protecting group on the phenol, you can physically block the C6 position and favor substitution at the more accessible C4 position.
-
Protocol: Protection of the Hydroxyl Group. [3]
-
Protection: Convert the hydroxyl group to a bulky ether, such as a tert-butyldimethylsilyl (TBS) ether or a benzyl ether. This increases steric hindrance around the C6 position.
-
Electrophilic Substitution: Perform the desired electrophilic aromatic substitution. The bulky protecting group will sterically direct the incoming electrophile to the C4 position.
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., fluoride source for silyl ethers, hydrogenolysis for benzyl ethers) to yield the C4-substituted product.[3]
-
Strategy 1.2: Directed ortho-Metalation (DoM)
-
Rationale: DoM is a powerful technique that uses a directing metalation group (DMG) to deprotonate a specific ortho position with a strong base (typically an organolithium reagent), creating a nucleophilic carbon that can be trapped with an electrophile.[4][5] In this case, the hydroxyl group (or a derivative) can direct lithiation.
-
Protocol: ortho-Lithiation for C6 Functionalization. [6]
-
Protection/Activation: The phenolic proton is acidic and will be quenched by the organolithium reagent. This can be used to your advantage. Protecting the phenol as a carbamate (e.g., -OCON(iPr)₂) creates a powerful DMG.[5]
-
Lithiation: Treat the protected phenol with a strong base like s-butyllithium or t-butyllithium in an ethereal solvent (e.g., THF, Et₂O) at low temperature (-78 °C). The base will selectively deprotonate the C6 position, which is ortho to the directing carbamate group.[6][7]
-
Electrophilic Quench: Introduce your desired electrophile (e.g., I₂, MeI, CO₂, aldehydes) to functionalize the C6 position.
-
Deprotection: Hydrolyze the carbamate to reveal the C6-substituted this compound.
-
Diagram: DoM Workflow for C6-Substitution
Caption: Workflow for C6 functionalization via Directed ortho-Metalation.
Problem 2: My nucleophilic aromatic substitution (SNAr) reaction is not regioselective. How can I selectively substitute either the fluorine or the nitro group?
Both the fluoro and nitro groups can act as leaving groups in SNAr reactions, especially when they are ortho or para to a strong electron-withdrawing group. In this compound, the situation is complex.
Root Cause Analysis:
SNAr reactivity depends on two main factors: the ability of the leaving group to depart and the stabilization of the negatively charged intermediate (Meisenheimer complex).[8]
-
Fluorine as Leaving Group: Fluorine is highly electronegative, which strongly activates the ring for nucleophilic attack, but it is not the best leaving group compared to heavier halogens.
-
Nitro as Leaving Group: The nitro group is a powerful activating group and can also be a competent leaving group under certain conditions.[9][10][11]
The regioselectivity will be determined by the relative stability of the Meisenheimer complexes formed upon nucleophilic attack at C2 (displacing -F) versus C3 (displacing -NO₂).
Strategic Solutions:
Strategy 2.1: Favoring Fluorine Displacement
-
Rationale: To favor displacement of the fluorine atom, you need to use conditions that exploit its role as the most activating site for nucleophilic attack. The nitro group at C3 and the hydroxyl group at C1 (especially when deprotonated to a phenoxide) provide activation for attack at the C2 position.
-
Recommended Conditions:
-
Nucleophile: Use "soft" nucleophiles (e.g., thiols, amines) or oxygen nucleophiles under basic conditions (e.g., NaOMe in MeOH, K₂CO₃ with another phenol). The basic conditions will deprotonate the phenol, forming a phenoxide which further activates the ring for SNAr.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or THF are ideal as they solvate the cation of the nucleophile but not the anion, increasing its reactivity.[11]
-
Temperature: Moderate to high temperatures (e.g., 80-150 °C) are often required.[12][13]
-
Strategy 2.2: Catalyst-Controlled Cross-Coupling
-
Rationale: Instead of a direct SNAr, convert one of the positions into a group suitable for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). This offers a highly regioselective and versatile approach.
-
Protocol: Defluorinative Borylation for C2 Functionalization.
-
C-F Borylation: Employ a catalyst system, such as Ni/Cu, to selectively cleave the C-F bond and install a boronic ester (e.g., Bpin).[14] This step is often highly regioselective for the most activated C-F bond.
-
Cross-Coupling: Use the resulting arylboronic ester in a subsequent palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) with an aryl or vinyl halide to form a C-C bond at the C2 position.[15][16][17]
-
Data Summary: Regioselectivity in SNAr Reactions
| Position of Attack | Leaving Group | Activating Groups | Favored by | Typical Conditions |
| C2 | -F | -NO₂ (ortho), -O⁻ (ortho) | Strong activation from two groups | Soft nucleophiles (RSH, R₂NH), basic conditions, polar aprotic solvent.[12] |
| C3 | -NO₂ | -O⁻ (ortho), -F (ortho) | Less favorable due to weaker activation | Harsher conditions, specific nucleophiles.[9][10] |
III. Frequently Asked Questions (FAQs)
Q1: Which proton is the most acidic on the this compound ring for deprotonation with a strong base?
The phenolic proton (-OH) is by far the most acidic and will be removed first by any strong base. For C-H acidity, the proton at C4 is generally the most acidic due to the combined electron-withdrawing effects of the adjacent nitro group and the para fluorine. However, in Directed ortho-Metalation, the coordinating ability of a directing group (like the hydroxyl or a derivative) overrides simple C-H acidity, leading to deprotonation at the C6 position.[4][5]
Q2: How does protecting the hydroxyl group affect the regioselectivity of electrophilic substitution?
Protecting the hydroxyl group is a critical strategy.[18][19][20]
-
As an Ether (e.g., -OMe, -OBn): It remains a strong ortho, para-director. A bulky ether group will sterically hinder the C6 position, strongly favoring substitution at C4.
-
As an Ester (e.g., -OAc): It becomes a moderately deactivating, ortho, para-director. This can be useful to temper the high reactivity of the phenol and prevent side reactions.
-
As a Carbamate (e.g., -OCONR₂): It becomes a powerful Directed Metalation Group, enabling highly regioselective functionalization at the C6 position via lithiation.[5]
Q3: Can I use biocatalytic methods to enhance regioselectivity?
Yes, biocatalysis is an emerging strategy for the highly selective functionalization of aromatic compounds.[21] While specific enzymes for this compound may require discovery or engineering, enzymes like hydroxylases or oxygenases could potentially offer unparalleled regioselectivity for oxidation or other transformations at specific C-H bonds under mild, environmentally friendly conditions.
Q4: Are there any catalyst-based methods that can switch the regioselectivity of a reaction?
Yes, ligand-controlled catalysis is a powerful concept.[22][23] In transition metal catalysis (e.g., palladium, rhodium, nickel), the choice of ligand can dramatically influence the regiochemical outcome of a reaction.[16] For instance, in cross-coupling reactions, different phosphine or N-heterocyclic carbene (NHC) ligands can steer the reaction to favor one position over another by altering the steric and electronic environment of the metal center.[22]
IV. References
-
Efremov, Y. Y., & Gidaspov, B. V. (1999). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews, 68(5), 395.
-
Gitis, S. S., & Glaz, A. I. (2020). Nucleophilic replacement of the nitro group, fluorine and chlorine in aromatic compounds. ResearchGate.
-
Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412.
-
Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr.
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
-
WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
-
Baran, P. S. (2006). Protecting groups. Baran Group, The Scripps Research Institute.
-
Sladojevich, F., et al. (2013). Concerted nucleophilic aromatic substitution with 19F− and 18F−. PMC - NIH.
-
Wikipedia. (n.d.). Directed ortho metalation.
-
Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings.
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. Queen's University.
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
-
Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the...
-
YouTube. (2023). Regioselectivity in Aromatic Electrophilic Substitution || ortho/para Ratio.
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
-
University of Rochester. (n.d.). Protective Groups.
-
ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution...
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups.
-
PubChem. (n.d.). This compound.
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
-
R Discovery. (n.d.). Regioselective Cross-coupling Reaction Research Articles.
-
Google Patents. (n.d.). CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.
-
PubMed Central. (n.d.). Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones.
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
-
ChemRxiv. (n.d.). RegioML: Predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning.
-
RSC Publishing. (n.d.). RegioML: predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning.
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Sigma-Aldrich. (n.d.). This compound.
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BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
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Patsnap. (n.d.). The preparation method of 5-fluoro-2-nitrophenol.
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PubMed Central. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
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NIH. (n.d.). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports.
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PubMed Central. (2022). Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes.
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ResearchGate. (n.d.). Ni/Cu-Catalyzed Defluoroborylation of Fluoroarenes for Diverse C-F Bond Functionalizations.
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-3-nitrophenol and 4-Fluoro-2-nitrophenol in Nucleophilic Aromatic Substitution
Introduction
In the landscape of modern synthetic chemistry, fluoronitrophenols serve as versatile intermediates in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] Their utility is largely dictated by the reactivity of the fluorine substituent, which can be displaced via nucleophilic aromatic substitution (SNAr). The strategic placement of activating and directing groups on the aromatic ring profoundly influences this reactivity. This guide provides an in-depth, comparative analysis of two constitutional isomers, 2-Fluoro-3-nitrophenol and 4-Fluoro-2-nitrophenol, to elucidate the structural basis of their differential reactivity. We will explore the theoretical principles governing their behavior and present a framework for experimental validation, offering field-proven insights for researchers and drug development professionals.
Theoretical Framework: Principles of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a critical reaction class for modifying aromatic rings. Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr mechanism proceeds via a distinct addition-elimination pathway.[2][3] For a successful SNAr reaction, three conditions must be met:
-
An Electron-Deficient Aromatic Ring: The ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG).[3]
-
A Good Leaving Group: Typically a halide, with fluorine often being surprisingly effective in this context.[4]
-
A Strong Nucleophile: Species such as alkoxides, amines, or thiolates are commonly used.
The reaction mechanism involves a rate-determining step where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[2][5] The stability of this intermediate is paramount; the more stable the Meisenheimer complex, the lower the activation energy and the faster the reaction. The key to this stabilization is the ability of the electron-withdrawing group to delocalize the negative charge through resonance. This is only possible when the EWG is positioned ortho or para to the site of nucleophilic attack.[2][4][5]
Electronic Contributions of Substituents:
-
Nitro Group (-NO₂): A powerful EWG, deactivating the ring towards electrophilic attack but strongly activating it for nucleophilic attack. It withdraws electron density through both the inductive effect (-I) and, more significantly, the resonance effect (-M).[6]
-
Fluoro Group (-F): The most electronegative element, it exerts a strong electron-withdrawing inductive effect (-I). While it has a weak electron-donating resonance effect (+M), its inductive effect dominates, making the carbon it is attached to highly electrophilic and thus susceptible to nucleophilic attack.[4]
-
Hydroxyl Group (-OH): This group has a dual nature. It is inductively electron-withdrawing (-I) but strongly electron-donating through resonance (+M).[6][7] Under basic conditions, it deprotonates to the phenoxide ion (-O⁻), which is an exceptionally potent electron-donating group.
Structural and Electronic Analysis of the Isomers
A direct comparison of the two isomers reveals how substituent placement dictates reactivity.
Caption: Chemical structures of the two isomers under comparison.
| Property | This compound | 4-Fluoro-2-nitrophenol |
| CAS Number | 179816-26-3[8] | 394-33-2[9][10] |
| Molecular Formula | C₆H₄FNO₃[8] | C₆H₄FNO₃[10] |
| Molecular Weight | 157.10 g/mol [8] | 157.10 g/mol |
| Melting Point | Not well-documented | 75-77 °C[9] |
| Appearance | Solid | Yellow crystalline powder[11] |
4-Fluoro-2-nitrophenol: The Activated Isomer
In this isomer, the powerful nitro group is positioned ortho to the fluorine leaving group. This is the optimal arrangement for SNAr reactivity. Upon attack by a nucleophile, the negative charge of the resulting Meisenheimer complex is effectively delocalized onto the electronegative oxygen atoms of the nitro group through resonance. This substantial stabilization drastically lowers the activation energy of the reaction.
Caption: SNAr mechanism for 4-Fluoro-2-nitrophenol showing resonance stabilization.
The para-hydroxyl group donates electron density into the ring, which would typically deactivate it towards nucleophilic attack. However, the activating effect of the ortho-nitro group is so powerful that it overwhelmingly dictates the reactivity, making this isomer highly susceptible to SNAr.
This compound: The Deactivated Isomer
Here, the nitro group is positioned meta to the fluorine atom. When a nucleophile attacks the carbon bearing the fluorine, the resulting negative charge in the Meisenheimer complex cannot be delocalized onto the nitro group via resonance. The resonance structures show the negative charge circulating only on the carbon atoms ortho and para to the point of attack, completely bypassing the nitro group at the meta position.
Caption: SNAr for this compound showing lack of resonance stabilization.
Stabilization of the intermediate relies solely on the weaker inductive effect of the nitro group. Consequently, the Meisenheimer complex for this isomer is significantly less stable, the activation energy is much higher, and the rate of reaction is dramatically slower.
Experimental Validation: A Protocol for Kinetic Analysis
To empirically validate our theoretical prediction, a comparative kinetic study can be performed. The reaction of each isomer with a nucleophile, such as sodium methoxide, can be monitored using UV-Vis spectrophotometry. The formation of the phenoxide of the product will result in a significant color change and a new absorbance maximum, allowing for the calculation of reaction rates.[12][13][14]
Caption: Workflow for kinetic analysis of SNAr reactivity.
Step-by-Step Protocol
-
Solution Preparation:
-
Prepare a 1.0 M stock solution of sodium methoxide in anhydrous methanol.
-
Prepare 1.0 mM stock solutions of this compound and 4-Fluoro-2-nitrophenol in anhydrous DMSO.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a range (e.g., 300-600 nm) to determine the λmax of the expected methoxy-nitrophenate product.
-
Set the instrument to kinetic mode to record absorbance at this fixed λmax over time.
-
Use a thermostatted cuvette holder to maintain the reaction temperature at 25.0 ± 0.1 °C.
-
-
Kinetic Run (performed for each isomer):
-
Pipette 2.9 mL of anhydrous DMSO into a quartz cuvette and allow it to equilibrate to 25.0 °C in the holder.
-
Inject 50 µL of the 1.0 mM isomer stock solution into the cuvette. Mix and record the initial absorbance (A₀).
-
To initiate the reaction, inject 50 µL of the 1.0 M sodium methoxide solution (a large excess to ensure pseudo-first-order conditions).
-
Immediately start data acquisition, recording the absorbance at the predetermined λmax every 10 seconds for 10-20 half-lives, or until the reaction is complete (A∞).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) is determined from the slope of the linear plot of ln(A∞ - At) versus time (t), where the slope = -kobs.
-
Repeat the experiment at least three times for each isomer to ensure reproducibility.
-
Anticipated Results
The experimental data are expected to confirm the theoretical predictions. The rate of reaction for 4-Fluoro-2-nitrophenol will be orders of magnitude faster than that for this compound.
| Compound | Predicted Relative Rate Constant (kobs) | Rationale |
| 4-Fluoro-2-nitrophenol | High (e.g., ~10⁻² s⁻¹) | Strong resonance stabilization of the Meisenheimer complex by the ortho-nitro group.[2] |
| This compound | Very Low (approaching zero under these conditions) | Lack of resonance stabilization by the meta-nitro group; high-energy intermediate.[5] |
Field Insights and Synthetic Implications
For the practicing chemist, the choice between these isomers is critical and has significant downstream consequences:
-
Reaction Conditions: Syntheses involving SNAr on 4-Fluoro-2-nitrophenol can be conducted under mild conditions (e.g., room temperature, weaker bases), preserving sensitive functional groups elsewhere in the molecule. In contrast, forcing a reaction with this compound would require harsh conditions (high temperatures, very strong bases), leading to potential side reactions and decomposition.
-
Regioselectivity: When designing a multi-step synthesis, understanding this reactivity differential is key. If a chemist needs to perform a nucleophilic substitution at a fluorine atom activated by a nitro group, they must ensure the starting material has the correct ortho or para relationship.
-
Drug Development: In the synthesis of complex pharmaceutical scaffolds, the ability to selectively introduce nucleophiles onto an aromatic ring is invaluable. 4-Fluoro-2-nitrophenol is a reliable building block for this purpose, while this compound is generally unsuitable for SNAr at the fluorine position.
Conclusion
The comparative reactivity of this compound and 4-Fluoro-2-nitrophenol offers a classic and clear illustration of structure-function relationships in organic chemistry. The position of the electron-withdrawing nitro group is the decisive factor. 4-Fluoro-2-nitrophenol is vastly more reactive towards nucleophilic aromatic substitution because its ortho-nitro group provides crucial resonance stabilization to the Meisenheimer complex intermediate. Conversely, the meta-nitro group in this compound cannot provide this stabilization, rendering it largely unreactive under typical SNAr conditions. This fundamental understanding is essential for researchers and process chemists to make informed decisions in synthetic design, enabling the efficient and predictable construction of complex molecules.
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A Comparative Guide to the SNAr Reaction Rates of Fluoronitrophenol Isomers
<_ _>
Introduction: Navigating the Nuances of Nucleophilic Aromatic Substitution
For researchers and professionals in drug development, mastering the intricacies of nucleophilic aromatic substitution (SNAr) is paramount for the rational design of synthetic pathways. The SNAr reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1] This guide provides an in-depth analysis of the reaction rates of various fluoronitrophenol isomers, offering both theoretical insights and practical, data-driven comparisons. We will explore the fundamental principles governing SNAr reactivity and provide detailed experimental protocols for researchers to replicate and validate these findings in their own laboratories.
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[2][3] In the initial, rate-determining step, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4][5] The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), is crucial for activating the ring towards nucleophilic attack.[1][3][6] These EWGs stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.[1][2] The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring.[2]
This guide will focus on the following fluoronitrophenol isomers to illustrate the profound impact of substituent positioning on reaction kinetics:
-
2-Fluoro-4-nitrophenol
-
4-Fluoro-2-nitrophenol
-
2-Fluoro-6-nitrophenol
Theoretical Framework: Why Substituent Position Dictates Reactivity
The rate of an SNAr reaction is exquisitely sensitive to the placement of the electron-withdrawing group relative to the leaving group. For effective stabilization of the Meisenheimer complex, the EWG must be positioned ortho or para to the leaving group.[2][3] This geometric arrangement allows the negative charge to be delocalized onto the electron-withdrawing group through resonance, a key factor in accelerating the reaction. When the EWG is in the meta position, this resonance stabilization is not possible, leading to a significantly slower reaction rate.[5]
In the context of fluoronitrophenol isomers, the fluorine atom serves as an excellent leaving group for SNAr reactions. This is somewhat counterintuitive, as fluoride is a poor leaving group in Sₙ1 and Sₙ2 reactions. However, in SNAr, the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond.[5] The high electronegativity of fluorine actually enhances the electrophilicity of the carbon atom it is attached to, making it more susceptible to nucleophilic attack.[5]
Based on these principles, we can predict the relative reactivity of our chosen isomers:
-
2-Fluoro-4-nitrophenol & 4-Fluoro-2-nitrophenol: In both isomers, the nitro group is positioned ortho or para to the fluorine leaving group. This allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate. Therefore, these isomers are expected to exhibit the fastest reaction rates.
-
2-Fluoro-6-nitrophenol: Here, the nitro group is also in an ortho position relative to the fluorine. This configuration also permits resonance stabilization of the intermediate.
To definitively rank the reactivity of 2-fluoro-4-nitrophenol and 4-fluoro-2-nitrophenol, one must consider the combined electronic effects. The phenoxide group (-O⁻), formed under basic conditions, is a strong electron-donating group. Its influence on the stability of the Meisenheimer complex will be a critical factor in determining the ultimate reaction rate.
Caption: Generalized mechanism of the SNAr reaction.
Experimental Design: A Quantitative Comparison of Reaction Kinetics
To empirically determine the reaction rates of the fluoronitrophenol isomers, a kinetic study using UV-Visible spectrophotometry is a robust and accessible method.[7][8][9][10] This technique allows for the continuous monitoring of the reaction progress by measuring the change in absorbance of a colored product over time.[9][11]
Reaction Scheme
The reaction to be monitored is the substitution of the fluoride ion by a suitable nucleophile, such as piperidine or morpholine. The product of this reaction will exhibit a distinct UV-Vis absorbance maximum, allowing for straightforward kinetic analysis.
Pseudo-First-Order Conditions
To simplify the kinetic analysis, the reaction is carried out under pseudo-first-order conditions.[12][13] This is achieved by using a large excess of the nucleophile (at least 10-fold) relative to the fluoronitrophenol substrate.[7][14] Under these conditions, the concentration of the nucleophile remains effectively constant throughout the reaction, and the rate of the reaction becomes dependent only on the concentration of the fluoronitrophenol.[12][13]
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A Researcher's Guide to Spectroscopic Differentiation: 2-Fluoro-3-nitrophenol and Its Isomers
For researchers and professionals in drug development and chemical synthesis, the precise identification of constitutional isomers is a critical, yet often challenging, task. Subtle shifts in the positions of functional groups on an aromatic ring can drastically alter a molecule's chemical, physical, and biological properties. This guide provides an in-depth comparison of 2-Fluoro-3-nitrophenol with key isomers, focusing on the nuanced differences revealed by essential spectroscopic techniques. We will explore not just the data, but the underlying principles that govern these spectral distinctions, offering a robust framework for unambiguous structural elucidation.
The isomers under examination—this compound, 2-Fluoro-4-nitrophenol, 4-Fluoro-2-nitrophenol, and 3-Fluoro-5-nitrophenol—present a unique opportunity to observe how the interplay of electronic and steric effects manifests in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This guide is structured to provide both the practical data and the theoretical understanding necessary for confident isomer differentiation.
The Structural Landscape: Isomers and Their Electronic Profiles
The electronic character of the substituents—the electron-donating hydroxyl group (-OH) and the electron-withdrawing nitro (-NO2) and fluoro (-F) groups—profoundly influences the electron density distribution within the benzene ring. This, in turn, dictates the chemical shifts and coupling constants observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.
Figure 1. Structures of this compound and selected isomers.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is exceptionally sensitive to the electronic environment of hydrogen atoms. The chemical shift (δ) of a proton is determined by the degree of shielding from the external magnetic field, while spin-spin coupling provides information about adjacent, non-equivalent protons.
Causality Behind the Differences:
-
Chemical Shift (δ): The -NO₂ group is strongly electron-withdrawing, deshielding nearby protons and shifting their signals downfield (to a higher ppm). The -OH and -F groups also have deshielding effects, but to a lesser extent. Protons ortho and para to the -NO₂ group will be the most deshielded.
-
Coupling Constants (J): The magnitude of the coupling constant between two protons depends on the number of bonds separating them and their dihedral angle.
-
Ortho coupling (³JHH) is typically in the range of 7-10 Hz.
-
Meta coupling (⁴JHH) is smaller, around 2-3 Hz.
-
Para coupling (⁵JHH) is often close to 0 Hz and not resolved.
-
Coupling to fluorine (JHF) is also observed, with the magnitude depending on the number of bonds: ²JHF > ³JHF > ⁴JHF.
-
Comparative ¹H NMR Data
| Compound | Proton | δ (ppm) | Multiplicity | J (Hz) |
| This compound | H-4 | ~7.3-7.5 | t | ³JHH ≈ 8-9 |
| H-5 | ~7.1-7.3 | m | ||
| H-6 | ~7.6-7.8 | m | ||
| 2-Fluoro-4-nitrophenol [1] | H-3 | ~7.9-8.1 | dd | ³JHH ≈ 9, ⁴JHF ≈ 4-5 |
| H-5 | ~8.2-8.4 | ddd | ³JHH ≈ 9, ⁴JHH ≈ 3, ⁵JHF ≈ 2-3 | |
| H-6 | ~7.2-7.4 | t | ³JHH ≈ 9, ³JHF ≈ 9-10 | |
| 4-Fluoro-2-nitrophenol [2] | H-3 | ~7.8 | dd | ⁴JHH ≈ 3, ³JHF ≈ 9-10 |
| H-5 | ~7.3-7.4 | ddd | ³JHH ≈ 9, ⁴JHH ≈ 3, ⁵JHF ≈ 2-3 | |
| H-6 | ~7.1-7.2 | t | ³JHH ≈ 9 | |
| 3-Fluoro-5-nitrophenol | H-2 | ~7.0-7.2 | t | ⁴JHH ≈ 2-3 |
| H-4 | ~7.5-7.7 | t | ⁴JHH ≈ 2-3, ⁴JHF ≈ 6-8 | |
| H-6 | ~7.3-7.5 | t | ⁴JHH ≈ 2-3 |
Note: The values presented are approximate and can vary with solvent and spectrometer frequency. The key is the relative shifts and splitting patterns.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
Figure 2. Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides information about the carbon framework of a molecule. As with ¹H NMR, chemical shifts are influenced by the electronic environment. The presence of fluorine introduces C-F coupling, which can be a powerful diagnostic tool.
Causality Behind the Differences:
-
Chemical Shift (δ): Carbons directly attached to electronegative atoms (-OH, -F, -NO₂) are significantly deshielded. The C-F and C-OH carbons will appear far downfield, often >150 ppm. The C-NO₂ carbon is also downfield, while other ring carbons resonate between 110-140 ppm.
-
C-F Coupling (JCF): The magnitude of the C-F coupling constant is highly dependent on the number of bonds separating the atoms.
-
¹JCF (direct coupling) is very large, typically 240-260 Hz.
-
²JCF (two-bond coupling) is smaller, around 15-25 Hz.
-
³JCF (three-bond coupling) is smaller still, ~5-10 Hz. This pattern is invaluable for assigning carbons relative to the fluorine atom. Standard proton-decoupled ¹³C NMR spectra of fluorinated compounds can be complex due to these long-range couplings[3].
-
Comparative ¹³C NMR Data
| Compound | Key Carbons | δ (ppm) (¹JCF in Hz) |
| This compound | C-F | ~150-155 (d, J ≈ 250) |
| C-OH | ~145-150 (d, J ≈ 10-15) | |
| C-NO₂ | ~135-140 (d, J ≈ 5-10) | |
| 2-Fluoro-4-nitrophenol | C-F | ~153 (d, J ≈ 250)[4] |
| C-OH | ~145 (d, J ≈ 8)[4] | |
| C-NO₂ | ~141 | |
| 4-Fluoro-2-nitrophenol | C-F | ~158-162 (d, J ≈ 245) |
| C-OH | ~150-155 (d, J ≈ 2-4) | |
| C-NO₂ | ~130-135 (d, J ≈ 8-10) | |
| 3-Fluoro-5-nitrophenol | C-F | ~162-165 (d, J ≈ 245) |
| C-OH | ~158-160 (d, J ≈ 10-12) | |
| C-NO₂ | ~148-150 (d, J ≈ 10-12) |
Note: Data is compiled from various sources and predicted values. The key diagnostic features are the chemical shifts of the substituted carbons and their characteristic C-F coupling constants.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum The protocol is similar to ¹H NMR, with the primary difference being the acquisition parameters. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, more scans and a longer relaxation delay are typically required. Proton decoupling is standardly applied to simplify the spectrum by removing C-H coupling, leaving only the informative C-F couplings.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying the presence of key functional groups.
Causality Behind the Differences:
-
O-H Stretch: The hydroxyl group typically shows a broad absorption in the 3200-3600 cm⁻¹ region due to hydrogen bonding. In isomers where the -OH is ortho to the -NO₂ group (e.g., 4-Fluoro-2-nitrophenol), intramolecular hydrogen bonding can occur, resulting in a sharper, sometimes slightly lower frequency O-H stretch compared to isomers where only intermolecular H-bonding is possible.
-
N-O Stretches: The nitro group has two characteristic stretches: an asymmetric stretch (~1500-1560 cm⁻¹) and a symmetric stretch (~1330-1370 cm⁻¹). The exact positions are sensitive to the electronic effects of the other ring substituents.
-
C-F Stretch: A strong absorption between 1100-1250 cm⁻¹ is indicative of the C-F bond.
-
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region confirm the presence of the aromatic ring.
Comparative IR Data (Key Frequencies in cm⁻¹)
| Compound | O-H Stretch | Asymmetric NO₂ Stretch | Symmetric NO₂ Stretch | C-F Stretch |
| This compound | ~3300-3500 (broad) | ~1530-1550 | ~1340-1360 | ~1200-1250 |
| 2-Fluoro-4-nitrophenol | ~3300-3500 (broad) | ~1510-1530 | ~1330-1350 | ~1220-1260 |
| 4-Fluoro-2-nitrophenol | ~3200-3400 (sharper) | ~1520-1540 | ~1340-1360 | ~1230-1270 |
| 3-Fluoro-5-nitrophenol | ~3300-3500 (broad) | ~1535-1555 | ~1345-1365 | ~1180-1220 |
Note: The most diagnostic feature is often the shape and position of the O-H stretch, which can indicate the presence or absence of intramolecular hydrogen bonding.
Mass Spectrometry: Determining Mass and Fragmentation
Mass spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. All isomers of fluoronitrophenol have the same nominal molecular weight (157 g/mol )[5][6][7]. Therefore, differentiation must rely on analyzing the fragmentation patterns.
Causality Behind the Differences: The fragmentation of the molecular ion (M⁺) is governed by the stability of the resulting fragments. Common fragmentation pathways for nitrophenols include:
-
Loss of NO₂ (M - 46)
-
Loss of NO (M - 30) followed by loss of CO (M - 30 - 28)
-
Loss of H₂O (M - 18)
-
Loss of a C-F containing fragment.
The relative abundance of these fragment ions can differ between isomers. For example, an isomer that can form a particularly stable fragment ion through a specific rearrangement will show a more intense peak for that fragment. While predicting the exact fragmentation pattern is complex, significant differences in the relative intensities of key fragments (e.g., [M-NO₂]⁺, [M-H₂O]⁺) can be used to distinguish between isomers[8].
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| All Isomers | 157 (M⁺) | 127 ([M-NO]⁺), 111 ([M-NO₂]⁺), 99 ([M-NO-CO]⁺) |
Differentiation relies on the relative intensities of these and other fragments, which must be compared against reference spectra.
Conclusion
The unambiguous identification of this compound from its isomers is a task achievable through the systematic application of modern spectroscopic methods. While each technique provides valuable clues, a conclusive assignment relies on the synthesis of all available data. ¹H and ¹³C NMR are arguably the most powerful tools, offering definitive information on the connectivity and electronic environment of atoms through chemical shifts and coupling constants, particularly the highly diagnostic C-F and H-F couplings. IR spectroscopy provides rapid confirmation of functional groups and can hint at intramolecular interactions, while mass spectrometry confirms the molecular weight and offers supplementary structural clues through fragmentation analysis. By understanding the principles behind the spectral differences, researchers can confidently navigate the challenges of isomer differentiation.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Separation of 2-, 4-, and 5-Fluoronitrophenol Isomers
For researchers, scientists, and professionals in drug development, the precise separation and quantification of positional isomers are paramount. Fluoronitrophenols, key intermediates in pharmaceutical synthesis and environmental analysis, present a significant chromatographic challenge due to their similar physicochemical properties. This guide provides an in-depth comparison of HPLC methods for the effective separation of 2-, 4-, and 5-fluoronitrophenol isomers, grounded in scientific principles and supported by experimental data.
The Challenge of Separating Fluoronitrophenol Isomers
The separation of 2-, 4-, and 5-fluoronitrophenol isomers is inherently difficult. These compounds share the same molecular formula (C₆H₄FNO₃) and molecular weight, with only the relative positions of the fluoro, nitro, and hydroxyl groups on the benzene ring differing. This structural similarity results in nearly identical polarities and hydrophobicities, making baseline separation by conventional reversed-phase HPLC challenging. Achieving adequate resolution requires careful selection of the stationary phase and optimization of the mobile phase to exploit subtle differences in their molecular structure and interactions.
Comparing HPLC Stationary Phases for Isomer Separation
The choice of the HPLC column, specifically the stationary phase, is the most critical factor in achieving the desired separation. While standard C18 columns are the workhorses of reversed-phase chromatography, they often fall short in resolving positional isomers. Alternative stationary phases that offer different retention mechanisms are often more successful.
1. Phenyl-Hexyl Columns: Leveraging π-π Interactions
Phenyl-based stationary phases are an excellent choice for separating aromatic positional isomers. The phenyl groups bonded to the silica support can engage in π-π interactions with the aromatic ring of the fluoronitrophenol isomers. These interactions are sensitive to the electron density of the aromatic ring, which is influenced by the positions of the electron-withdrawing nitro and fluoro groups and the electron-donating hydroxyl group.
-
Mechanism of Separation: The separation on a phenyl-hexyl column is governed by a combination of hydrophobic interactions and π-π stacking. The subtle differences in the dipole moments and the distribution of electron density across the isomers lead to differential π-π interactions with the stationary phase, enabling their separation. For instance, methanol as a mobile phase solvent can be more effective than acetonitrile in promoting these unique pi-pi interactions.
2. Pentafluorophenyl (PFP) Columns: Enhanced Dipole-Dipole and Ion-Exchange Interactions
PFP columns are another powerful tool for isomer separations, offering a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. The highly electronegative fluorine atoms on the phenyl ring of the stationary phase create a strong dipole moment and can also participate in charge-transfer interactions.
A Comparative Analysis of the Acidity of 2-Fluoro-3-nitrophenol and Other Nitrophenols
For researchers and professionals in drug development, a nuanced understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that governs a compound's behavior in various biological and chemical environments. This guide provides an in-depth comparison of the acidity of 2-fluoro-3-nitrophenol with other relevant nitrophenols, grounded in established chemical principles and supported by experimental data.
The Foundational Role of Substituents in Phenolic Acidity
The acidity of phenol is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally increase acidity by stabilizing the resulting phenoxide anion, while electron-donating groups (EDGs) have the opposite effect.[1][2] This stabilization occurs through two primary electronic mechanisms: the inductive effect and the resonance effect.[3][4][5]
-
Inductive Effect (-I): This is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole. Electronegative atoms like fluorine and the nitro group (-NO₂) exert a strong -I effect, pulling electron density away from the phenolic oxygen and facilitating the release of the proton.[1]
-
Resonance Effect (-R or -M): This effect involves the delocalization of π-electrons across the aromatic system. For the nitro group, a powerful -R group, this delocalization is particularly effective when it is positioned ortho or para to the hydroxyl group, allowing the negative charge of the phenoxide ion to be distributed onto the nitro group, thereby significantly stabilizing the conjugate base.[6][7][8][9][10]
Comparative Acidity: A Data-Driven Overview
The interplay of these electronic effects, along with steric factors and intramolecular interactions, dictates the specific pKa of a substituted phenol. A lower pKa value signifies a stronger acid.
| Compound | pKa Value | Key Influencing Factors |
| Phenol | ~10.0 | Baseline acidity for comparison.[2] |
| 2-Nitrophenol | 7.23 | Strong -I and -R effects of the nitro group; intramolecular hydrogen bonding.[11][12] |
| 3-Nitrophenol | 8.36 | Primarily -I effect of the nitro group; no direct resonance stabilization of the phenoxide.[13] |
| 4-Nitrophenol | 7.15 | Strong -I and -R effects of the nitro group, leading to significant phenoxide stabilization.[14][15][16] |
| This compound | Predicted to be more acidic than 3-nitrophenol | Combined -I effects of fluoro and nitro groups. |
| 2-Fluorophenol | 8.7 | -I effect of fluorine.[17][18] |
| 3-Fluorophenol | 9.3 | -I effect of fluorine.[17][18] |
| 4-Fluorophenol | 9.9 | -I effect of fluorine.[17][18] |
Analysis of Substituent Effects in Nitrophenols
Ortho vs. Para-Nitrophenol: Both 2-nitrophenol and 4-nitrophenol are considerably more acidic than phenol due to the potent electron-withdrawing nature of the nitro group.[2] The para isomer is slightly more acidic than the ortho isomer (pKa 7.15 vs. 7.23).[14][19] This subtle difference is often attributed to the presence of intramolecular hydrogen bonding in the ortho isomer.[7][8][9][20][21][22] This internal hydrogen bond between the hydroxyl group and the nitro group stabilizes the protonated form, making its removal slightly more difficult compared to the para isomer where such an interaction is not possible.[7][8][9]
Meta-Nitrophenol: 3-Nitrophenol is significantly less acidic than its ortho and para counterparts.[6][13] This is because the nitro group at the meta position can only exert its electron-withdrawing inductive effect (-I). It cannot participate in resonance delocalization of the negative charge from the phenoxide oxygen onto the nitro group.[7][23]
Predicting the Acidity of this compound
-
Nitro Group at Position 3: As with 3-nitrophenol, the nitro group will primarily exert a strong electron-withdrawing inductive effect (-I), increasing acidity compared to phenol.[23]
-
Fluoro Group at Position 2: The highly electronegative fluorine atom will also exert a strong -I effect, further withdrawing electron density from the ring and the O-H bond.
The combined inductive effects of both the fluoro and nitro groups are expected to make this compound a stronger acid than 3-nitrophenol. The fluorine atom's proximity to the hydroxyl group (ortho position) will enhance its inductive pull on the O-H bond.
Experimental Methodologies for pKa Determination
Accurate determination of pKa values is crucial for validating theoretical predictions. Two common and reliable methods are UV-Vis spectrophotometry and potentiometric titration.
I. UV-Vis Spectrophotometric Determination of pKa
This method leverages the difference in the UV-Vis absorption spectra between the protonated (acidic) and deprotonated (basic) forms of the phenol.[24][25] The phenolate ion, with its extended conjugation, typically absorbs at a longer wavelength than the neutral phenol.[16]
Causality Behind Experimental Choices: By preparing a series of buffered solutions across a pH range encompassing the expected pKa, we can measure the ratio of the two species at each pH. The isosbestic point, where the molar absorptivity of the acidic and basic forms are equal, is used to confirm that only two species are in equilibrium. Plotting the absorbance at a specific wavelength against pH allows for the determination of the pKa.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the nitrophenol in a suitable solvent (e.g., water or a water/acetonitrile mixture for less soluble compounds).[26]
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., phosphate or acetate buffers).
-
Prepare a highly acidic solution (e.g., using HCl) and a highly basic solution (e.g., using NaOH) to obtain the spectra of the fully protonated and fully deprotonated forms, respectively.[27]
-
-
Spectrophotometric Measurement:
-
For each buffer, acidic, and basic solution, add a precise aliquot of the nitrophenol stock solution.
-
Record the UV-Vis spectrum (typically 200-500 nm) for each solution using a spectrophotometer.[26]
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance for the deprotonated species (A_base) and the protonated species (A_acid).
-
At this wavelength, plot the absorbance of the buffered solutions (A_buffer) as a function of pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation rearranged for spectrophotometric data: pKa = pH + log((A_base - A_buffer) / (A_buffer - A_acid)).[27]
-
II. Potentiometric Titration for pKa Determination
Potentiometric titration is a classic and highly accurate method for determining pKa values.[28][29] It involves the gradual addition of a titrant (a strong base for an acidic analyte) to the sample solution while monitoring the pH with a calibrated electrode.[30]
Causality Behind Experimental Choices: This method directly measures the change in proton concentration as the acid is neutralized. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms of the analyte are equal. This provides a direct thermodynamic measurement of the acid's strength.
Step-by-Step Protocol:
-
System Setup and Calibration:
-
Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[30]
-
Prepare a standardized solution of a strong base titrant (e.g., 0.1 M NaOH).
-
Accurately weigh and dissolve the nitrophenol sample in a suitable solvent (e.g., deionized water). Maintain a constant ionic strength using an inert salt like KCl.[30]
-
-
Titration Procedure:
-
Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
-
Record the pH and the volume of titrant added at each step.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against volume.
-
The volume of titrant at the half-equivalence point is half the volume at the equivalence point.
-
The pKa is the pH value on the titration curve that corresponds to the half-equivalence point.[30]
-
Conclusion
The acidity of nitrophenols is a textbook example of how substituent electronic effects modulate chemical properties. 4-Nitrophenol stands out as the most acidic among the simple nitrophenols due to the powerful combination of inductive and resonance effects that stabilize its conjugate base. The slightly lower acidity of 2-nitrophenol is well-explained by the presence of intramolecular hydrogen bonding. 3-Nitrophenol is the least acidic of the isomers as it lacks the resonance stabilization of its phenoxide form.
Based on these principles, This compound is predicted to be a stronger acid than 3-nitrophenol due to the additive electron-withdrawing inductive effects of both the nitro and fluoro groups. However, its acidity is likely to be less than that of 2- and 4-nitrophenol, which benefit from the more dominant resonance stabilization. Definitive confirmation of its pKa value requires experimental determination using robust methods such as UV-Vis spectrophotometry or potentiometric titration as detailed in this guide.
References
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PubChem. (n.d.). 3-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
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Fier, P. S., & Maloney, K. M. (2009). Inductive and resonance effects on the acidities of phenol, enols, and carbonyl alpha-hydrogens. The Journal of Organic Chemistry, 74(2), 914–916. Retrieved from [Link]
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Molbase. (n.d.). 4-Nitrophenol (C6H5NO3) properties. Retrieved from [Link]
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Chemeurope.com. (n.d.). 4-Nitrophenol. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]
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Nama, S. (2024). Phenol's Acidity Explained: What Every Student Should Know. Sudhir Nama. Retrieved from [Link]
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Aktaş, A. H., et al. (n.d.). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Süleyman Demirel University. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]
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Borbas, E. (2017). Homework 3 – 2017/04/11. Stockholm University. Retrieved from [Link]
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Vedantu. (n.d.). The intramolecular hydrogen bonding is present in A class 12 chemistry CBSE. Retrieved from [Link]
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Quora. (2015). What is the acidic order of o-nitro phenol, m-nitro phenol & p-nitro phenol & why?. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). How does intramolecular hydrogen bonding cause the molecules to be separated from each other?. Retrieved from [Link]
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Testbook. (n.d.). Which type of hydrogen bonding occurs in "o -nitrophenol"?. Retrieved from [Link]
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Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). Inductive vs resonance effects and the acidity of phenol. Retrieved from [Link]
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Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. Retrieved from [Link]
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University of Massachusetts Lowell. (n.d.). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Acidity order of nitrophenols. Retrieved from [Link]
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Vedantu. (n.d.). The correct order of decreasing acidity of nitrophenols class 12 chemistry CBSE. Retrieved from [Link]
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Pharmaffiliates. (2025). 5 Easy Methods to Calculate pKa. Retrieved from [Link]
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Course Hero. (n.d.). Q5. In the box below, you are given the pKa values for a series of compounds.... Retrieved from [Link]
-
Course Hero. (n.d.). Q5. In the box below, you are given the pK, values for a series of compounds.... Retrieved from [Link]
-
Trade Science Inc. (2011). A new developed potentiometric method for the determination of pKa values. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
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Quora. (2016). Why is 3-nitrophenol more acidic than phenol?. Retrieved from [Link]
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A Researcher's Guide to the Comparative Biological Activity Screening of Fluoronitrophenol Isomer Derivatives
Abstract
Fluoronitrophenol isomers represent a versatile class of scaffolds in medicinal chemistry, offering unique electronic and steric properties due to the interplay between the electron-withdrawing nitro group and the highly electronegative fluorine atom. The specific positioning of these substituents across the phenolic ring can profoundly influence the biological activity of their derivatives. This guide provides a comprehensive framework for the comparative biological activity screening of compounds derived from different fluoronitrophenol isomers. We present detailed, field-proven protocols for the synthesis of representative Schiff base derivatives and for conducting a panel of key biological assays, including antimicrobial, anticancer, and antioxidant screens. While direct comparative experimental data for all isomers is not yet consolidated in the literature, this guide offers a robust methodological blueprint for researchers to generate such data. We include illustrative data tables and discuss potential structure-activity relationships to guide experimental design and interpretation. This document is intended to serve as a practical resource for researchers in drug discovery and medicinal chemistry, enabling a systematic evaluation of this promising class of compounds.
Introduction: The Strategic Importance of Isomerism in Drug Discovery
The spatial arrangement of functional groups on an aromatic scaffold is a critical determinant of a molecule's biological activity. Fluoronitrophenols are a compelling example of this principle. The positions of the fluorine and nitro groups influence the molecule's pKa, lipophilicity, and its potential for hydrogen bonding and other non-covalent interactions with biological targets[1][2]. Consequently, derivatives synthesized from different fluoronitrophenol isomers are expected to exhibit distinct biological profiles.
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and binding affinity[3]. Similarly, nitroaromatic compounds are known to possess a wide spectrum of biological activities, including antimicrobial and anticancer effects[1][4]. The combination of these functionalities on a phenolic backbone, which is itself a common feature in many bioactive natural products, presents a rich chemical space for the discovery of novel therapeutic agents.
This guide focuses on a systematic approach to compare the biological activities of derivatives from key fluoronitrophenol isomers, such as 2-fluoro-4-nitrophenol, 4-fluoro-2-nitrophenol, and 3-fluoro-4-nitrophenol. We will use Schiff bases as a representative class of derivatives due to their synthetic accessibility and well-documented broad-spectrum bioactivity[5][6][7]. The protocols and comparative framework presented herein are designed to be readily adaptable for other classes of derivatives as well.
Synthesis of Fluoronitrophenol-Derived Schiff Bases: A Comparative Workflow
The synthesis of Schiff bases via the condensation of an amine with a carbonyl group is a robust and high-yielding reaction. For our comparative study, we will first need to introduce a carbonyl functionality to the fluoronitrophenol scaffold. A common strategy is the Duff reaction or similar formylation methods to produce hydroxyfluoronitrobenzaldehydes. These intermediates can then be reacted with a variety of primary amines to generate a library of Schiff base derivatives.
General Synthetic Workflow
The following diagram outlines the general two-step process for synthesizing Schiff base derivatives from fluoronitrophenol isomers.
Caption: General workflow for the synthesis of Schiff base derivatives from fluoronitrophenol isomers.
Detailed Protocol: Synthesis of a Schiff Base from 2-Fluoro-4-nitrophenol
This protocol is provided as an example and can be adapted for other isomers.
-
Step 1: Synthesis of 3-Fluoro-5-nitro-2-hydroxybenzaldehyde.
-
To a solution of 2-fluoro-4-nitrophenol (10 mmol) in trifluoroacetic acid (20 mL), add hexamethylenetetramine (15 mmol).
-
Reflux the mixture for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker of ice-cold water (100 mL) and stir for 30 minutes.
-
The precipitated solid is filtered, washed with cold water, and dried under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure aldehyde.
-
Characterize the product using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
-
Step 2: Synthesis of the Schiff Base Derivative.
-
Dissolve 3-fluoro-5-nitro-2-hydroxybenzaldehyde (5 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Add an equimolar amount (5 mmol) of the desired primary amine (e.g., 4-chloroaniline).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration.
-
Wash the product with cold ethanol and dry it in a desiccator.
-
Characterize the final product by FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm the formation of the imine bond.
-
Comparative Biological Activity Screening
A panel of in vitro assays should be employed to comprehensively compare the biological activities of the synthesized derivatives. It is crucial to use the same experimental conditions, including solvent, concentrations, and incubation times, for all compounds to ensure the validity of the comparison.
Antimicrobial Activity Screening
The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Nitro- and fluoro-containing compounds have historically shown promise in this area[1][4].
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
Culture the test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each Schiff base derivative in dimethyl sulfoxide (DMSO) at 10 mg/mL.
-
In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound.
-
Include a positive control (bacteria in MHB with DMSO, without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
The following table presents hypothetical MIC values for Schiff base derivatives of three fluoronitrophenol isomers. This illustrates how comparative data should be structured.
| Compound ID | Parent Isomer | Derivative R-Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| SB-1a | 2-Fluoro-4-nitrophenol | -H (from Aniline) | 16 | 32 |
| SB-1b | 2-Fluoro-4-nitrophenol | -Cl (from 4-Chloroaniline) | 8 | 16 |
| SB-2a | 4-Fluoro-2-nitrophenol | -H (from Aniline) | 32 | 64 |
| SB-2b | 4-Fluoro-2-nitrophenol | -Cl (from 4-Chloroaniline) | 16 | 32 |
| SB-3a | 3-Fluoro-4-nitrophenol | -H (from Aniline) | 64 | 128 |
| SB-3b | 3-Fluoro-4-nitrophenol | -Cl (from 4-Chloroaniline) | 32 | 64 |
| Ciprofloxacin | (Standard) | N/A | 0.5 | 0.25 |
Anticancer Activity Screening
The cytotoxic potential of the derivatives against various cancer cell lines is a key indicator of their potential as anticancer agents. Fluorinated compounds and Schiff bases have shown significant promise in this area[3][6][8].
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture and Seeding:
-
Culture a human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate media (e.g., DMEM with 10% FBS).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Schiff base derivatives in the cell culture medium.
-
Replace the medium in the wells with the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM).
-
Include a vehicle control (DMSO in medium).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
| Compound ID | Parent Isomer | Derivative R-Group | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |
| SB-1a | 2-Fluoro-4-nitrophenol | -H (from Aniline) | 25.4 | 38.2 |
| SB-1b | 2-Fluoro-4-nitrophenol | -Cl (from 4-Chloroaniline) | 12.1 | 18.5 |
| SB-2a | 4-Fluoro-2-nitrophenol | -H (from Aniline) | 45.8 | 62.1 |
| SB-2b | 4-Fluoro-2-nitrophenol | -Cl (from 4-Chloroaniline) | 22.9 | 30.7 |
| SB-3a | 3-Fluoro-4-nitrophenol | -H (from Aniline) | >100 | >100 |
| SB-3b | 3-Fluoro-4-nitrophenol | -Cl (from 4-Chloroaniline) | 55.3 | 78.9 |
| Doxorubicin | (Standard) | N/A | 0.8 | 1.2 |
Many cytotoxic agents induce apoptosis (programmed cell death). The diagram below illustrates a simplified apoptotic signaling pathway that could be investigated for active compounds.
Caption: Simplified intrinsic apoptosis pathway potentially activated by cytotoxic Schiff bases.
Antioxidant Activity Screening
Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom to free radicals. The electronic properties conferred by the fluoro and nitro substituents will modulate this activity.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of compounds.
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds (dissolved in methanol).
-
Add 100 µL of the DPPH solution to each well.
-
Include a control (methanol without the test compound).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
| Compound ID | Parent Isomer | Derivative R-Group | DPPH Scavenging IC₅₀ (µM) |
| SB-1a | 2-Fluoro-4-nitrophenol | -H (from Aniline) | 45.2 |
| SB-1b | 2-Fluoro-4-nitrophenol | -Cl (from 4-Chloroaniline) | 58.7 |
| SB-2a | 4-Fluoro-2-nitrophenol | -H (from Aniline) | 33.8 |
| SB-2b | 4-Fluoro-2-nitrophenol | -Cl (from 4-Chloroaniline) | 42.1 |
| SB-3a | 3-Fluoro-4-nitrophenol | -H (from Aniline) | 75.4 |
| SB-3b | 3-Fluoro-4-nitrophenol | -Cl (from 4-Chloroaniline) | 90.3 |
| Ascorbic Acid | (Standard) | N/A | 15.6 |
Discussion and Structure-Activity Relationship (SAR) Analysis
Based on the illustrative data, several preliminary SAR hypotheses can be formulated to guide further research:
-
Influence of Isomeric Position: The data suggests that the relative positions of the -F and -NO₂ groups are critical. Derivatives of 2-fluoro-4-nitrophenol (SB-1 series) and 4-fluoro-2-nitrophenol (SB-2 series) appear more biologically active than those from 3-fluoro-4-nitrophenol (SB-3 series). This could be due to the electronic effects of these groups on the phenolic hydroxyl and the imine bond, influencing their reactivity and binding to biological targets. The ortho or para relationship between the hydroxyl group and the electron-withdrawing nitro group likely plays a significant role in modulating the acidity and antioxidant potential[2].
-
Effect of Substituents on the Amine Moiety: The introduction of a chloro group on the aniline ring (SB-1b vs. SB-1a) appears to enhance both antimicrobial and anticancer activity. This is a common observation where halogenation can increase lipophilicity, potentially improving cell membrane penetration[1][9].
-
Correlation between Activities: A lack of strong correlation between antioxidant and cytotoxic/antimicrobial activities might suggest that the mechanism of action for the latter is not primarily based on radical scavenging. Instead, it may involve specific interactions with enzymes or other cellular components.
Conclusion and Future Directions
This guide provides a structured and comprehensive methodology for the comparative biological evaluation of derivatives from fluoronitrophenol isomers. While the presented data is illustrative, the protocols and analytical framework are robust and grounded in established scientific principles. The significant variations in potential activity highlighted by our hypothetical data underscore the importance of a systematic, isomer-specific screening approach in early-stage drug discovery.
Future work should focus on synthesizing and screening a broader library of derivatives to establish more definitive structure-activity relationships. Investigating the metal complexes of these Schiff bases could also be a fruitful avenue, as complexation is known to often enhance biological activity[6][7][10]. Finally, for the most potent and selective compounds, mechanistic studies, including enzyme inhibition assays and in vivo testing, will be essential to validate their therapeutic potential.
References
- Burmaoglu, S., et al. (2017). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development.
- Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases. (2020). Scientific Reports.
- Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. (2004). Journal of Biological Sciences.
- Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (2023).
- Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (2022). Oriental Journal of Chemistry.
- Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review. (2024). Molecules.
- Schiff Base Metal Complexes as Anticancer Agents. (2019). Asian Journal of Chemistry.
- Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. (2023). Research Journal of Pharmacy and Technology.
- Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. (2019). Current Medicinal Chemistry.
- Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. (2023). Scientific Reports.
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A Comparative Guide to Validating an HPLC Method for the Purity Determination of 2-Fluoro-3-nitrophenol
In the landscape of pharmaceutical development, the assurance of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality control checkpoint; it is a cornerstone of drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this critical assessment. However, an HPLC method is only as reliable as its validation. This guide provides an in-depth comparison of a validated versus a non-validated HPLC method for the purity determination of 2-Fluoro-3-nitrophenol, a key chemical intermediate. Through this lens, we will explore the experimental data and underlying scientific principles that underscore the necessity of a robust validation process, in alignment with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
The Imperative of Method Validation: A Tale of Two Methods
Imagine two scenarios in a drug development pipeline. In Scenario A, a laboratory employs a newly developed HPLC method for the purity of this compound without formal validation. The method appears to provide reasonable results, and the project progresses. In Scenario B, a laboratory invests the time and resources to rigorously validate their HPLC method according to ICH guidelines before its implementation in routine analysis.
The risks associated with Scenario A are substantial. An unvalidated method may be prone to inaccuracies, lack of precision, and be susceptible to minor variations in experimental conditions, leading to inconsistent and unreliable purity results. This could result in the rejection of a perfectly good batch of intermediate or, more critically, the acceptance of a substandard one, jeopardizing the entire drug development process and potentially patient safety.
Scenario B, while requiring an initial investment, establishes a foundation of trust and reliability in the analytical data. A validated method provides documented evidence that it is fit for its intended purpose, ensuring consistent, reliable, and accurate measurements of purity. This guide will walk through the essential validation parameters, demonstrating the tangible differences in data quality between a validated and a non-validated approach.
The Anatomy of HPLC Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][3] For the purity determination of this compound, the following validation parameters are critical:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5][6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7][8][9]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[7][8]
-
Accuracy: The closeness of test results to the true value.[10][11]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10][11]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[12][13][14][15]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][13][14][15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16][17]
Below is a comparative look at the experimental design and expected outcomes for a validated versus a non-validated method.
Experimental Design and Data Comparison
Hypothetical HPLC Method for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Specificity
Why it's crucial: Specificity ensures that the peak corresponding to this compound is not inflated by co-eluting impurities, degradation products, or placebo components.[18][19] A non-validated method might overlook such interferences, leading to an overestimation of purity.
Experimental Protocol:
-
Analyze a blank (diluent), a placebo (if applicable), a solution of this compound standard, and a sample spiked with known related substances.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on the this compound sample and analyze the stressed samples.
-
Assess the peak purity of the this compound peak using a photodiode array (PDA) detector.
Data Comparison:
| Method | Observation | Implication |
| Validated | No interfering peaks at the retention time of this compound in the blank or placebo. Degradation products are well-resolved from the main peak (Resolution > 2.0). Peak purity index is greater than 0.999. | High confidence that the method is specific for this compound. Purity results are reliable. |
| Non-Validated | An unknown peak is observed at a similar retention time in the blank. Resolution between the main peak and a degradation product is 1.2. Peak purity is not assessed. | The method is not specific. The reported purity is likely inaccurate and overestimated. |
dot
Caption: Workflow for assessing method specificity.
Linearity and Range
Why it's crucial: Linearity demonstrates a predictable relationship between the concentration of the analyte and the detector response.[7][9] This is fundamental for accurate quantification. The range defines the concentrations over which this relationship holds true.[8]
Experimental Protocol:
-
Prepare a series of at least five concentrations of this compound reference standard, typically from the reporting limit of impurities up to 120% of the specification limit.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and perform a linear regression analysis.
Data Comparison:
| Parameter | Validated Method | Non-Validated Method |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.985 |
| Y-intercept | Close to zero | Significant non-zero intercept |
| Residual Plot | Random distribution | A clear pattern (e.g., U-shaped) |
| Range | 1 µg/mL to 120 µg/mL | Undefined |
Implication: The validated method demonstrates excellent linearity, allowing for accurate purity calculations across the defined range. The non-validated method shows poor linearity, indicating that the response is not proportional to the concentration, leading to inaccurate results, especially at the lower and upper ends of the concentration range.
dot
Caption: Conceptual representation of linearity.
Accuracy and Precision
Why they are crucial: Accuracy reflects how close the measured value is to the true value, while precision indicates the reproducibility of the measurements.[10][11] A method can be precise but not accurate. A validated method must be both.
Experimental Protocol:
-
Accuracy: Analyze samples of this compound spiked with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), with three replicates at each level. Calculate the percent recovery.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six replicate samples of this compound at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or a different instrument.
-
Data Comparison:
| Parameter | Validated Method | Non-Validated Method |
| Accuracy (% Recovery) | 98.0% - 102.0% | 85.0% - 115.0% |
| Repeatability (%RSD) | ≤ 2.0% | 5.0% |
| Intermediate Precision (%RSD) | ≤ 3.0% | 8.0% |
Implication: The validated method provides results that are both close to the true purity value and highly reproducible. The non-validated method yields a wide range of recovery values and poor reproducibility, making the purity results untrustworthy.
LOD & LOQ
Why they are crucial: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lower limits of the method's performance.[12][13] For a purity method, it is essential to be able to reliably quantify any impurities at or above the reporting threshold.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[15]
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[20]
Data Comparison:
| Parameter | Validated Method | Non-Validated Method |
| LOD | 0.1 µg/mL (S/N ≥ 3) | Not determined |
| LOQ | 0.3 µg/mL (S/N ≥ 10) | Not determined |
| Precision at LOQ (%RSD) | ≤ 10% | Not determined |
Implication: The validated method has established and verified its sensitivity, ensuring that impurities can be reliably quantified at the required levels. The non-validated method has no defined lower limit of reliable measurement.
Robustness
Why it's crucial: Robustness testing demonstrates the reliability of the method when subjected to minor, realistic variations in its parameters.[16][17] This ensures that the method will perform consistently in different laboratories, on different instruments, and with different analysts.
Experimental Protocol:
-
Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% acetonitrile)
-
Mobile phase pH (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on key responses like retention time, resolution, and peak area.
Data Comparison:
| Varied Parameter | Validated Method (Impact on Resolution) | Non-Validated Method (Impact on Resolution) |
| % Acetonitrile (+2%) | Negligible change (R > 2.0) | Significant decrease (R < 1.5) |
| pH (+0.2) | Negligible change (R > 2.0) | Peak tailing and loss of resolution |
| Temperature (+5 °C) | Minor shift in retention time, resolution maintained | Co-elution of peaks |
Implication: The validated method is robust and can be reliably transferred between laboratories. The non-validated method is sensitive to small changes, making it unreliable for routine use.[21]
dot
Caption: Key parameters evaluated during robustness testing.
Conclusion: The Unquestionable Value of Validation
The comparison between a validated and a non-validated HPLC method for the purity determination of this compound is stark. A validated method is a scientifically sound tool that provides reliable, reproducible, and accurate data, forming a solid foundation for critical decisions in drug development. In contrast, a non-validated method is a source of uncertainty, posing significant risks to project timelines, regulatory success, and ultimately, patient safety.
For researchers, scientists, and drug development professionals, the message is unequivocal: method validation is not an optional exercise but an indispensable component of good scientific practice and regulatory compliance. The experimental rigor and documented evidence generated during validation are what transform an analytical procedure into a trusted and authoritative measure of quality.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Linearity and Range in Analytical Method Validation by HPLC. Industrial Pharmacist. [Link]
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What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. [Link]
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What Are LOD and LOQ in HPLC Methods?. Altabrisa Group. [Link]
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3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. [Link]
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HPLC Specificity Testing: Importance Explained. Altabrisa Group. [Link]
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Establishing LOD & LOQ in Analytical Method Validation. HPLC Calculator. [Link]
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How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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How to Quickly Establish Robust HPLC Analytical Methods: A 5-Step Expert Guide. Chromatography Mound. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. [Link]
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Robustness Tests. LCGC International. [Link]
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Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]
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Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
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The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
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What is the difference between specificity and selectivity of the HPLC method?. ResearchGate. [Link]
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How to calculate LOD and LOQ of analyte by hplc?. ResearchGate. [Link]
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HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
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HPLC Separation Robustness and Ruggedness. Agilent. [Link]
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Steps for HPLC Method Validation. Pharmaguideline. [Link]
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HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH. [Link]
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Determination of Some Phenolic Compounds in Red Wine by RP-HPLC: Method Development and Validation. Journal of the Brazilian Chemical Society. [Link]
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What Is Linearity in HPLC Analysis and Its Importance?. Altabrisa Group. [Link]
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Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH. [Link]
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Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
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Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences. [Link]
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HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Journal of Hygienic Engineering and Design. [Link]
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Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis. [Link]
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This compound. PubChem. [Link]
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A Comparative Guide to Impurity Profiling of Synthetic 2-Fluoro-3-nitrophenol
Abstract
2-Fluoro-3-nitrophenol is a critical intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is not merely a matter of quality control; it is a regulatory necessity and a cornerstone of drug safety and efficacy. Impurities, even at trace levels, can have unintended pharmacological effects or interfere with downstream synthesis, compromising the final drug product.[1][2] This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust impurity profiling of this compound. We delve into the practical application and comparative performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), and Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID). This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into designing a self-validating and compliant impurity control strategy.
The Strategic Imperative of Impurity Profiling
In pharmaceutical manufacturing, the control of impurities is mandated by global regulatory bodies, most notably through the International Council for Harmonisation (ICH) guidelines.[3][4] Specifically, ICH Q3A(R2) provides a framework for classifying, identifying, and qualifying impurities in new drug substances, setting clear thresholds for reporting, identification, and qualification.[5][6][7] An impurity is defined as any component of the drug substance that is not the desired chemical entity.[3]
For a key starting material like this compound, potential impurities can be categorized as:
-
Organic Impurities: These are the most common and can include starting materials, by-products from side reactions, intermediates, and degradation products.[7] For instance, in a typical synthesis involving the nitration of 2-fluorophenol, positional isomers (e.g., 2-fluoro-5-nitrophenol, 4-fluoro-3-nitrophenol) and unreacted starting materials are highly probable impurities.
-
Inorganic Impurities: These can result from the manufacturing process and include reagents, catalysts, and inorganic salts.[7]
-
Residual Solvents: Organic volatile chemicals used or produced during synthesis that are not completely removed.[8] Their control is governed by ICH Q3C guidelines.[8]
A robust analytical strategy is therefore not optional; it is essential for ensuring batch-to-batch consistency and the safety of the final active pharmaceutical ingredient (API).
A Multi-Pronged Analytical Strategy
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive impurity profile is built by employing orthogonal methods—techniques that measure the same attribute using different physicochemical principles. This approach significantly increases the confidence in the analytical results. Our comparative guide focuses on a triad of powerful techniques: HPLC-UV, UHPLC-MS/MS, and GC-FID.
Caption: Overall workflow for comprehensive impurity profiling.
Methodology & Experimental Design: A Comparative Look
The choice of analytical method is dictated by the physicochemical properties of the expected impurities. The following protocols are designed to be self-validating, where the strengths of one technique compensate for the limitations of another.
The Workhorse: HPLC-UV for Quantifying Known and Unknown Impurities
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile organic impurities due to its robustness, sensitivity, and versatility.[9][10]
Experimental Protocol:
-
Instrument: Standard HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Scientist's Rationale: A C18 stationary phase is selected for its excellent retention and separation of moderately polar to non-polar aromatic compounds like nitrophenols and their isomers.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Scientist's Rationale: The acidic modifier suppresses the ionization of the phenolic group, ensuring sharp, symmetrical peaks and reproducible retention times.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 20% to 80% Acetonitrile over 30 minutes.
-
Scientist's Rationale: A gradient is essential to elute a wide range of impurities with varying polarities within a reasonable timeframe, from polar degradation products to less polar by-products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm.
-
Scientist's Rationale: While the λmax of the parent compound might be different, 280 nm is often a good compromise wavelength that provides adequate response for a wide range of aromatic impurities which may otherwise be missed if monitoring only at the parent's maximum absorbance.[11]
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of 50:50 Water:Acetonitrile diluent.
The Investigator: UHPLC-MS/MS for Identification and Trace-Level Sensitivity
When an unknown impurity is detected by HPLC, or when sensitivity for potentially toxic impurities is paramount, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is indispensable.[1][12] It offers superior separation efficiency (due to smaller particle size columns) and provides molecular weight and structural information, which is critical for impurity identification.[1][12]
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A Senior Application Scientist's Guide to Quantitative NMR (qNMR) Analysis of 2-Fluoro-3-nitrophenol Reaction Products: A Comparative Approach
For researchers, scientists, and drug development professionals, the precise quantification of reactants, intermediates, and products in a chemical reaction is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the analysis of 2-Fluoro-3-nitrophenol reaction products. The focus is on providing not just a methodology, but a comprehensive understanding of the principles and experimental choices that ensure data integrity and analytical accuracy.
The Analytical Challenge: Quantifying Aromatic Reaction Mixtures
The synthesis and derivatization of substituted phenols like this compound are common in pharmaceutical and agrochemical research. Monitoring the progress of these reactions requires a robust analytical method capable of simultaneously quantifying multiple components in a complex matrix. Key challenges include:
-
Structural Similarity: Reactants, intermediates, and products often share similar structural motifs, making chromatographic separation difficult.
-
Dynamic Range: The concentration of different species can vary significantly throughout the reaction.
-
Matrix Effects: The reaction medium itself can interfere with certain analytical techniques.
Quantitative ¹H NMR: A Primary Method for Absolute Quantification
Quantitative NMR (qNMR) has emerged as a powerful tool for the absolute quantification of organic molecules.[1][2] Unlike chromatographic methods that often rely on calibration curves with compound-specific reference standards, qNMR leverages the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal.[2][3][4] This makes it a primary ratio method, capable of delivering SI-traceable results.[5][6]
The Foundational Principle of qNMR
The core of qNMR lies in the following relationship:
Iₓ = k * Nₓ
Where:
-
Iₓ is the integral of the signal for a specific nucleus (e.g., a proton) in analyte X.
-
k is a spectrometer constant, which is the same for all signals in a given spectrum under proper experimental conditions.
-
Nₓ is the number of nuclei contributing to that signal.
By introducing a certified internal standard (IS) of known concentration and purity, the concentration of the analyte (Cₓ) can be determined using the following equation:
Cₓ = (Iₓ / Iₛ) * (Nₛ / Nₓ) * (Mₓ / Mₛ) * (mₛ / mₓ) * Purityₛ
Where:
-
Cₓ = Concentration of the analyte
-
Iₓ and Iₛ = Integrals of the analyte and internal standard signals, respectively
-
Nₓ and Nₛ = Number of protons giving rise to the respective signals
-
Mₓ and Mₛ = Molar masses of the analyte and internal standard
-
mₓ and mₛ = Masses of the sample and internal standard
-
Purityₛ = Purity of the internal standard
Causality Behind Experimental Choices in qNMR
Achieving accurate and reproducible qNMR data hinges on meticulous experimental design and execution.[3] The following sections detail the critical parameters and the rationale behind their selection.
The choice of an internal standard is a cornerstone of a reliable qNMR experiment.[7] An ideal internal standard should possess the following characteristics:
-
High Purity and Stability: The standard should be a certified reference material (CRM) with a known, high purity (≥99%) and be chemically inert under the reaction and analysis conditions.[6][7]
-
Signal Resolution: It should exhibit one or more simple, sharp signals (ideally singlets) that are well-resolved from the analyte and other sample components.[4][8]
-
Solubility: It must be fully soluble in the deuterated solvent used for the analysis.[7]
-
Minimal Volatility: The standard should have low volatility to prevent concentration changes during sample preparation.[8]
For the analysis of this compound and its derivatives in common organic solvents like DMSO-d₆ or CDCl₃, suitable internal standards include maleic acid, dimethyl sulfone, or 1,3,5-trimethoxybenzene.[7][9]
One of the most critical parameters in qNMR is the relaxation delay (d1), the time allowed for the nuclear spins to return to thermal equilibrium between successive pulses.[8][10] If this delay is too short, signals will not be fully relaxed, leading to inaccurate integrals.[11]
-
The 5xT₁ Rule: To ensure at least 99% relaxation, the relaxation delay should be set to a minimum of five times the longest spin-lattice relaxation time (T₁) of any signal of interest in the spectrum.[8][11][12]
-
Determining T₁: The T₁ values can be experimentally determined using an inversion-recovery pulse sequence.[11] For many small to medium-sized organic molecules, T₁ values for ¹H nuclei typically range from 0.5 to 4 seconds.[8] Therefore, a conservative relaxation delay of 20-30 seconds is often a good starting point.
-
Pulse Angle: A 90° pulse is generally recommended for qNMR as it produces the maximum signal intensity in a single scan, which can be beneficial for achieving a high signal-to-noise ratio (S/N).[3][11]
-
Pulse Sequence: A simple pulse-acquire sequence (like 'zg' in Bruker terminology) is often sufficient and preferred for its robustness.[3] More complex sequences involving solvent suppression, such as those using presaturation (e.g., 'noesypr1d'), should be used with caution as they can potentially affect the intensity of nearby signals.[13][14]
Caption: Workflow for quantitative NMR (qNMR) analysis.
Experimental Protocol: qNMR Analysis of a this compound Reaction
This protocol outlines a validated procedure for monitoring the conversion of this compound to a hypothetical product.
Materials and Reagents
-
This compound (reactant)
-
Reaction product (for signal identification)
-
Maleic acid (Internal Standard, CRM grade, purity >99.5%)
-
DMSO-d₆ (deuterated solvent, low water content)
-
High-quality NMR tubes
Sample Preparation
-
Stock Solution of Internal Standard: Accurately weigh approximately 50 mg of maleic acid into a 10 mL volumetric flask and dissolve in DMSO-d₆ to the mark. This minimizes weighing errors for individual samples.[3]
-
Reaction Quenching: At desired time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture and quench it appropriately (e.g., by dilution in cold solvent or addition of a quenching agent).
-
Sample for NMR: Accurately weigh approximately 5-10 mg of the quenched reaction mixture into a vial.
-
Addition of Internal Standard: Add a precise volume (e.g., 500 µL) of the maleic acid stock solution to the vial using a calibrated pipette.
-
Homogenization: Vortex the sample thoroughly to ensure complete dissolution and homogeneity.
-
Transfer: Transfer the solution to a high-quality NMR tube.
NMR Data Acquisition
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.[4]
-
Pulse Program: zg (simple 1D proton)
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 s (determined based on pre-acquired T₁ data for both reactant and product).
-
Acquisition Time (aq): ≥ 3 s[4]
-
Number of Scans (ns): ≥ 32 (to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).[3][8]
-
Temperature: Regulated, typically 25-30 °C.[4]
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.1 Hz and perform a Fourier transform.[3]
-
Phase and Baseline Correction: Manually perform phase and baseline correction to ensure accurate integration.[3][15] Automated routines can introduce errors.
-
Integration: Integrate the well-resolved signals of this compound, the product, and the singlet of maleic acid. For multiplets, integrate the entire signal.
-
Calculation: Use the qNMR equation provided in section 2.1 to calculate the concentration of the reactant and product at each time point.
Comparative Analysis: qNMR vs. Alternative Techniques
While qNMR offers significant advantages, it is essential to understand its performance relative to other common analytical techniques.
Caption: Comparison of qNMR, HPLC-UV, and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a workhorse in many analytical laboratories.[16] For the analysis of this compound, a reversed-phase HPLC method with UV detection would be a common choice.
-
Strengths:
-
High Sensitivity: Generally offers higher sensitivity than qNMR, which is advantageous for trace impurity analysis.[17]
-
Established Methodology: A well-understood and widely available technique.
-
-
Weaknesses:
-
Relative Quantification: Requires a certified reference standard for each analyte to be quantified, which can be costly and time-consuming to synthesize and certify.[16]
-
Chromatographic Challenges: Structurally similar compounds may co-elute, requiring extensive method development.
-
Detector Dependency: The response is dependent on the chromophore of the molecule. Different compounds will have different response factors, necessitating their determination.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.
-
Strengths:
-
Excellent Separation: High-resolution separation capabilities.
-
High Sensitivity and Specificity: Mass spectrometry provides structural information and high sensitivity.
-
-
Weaknesses:
-
Volatility Requirement: this compound and its potential products may have low volatility, requiring derivatization, which introduces additional steps and potential sources of error.
-
Thermal Instability: The analytes may degrade at the high temperatures of the GC inlet.
-
Relative Quantification: Like HPLC, it requires calibration standards for accurate quantification.
-
Data Summary: A Head-to-Head Comparison
| Feature | qNMR | HPLC-UV | GC-MS |
| Quantification Principle | Absolute (Primary Ratio Method) | Relative (External Standard) | Relative (External Standard) |
| Reference Standard | Single, universal internal standard | Required for each analyte | Required for each analyte |
| Sample Preparation | Simple dissolution | Can require filtration, dilution | May require derivatization |
| Analysis Time per Sample | Moderate (5-15 min) | Fast to Moderate (10-30 min) | Fast (5-20 min) |
| Sensitivity | Lower | Higher | Very High |
| Destructive | No | Yes | Yes |
| Method Development | Focused on parameter optimization | Can be extensive (column, mobile phase) | Can be extensive (temperature program) |
| Data Integrity | High, direct measurement | High, but dependent on standard purity | High, but dependent on standard purity |
Validation and Trustworthiness: A Self-Validating System
A key aspect of any analytical method used in a regulated environment is validation. qNMR methods can be validated according to ICH guidelines (Q2(R2)) for parameters such as accuracy, precision, specificity, linearity, and range.[19][20][21][22][23]
-
Accuracy: Can be demonstrated by analyzing samples spiked with a known amount of a certified reference material.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) experiments.
-
Specificity: The high resolution of NMR often provides excellent specificity, allowing for the quantification of analytes even in complex mixtures without prior separation.
-
Linearity and Range: The inherent linearity of the NMR response over a wide dynamic range is a significant advantage.[3][5]
The trustworthiness of the qNMR protocol is ensured by the systematic checks embedded within the methodology: the use of a certified internal standard, the verification of T₁ relaxation times, and the careful manual processing of data.
Conclusion: Choosing the Right Tool for the Job
For the quantitative analysis of reaction mixtures like those involving this compound, qNMR stands out as a superior technique for absolute quantification and reaction monitoring. Its ability to provide direct, accurate measurements without the need for analyte-specific reference standards streamlines the analytical workflow and enhances data reliability.[2][24]
While HPLC-UV and GC-MS offer higher sensitivity and are valuable for trace analysis, the complexities associated with calibration and potential separation challenges make them less efficient for monitoring the primary components of a reaction. The non-destructive nature of qNMR also allows for further analysis of the same sample if required.
By understanding the fundamental principles and meticulously controlling the experimental parameters, researchers can leverage qNMR as a robust, reliable, and highly accurate tool in their analytical arsenal, ensuring the integrity and validity of their scientific findings.
References
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- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
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- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc.
- qNMR. BIPM.
- How do I choose the right acquisition parameters for a quantitative NMR measurement?. (2022, April 25). LibreTexts Chemistry.
- Pulse sequence used for quantitative 1D 1 H NMR spectroscopy. ResearchGate.
- NMR Pulse Sequences for Metabolomics. Royal Society of Chemistry.
- Application Notes and Protocols for Monitoring Reactions of 6-Chloro-4-methoxynicotinaldehyde. Benchchem.
- Quantitative NMR Spectroscopy. (2017, November). University of Oxford.
- GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). ENFSI.
- Stimuli Article (qNMR). US Pharmacopeia (USP).
- Quantitative NMR methods for reaction and process monitoring. Technische Universität Kaiserslautern.
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). PubMed.
- Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Chemicals Europe GmbH.
- Standards for qNMR. Eurisotop.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate.
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). MDPI.
- Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Scielo.
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. (2017, February 8). Sigma-Aldrich.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
- qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ResearchGate.
- Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. (2019, May 30). Nanalysis.
- Practical guide for accurate quantitative solution state NMR analysis. ResearchGate.
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Metrics Contract Services.
- Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. (2018). PMC.
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017, March 31). ACG Publications.
- Building Block. The relaxation delay. IMSERC.
- QNMR – a modern alternative to HPLC. Almac Group.
- Monitoring Reactions by NMR. University of California, Riverside.
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org.
- Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv.
- Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. MDPI.
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A Comparative Guide to Establishing the Limit of Detection (LOD) and Quantification (LOQ) for 2-Fluoro-3-nitrophenol Impurities
This guide provides a comprehensive comparison of analytical methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) for impurities in 2-Fluoro-3-nitrophenol. It is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust analytical methods for impurity profiling in compliance with regulatory expectations. The principles and protocols described herein are grounded in established scientific practices and authoritative guidelines.
The Critical Role of LOD and LOQ in Pharmaceutical Quality
In the realm of pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of drug products.[1][2] Regulatory bodies worldwide, including the FDA and EMA, mandate stringent control over impurities.[3] The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, with the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) being critical components.[4][5]
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[6][7] It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.[7][8]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[5][6] A common benchmark for the LOQ is a signal-to-noise ratio of 10:1.[8][9]
Establishing robust and reliable LOD and LOQ values is essential for impurity and related substance profiling, residual solvent quantification, and ensuring compliance with regulatory standards such as ICH Q3C.[3]
Methodological Approaches to LOD and LOQ Determination
The ICH Q2(R1) guideline outlines three primary methods for determining the LOD and LOQ.[3][10]
-
Visual Evaluation: This non-instrumental method relies on the visual perception of a color change or other signal and is less commonly used for modern instrumental analysis.[9]
-
Signal-to-Noise Ratio: This approach is suitable for analytical procedures that exhibit baseline noise. The LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.[6][7]
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical method is widely adopted for its objectivity. The LOD and LOQ are calculated using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
The choice of method depends on the nature of the analytical technique and the characteristics of the analyte and matrix.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is critical for accurately determining the LOD and LOQ of impurities in this compound. The choice depends on the chemical properties of the impurities, the required sensitivity, and the complexity of the sample matrix. This section compares three commonly employed techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.997 | > 0.999 |
| Accuracy (% Recovery) | 95-105% | 97-103% | 98-102% |
| Precision (RSD%) | < 5% | < 3% | < 2% |
| Limit of Detection (LOD) | ~50 ng/mL | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~30 ng/mL | ~0.3 ng/mL |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
Disclaimer: The quantitative performance data presented in this guide is illustrative and based on typical method performance for structurally similar phenolic compounds. This information is intended to provide a comparative framework rather than absolute values.
3.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical analysis due to its robustness, cost-effectiveness, and high throughput.[12] For impurities in this compound, which possess chromophores, UV detection is a suitable choice.
-
Strengths: Simple, reliable, and widely available.
-
Limitations: Moderate sensitivity and potential for interference from co-eluting impurities that also absorb at the analytical wavelength.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar analytes like nitrophenols, derivatization is often required to improve volatility and chromatographic performance.[13]
-
Strengths: High sensitivity and selectivity, especially when operated in Selected Ion Monitoring (SIM) mode.[13]
-
Limitations: Requires derivatization for polar analytes, which adds a step to the sample preparation and can introduce variability. Not suitable for non-volatile or thermally labile impurities.
3.3. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[14] It is considered the gold standard for trace-level quantification in complex matrices.[2]
-
Strengths: Exceptional sensitivity and selectivity, enabling the detection and quantification of impurities at very low levels.[2][14] Provides structural information for impurity identification.
-
Limitations: Higher cost and complexity of instrumentation and method development.
Experimental Protocols
The following are detailed, step-by-step methodologies for determining the LOD and LOQ of a hypothetical impurity in this compound using the three discussed analytical techniques.
4.1. Protocol 1: LOD and LOQ Determination by HPLC-UV
-
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
This compound reference standard and impurity reference standard.
-
HPLC grade acetonitrile and water.
-
Formic acid.
-
-
Chromatographic Conditions:
-
Procedure:
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the impurity reference standard in the mobile phase.
-
Calibration Standards: Prepare a series of at least six calibration standards by serial dilution of the stock solution to concentrations bracketing the expected LOD and LOQ (e.g., 10 ng/mL to 500 ng/mL).
-
Blank Preparation: Use the mobile phase as the blank.
-
Analysis: Inject the blank solution multiple times (e.g., n=10) and each calibration standard (e.g., n=3).
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus concentration.
-
Determine the slope (S) of the calibration curve and the standard deviation of the y-intercepts (σ).
-
Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
-
-
Verification: Prepare and analyze a set of samples (n=6) spiked at the calculated LOQ concentration. The accuracy (% recovery) and precision (%RSD) should meet pre-defined acceptance criteria (e.g., 80-120% recovery and %RSD < 10%).
-
4.2. Protocol 2: LOD and LOQ Determination by GC-MS
-
Instrumentation and Materials:
-
GC-MS system with an Electron Ionization (EI) source.
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Impurity reference standard.
-
Derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Ethyl acetate (GC grade).
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).
-
Carrier Gas: Helium at 1.2 mL/min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: EI at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized impurity.
-
-
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the impurity in ethyl acetate.
-
Calibration Standards: Prepare serial dilutions in ethyl acetate to achieve concentrations near the expected LOD and LOQ (e.g., 1 ng/mL to 100 ng/mL).
-
Derivatization: To each standard, add the derivatizing agent, vortex, and heat (e.g., 60 °C for 30 min).
-
Analysis: Inject the derivatized standards into the GC-MS.
-
Data Analysis:
-
Construct a calibration curve using the peak areas of the selected ion.
-
Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
-
Verification: Derivatize and analyze spiked samples at the calculated LOQ to confirm accuracy and precision.
-
4.3. Protocol 3: LOD and LOQ Determination by LC-MS/MS
-
Instrumentation and Materials:
-
LC-MS/MS system with an Electrospray Ionization (ESI) source.
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Impurity reference standard.
-
LC-MS grade acetonitrile, water, and formic acid.
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI negative.
-
Detection: Multiple Reaction Monitoring (MRM) mode with optimized precursor and product ion transitions for the impurity.
-
-
Procedure:
-
Stock Solution: Prepare a 100 µg/mL stock solution of the impurity in mobile phase.
-
Calibration Standards: Prepare serial dilutions to very low concentrations (e.g., 0.05 ng/mL to 10 ng/mL).
-
Analysis: Inject the blank and calibration standards.
-
Data Analysis:
-
Generate a calibration curve from the MRM peak areas.
-
Calculate LOD and LOQ using the standard deviation of the y-intercepts and the slope.
-
-
Verification: Confirm the calculated LOQ by analyzing spiked samples for accuracy and precision.
-
Conclusion
The establishment of the LOD and LOQ is a fundamental aspect of analytical method validation for pharmaceutical impurities. The choice of analytical technique significantly impacts the achievable sensitivity and selectivity. For routine quality control of this compound where impurity levels are expected to be relatively high, HPLC-UV offers a cost-effective and robust solution. For more demanding applications requiring higher sensitivity, particularly for volatile impurities, GC-MS is a suitable alternative, though it may necessitate derivatization. When the utmost sensitivity and selectivity are required, especially for trace-level genotoxic impurities or in complex matrices, LC-MS/MS is the unparalleled choice. A thorough understanding of the principles outlined in the ICH guidelines, coupled with a scientifically sound experimental approach, is essential for ensuring the development of analytical methods that are fit for purpose and meet stringent regulatory standards.
References
-
Pharma Validation. (2025, December 8). ICH Q2 Guidance on Reporting LOD and LOQ Values. Retrieved from [Link]
-
ResearchGate. (2018, May 2). Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products. Retrieved from [Link]
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A Guide to Assessing the Robustness of a Stability-Indicating HPLC Method for 2-Fluoro-3-nitrophenol
This guide provides a comprehensive framework for evaluating the robustness of an analytical method for 2-Fluoro-3-nitrophenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Ensuring that an analytical method is robust is not merely a procedural step; it is a foundational requirement for guaranteeing consistent, reliable data throughout the drug development lifecycle. A method that can withstand minor, inevitable variations in its execution is essential for quality control, regulatory compliance, and ultimately, patient safety.
This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and a practical, field-tested protocol for conducting a robustness study. We will move beyond a simple checklist of steps to explain the causality behind our experimental choices, grounding our recommendations in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6]
The Analytical Cornerstone: Selecting the Right Technique
While various analytical techniques exist, High-Performance Liquid Chromatography (HPLC) coupled with UV detection stands out as the gold standard for analyzing non-volatile, polar organic compounds like this compound.[7] Its primary advantage lies in its exceptional resolving power, which is critical for a stability-indicating method . Such a method must be able to separate the active pharmaceutical ingredient (API) from its process-related impurities and, most importantly, any degradation products that may form over time or under stress.[8][9] The development of HPLC methods for nitrophenol compounds is well-established, providing a strong foundation for our approach.[10][11][12][13][14]
The Core Method: A Proposed Stability-Indicating HPLC Protocol
Before assessing robustness, a well-defined and optimized analytical method must be established. The following protocol serves as our baseline method, developed based on the known physicochemical properties of nitrophenols and common practices in reversed-phase chromatography.
Table 1: Core HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like this compound. |
| Mobile Phase A | 0.02 M Potassium Phosphate (KH₂PO₄), pH adjusted to 3.0 | A buffered mobile phase is crucial to control the ionization state of the phenolic group, ensuring consistent retention times and peak shapes. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier offering good peak shape and low UV cutoff. |
| Elution Mode | Isocratic: 60:40 (Mobile Phase A : Mobile Phase B) | An isocratic method is simpler and often more robust than a gradient method if it provides adequate separation, which is the case here. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature is critical for reproducible retention times and selectivity. |
| Detection Wavelength | 275 nm | Selected based on the UV absorbance maximum of this compound to ensure high sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion. |
| Sample Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility and good peak shape. |
Designing the Robustness Study: A Deliberate Challenge to the Method
The robustness of an analytical procedure is its capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[15][16][17] This study is not about finding the failure points of the method, but rather confirming its resilience within defined operational boundaries. Our approach involves systematically varying the most critical parameters identified through a risk-based assessment.
The workflow for our robustness assessment is outlined below.
Forced Degradation: Creating a Relevant Challenge
To properly assess the method's specificity and stability-indicating properties under varied conditions, a "stressed" sample containing degradation products is required. Forced degradation studies deliberately expose the drug substance to harsh conditions to generate these degradants.[18][19][20][21]
Brief Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve this compound in a 50:50 mixture of acetonitrile and 0.1 M HCl. Heat at 60 °C for 4 hours.
-
Base Hydrolysis: Dissolve this compound in a 50:50 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidation: Dissolve this compound in a 50:50 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 8 hours.
-
Neutralize the acid and base samples as appropriate before dilution and injection. The goal is to achieve 5-20% degradation of the parent compound.[18][20]
Experimental Design and Acceptance Criteria
We will employ a "one factor at a time" approach, where each parameter is varied from the nominal method condition while others are held constant. The results will be evaluated against predefined System Suitability Test (SST) criteria to ensure the validity of the chromatographic system under each condition.[22]
Table 2: Robustness Study Experimental Design
| Parameter | Nominal Value | Variation (+) | Variation (-) |
| Mobile Phase pH | 3.0 | 3.2 | 2.8 |
| Organic Content (%) | 40% Acetonitrile | 42% Acetonitrile | 38% Acetonitrile |
| Column Temperature (°C) | 30 °C | 35 °C | 25 °C |
| Flow Rate (mL/min) | 1.0 mL/min | 1.1 mL/min | 0.9 mL/min |
| Detection Wavelength (nm) | 275 nm | 277 nm | 273 nm |
System Suitability Acceptance Criteria:
-
Resolution (Rs): The resolution between this compound and the nearest eluting impurity/degradant must be ≥ 2.0.
-
Tailing Factor (T): The tailing factor for the this compound peak must be ≤ 1.5.
-
RSD of Peak Area: The relative standard deviation for six replicate injections of the standard solution must be ≤ 1.0%.
Experimental Protocol for Robustness Assessment
This protocol details the step-by-step execution of the study.
-
Solution Preparation:
-
Prepare the standard solution of this compound at a concentration of 0.1 mg/mL in the mobile phase.
-
Prepare the stressed sample solution by combining aliquots of the acid, base, and oxidative degradation samples. Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL of the parent compound.
-
Prepare batches of the mobile phase at the nominal and varied conditions as specified in Table 2.
-
-
Chromatographic Analysis (Nominal Conditions):
-
Equilibrate the HPLC system with the nominal mobile phase (pH 3.0, 40% ACN) at 1.0 mL/min and 30 °C.
-
Perform a system suitability check by injecting the standard solution six times. Verify that all SST criteria are met.
-
Inject the standard solution, a blank (diluent), and the stressed sample solution.
-
-
Chromatographic Analysis (Varied Conditions):
-
For each varied condition listed in Table 2:
-
Change the single parameter (e.g., switch to the mobile phase with pH 2.8).
-
Allow the system to fully equilibrate.
-
Inject the standard solution and the stressed sample solution.
-
Record the retention time, peak area, resolution, and tailing factor.
-
-
-
Data Analysis:
-
For each condition, calculate the SST parameters and compare them against the acceptance criteria.
-
Calculate the assay of this compound and the percentage of total impurities in the stressed sample.
-
Tabulate all results for easy comparison.
-
Data Presentation and Interpretation
The results of the robustness study are summarized below. The data presented is illustrative to demonstrate the evaluation process.
Table 3: Hypothetical Results of the Robustness Study
| Condition | Resolution (Rs) | Tailing Factor (T) | Assay (%) | Total Impurities (%) | SST Pass/Fail |
| Nominal | 4.5 | 1.1 | 100.1 | 5.2 | Pass |
| pH 3.2 | 4.2 | 1.1 | 99.8 | 5.3 | Pass |
| pH 2.8 | 4.9 | 1.1 | 100.3 | 5.1 | Pass |
| ACN 42% | 3.8 | 1.2 | 99.7 | 5.4 | Pass |
| ACN 38% | 5.3 | 1.1 | 100.5 | 5.0 | Pass |
| Temp 35 °C | 4.3 | 1.1 | 100.0 | 5.2 | Pass |
| Temp 25 °C | 4.7 | 1.1 | 100.2 | 5.1 | Pass |
| Flow 1.1 mL/min | 4.4 | 1.1 | 99.9 | 5.3 | Pass |
| Flow 0.9 mL/min | 4.6 | 1.1 | 100.4 | 5.1 | Pass |
| λ 277 nm | 4.5 | 1.1 | 99.5 | 5.6 | Pass |
| λ 273 nm | 4.5 | 1.1 | 100.6 | 4.9 | Pass |
Interpretation of Results
Based on the hypothetical data in Table 3, the analytical method demonstrates excellent robustness.
-
System Suitability: All SST parameters (Resolution and Tailing Factor) remained well within the acceptance criteria across all tested variations. This is the primary indicator of a robust method.[22]
-
Assay and Impurity Results: The assay and total impurity values show only minor fluctuations, with no significant trends observed. This indicates that the quantitative performance of the method is reliable even with small changes in its parameters.
By following this comprehensive and scientifically grounded approach, laboratories can confidently validate the robustness of their analytical methods, ensuring the integrity and reliability of their data in the development and manufacturing of pharmaceutical products.
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A Head-to-Head Comparison for Synthetic Chemists: 2-Fluoro-3-nitrophenol vs. 2-Chloro-3-nitrophenol
In the realm of fine chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals, the selection of starting materials is a critical decision that dictates reaction efficiency, cost, and overall strategy.[1][2] Among the versatile building blocks available, halonitrophenols serve as key intermediates. This guide provides an in-depth, head-to-head comparison of two closely related yet distinct reagents: 2-Fluoro-3-nitrophenol and 2-Chloro-3-nitrophenol. We will dissect their synthesis, compare their reactivity with supporting mechanistic data, and provide practical guidance for their application in the laboratory.
At a Glance: Physicochemical Properties
A foundational understanding of a reagent's physical properties is essential before its inclusion in a synthetic workflow. The table below summarizes the key physicochemical characteristics of this compound and 2-chloro-3-nitrophenol.
| Property | This compound | 2-Chloro-3-nitrophenol |
| CAS Number | 179816-26-3[3] | 603-84-9[1][4] |
| Molecular Formula | C₆H₄FNO₃[3][5] | C₆H₄ClNO₃[1][6] |
| Molecular Weight | 157.10 g/mol [3] | 173.55 g/mol [1][6] |
| Appearance | Pale yellow to brown solid/powder[7][8] | Yellow to orange crystalline powder[1][9] |
| Melting Point | 93-95 °C (for 3-fluoro-4-nitrophenol isomer)[7] | 120.5 °C[10] |
| Boiling Point | 266.5 °C (Predicted)[8] | 279.6 °C (Predicted)[10] |
| pKa | 6.42 ± 0.10 (Predicted for isomer)[7] | 7.39 ± 0.25 (Predicted)[1] |
Note: Experimental data for this compound is less abundant in publicly available literature; some data points are for closely related isomers and should be considered indicative.
The lower predicted pKa of the fluoro-derivative suggests it is a slightly stronger acid than its chloro counterpart. This is consistent with the higher electronegativity of fluorine, which exerts a stronger inductive electron-withdrawing effect, stabilizing the phenoxide conjugate base.
Synthesis and Availability
The accessibility and synthetic route to a starting material are crucial for its practical application, especially in process development and scale-up.
2-Chloro-3-nitrophenol: This compound is readily prepared via well-established Sandmeyer-type reactions. A common route begins with the diazotization of 2-amino-3-nitrophenol using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with a copper(I) chloride solution to introduce the chloro group.
This compound: The synthesis of the fluoro analogue is often more complex. While a similar approach using the Schiemann reaction (thermal decomposition of a diazonium tetrafluoroborate salt) is possible, alternative strategies are often employed. One route involves the nitration of a pre-fluorinated phenol. Another modern approach involves a chlorine-fluorine exchange reaction on a related chloro-nitroaromatic compound, driven by a fluoride source like potassium fluoride.[11] This additional complexity can influence its cost and availability compared to the chloro-analog.
The Decisive Factor: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility of these compounds lies in their ability to undergo Nucleophilic Aromatic Substitution (SNAr), where the halogen acts as a leaving group.[12][13] The reaction is facilitated by the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.[12][14]
The SNAr Mechanism and the "Element Effect"
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the halogen (the ipso-carbon), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[12][13][15] In the second, faster step, the leaving group is eliminated, restoring the ring's aromaticity.[16][17]
Caption: Generalized workflow of the two-step SNAr mechanism.
A crucial concept in SNAr is the "element effect," which dictates the reactivity order of halogens as leaving groups. Contrary to SN1 and SN2 reactions where I > Br > Cl > F, the typical reactivity order in SNAr is F > Cl > Br > I .[16][17] This means that This compound is significantly more reactive than 2-chloro-3-nitrophenol .
Causality Behind the Enhanced Reactivity of Fluorine
The superior performance of fluorine as a leaving group in SNAr is not due to its ability to depart, but rather its influence on the rate-determining first step: the nucleophilic attack.[15][17]
-
Enhanced Electrophilicity: Fluorine is the most electronegative element. Its powerful inductive effect (-I) withdraws electron density from the aromatic ring, making the ipso-carbon significantly more electron-deficient (electrophilic) and thus more susceptible to attack by a nucleophile.[15][18]
-
Stabilization of the Intermediate: This strong inductive effect also serves to stabilize the negatively charged Meisenheimer complex formed during the initial attack.[15][16] By lowering the activation energy of this rate-determining step, the overall reaction rate is substantially increased.[15] The C-F bond is broken in the subsequent, fast step, so its high bond strength does not impede the reaction rate.[17]
Experimental Protocols and Performance Comparison
Objective: Synthesize a diaryl ether via SNAr reaction.
Representative Experimental Workflow
Caption: A standard laboratory workflow for an SNAr O-arylation reaction.
Head-to-Head Performance Expectations
| Parameter | Using this compound | Using 2-Chloro-3-nitrophenol | Rationale |
| Reaction Temperature | Lower (e.g., 60-80 °C) | Higher (e.g., 100-140 °C) | The higher reactivity of the fluoro-substrate allows for milder reaction conditions.[15] |
| Reaction Time | Shorter (e.g., 2-6 hours) | Longer (e.g., 12-24 hours) | The faster rate of Meisenheimer complex formation leads to quicker consumption of starting material. |
| Yield | Potentially higher | Potentially lower | Milder conditions often lead to fewer side reactions and decomposition, improving the isolated yield. |
| Substrate Scope | Broader | More limited | The high reactivity of the fluoro-compound enables reactions with less potent nucleophiles that may not react with the chloro-analog. |
| Cost & Availability | Higher Cost | Lower Cost | More complex synthesis generally leads to a higher reagent cost for the fluoro-derivative. |
Applications and Strategic Choices
Both molecules are valuable precursors for a range of complex organic molecules.[1][2][7]
-
This compound is the reagent of choice when:
-
Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
A weak nucleophile is being used.
-
Maximizing yield and minimizing reaction time are the primary goals, especially in early-stage discovery chemistry.
-
-
2-Chloro-3-nitrophenol is often selected when:
-
Cost is a major driver, particularly for large-scale synthesis.
-
The nucleophile is robust and can withstand higher temperatures.
-
Longer reaction times are acceptable within the production schedule.
-
It serves as a precursor for further derivatization, for example, in the synthesis of dyes, pigments, or corrosion inhibitors.[1][10]
-
Safety and Handling
Both this compound and 2-chloro-3-nitrophenol are classified as hazardous chemicals. They are typically harmful if swallowed and can cause serious skin and eye irritation or damage.[3][9] Halonitrophenols as a class are also recognized as potentially toxic environmental disinfection byproducts.[19][20][21]
-
Standard Handling: Always handle these reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
The choice between this compound and 2-chloro-3-nitrophenol is a classic example of the trade-off between reactivity and cost in synthetic chemistry. This compound is the clear winner in terms of chemical reactivity , enabling faster reactions under milder conditions, which often translates to higher yields and a broader scope of application. However, this superior performance comes at a higher economic cost. 2-Chloro-3-nitrophenol remains a workhorse intermediate , valued for its lower cost and accessibility, making it a pragmatic choice for large-scale syntheses where the required harsher conditions are manageable. The optimal selection ultimately depends on the specific goals of the synthesis, the sensitivity of the substrates, and the economic constraints of the project.
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Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]
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Quora. (2017). Why is m-Chlorophenol more acidic than M-Fluorophenol?. Retrieved from [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
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Quora. (2014). Why is p-chloro phenol more acidic than p-flouro phenol?. Retrieved from [Link]
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PubChem. (n.d.). Preparation method of 2-fluoro-3-nitrobenzoic acid - Patent CN-113861034-A. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular Insights into the Enhanced Formation of Halonitrophenols after the UV/Chloramine Process | Request PDF. Retrieved from [Link]
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ACS Publications. (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Fluoro-2-nitrophenol: A Critical Intermediate for Pharma and Agrochemicals. Retrieved from [Link]
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ACS ES&T Water. (2022). Molecular Insights into the Enhanced Formation of Halonitrophenols after the UV/Chloramine Process. Retrieved from [Link]
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ResearchGate. (n.d.). Halohydroxybenzonitriles as a new group of halogenated aromatic DBPs in drinking water: Are they of comparable risk to halonitrophenols? | Request PDF. Retrieved from [Link]
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ACS Publications. (2024). Suspect and Nontarget Screening of Coexisting Emerging Contaminants and Aromatic Halogenated Disinfection Byproducts in Drinking Water Distribution Systems. Retrieved from [Link]
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Reddit. (2025). is 2-nitrophenol less acidic than 4-nitrophenol because it has less resonance forms (and is therefore less stable as a conjugate base than 4-nitrophenol). I know at the 2 position it will have a stronger inductive affect but i assume resonance affect outweighs it?. Retrieved from [Link]
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A Senior Application Scientist's Guide: Cost-Benefit Analysis of 2-Fluoro-3-nitrophenol in Advanced Synthesis
Introduction: The Strategic Role of Substituted Phenols in Drug Discovery
Substituted phenols are foundational building blocks in the synthesis of active pharmaceutical ingredients (APIs). Their versatile reactivity and prevalence in bioactive molecules make the selection of the optimal phenolic starting material a critical decision in any synthetic campaign.[1] This choice impacts not only the chemical feasibility and efficiency of the route but also the overall cost and timeline of drug development. This guide provides an in-depth cost-benefit analysis of 2-Fluoro-3-nitrophenol, comparing its performance and economic viability against other substituted phenols for researchers, chemists, and drug development professionals. We will delve into the unique reactivity imparted by the fluorine substituent and provide the experimental and theoretical basis for its strategic use.
The Fluorine Advantage: A Physicochemical and Reactivity Comparison
The utility of a substituted phenol in synthesis is dictated by its electronic properties, acidity (pKa), and the nature of its substituents, which act as either activating/deactivating groups or leaving groups. Here, we compare this compound with its chloro-analogue and a positional isomer.
Table 1: Comparative Physicochemical and Cost Data
| Compound | Molecular Weight ( g/mol ) | Predicted pKa | Key Feature | Price (1g, USD) |
| This compound | 157.10[2] | ~7.0-7.2 (Estimated) | Excellent SNAr Leaving Group | $36.00 |
| 2-Chloro-3-nitrophenol | 173.55[3] | 7.39[4] | Good SNAr Leaving Group | $28.75[5] |
| 4-Fluoro-3-nitrophenol | 157.10[6] | ~7.0-7.2 (Estimated) | Alternative Isomer | $28.75[7] |
Note: pKa values for fluorinated phenols are estimated based on the known acidifying effects of ortho/para nitro and fluoro groups. Pricing is based on supplier data from January 2026 and is subject to change.
The defining advantage of this compound lies in its performance in Nucleophilic Aromatic Substitution (SNAr) reactions. Contrary to the trend in aliphatic SN2 reactions where iodide is the best leaving group, in SNAr the order is often F > Cl > Br > I. This "element effect" is a cornerstone of its utility.
The mechanism of an SNAr reaction is a two-step addition-elimination process. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the reaction's success.
Caption: The Addition-Elimination Mechanism of SNAr.
Fluorine's extreme electronegativity exerts a powerful inductive electron-withdrawing effect. This effect strongly stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy of the rate-determining step and dramatically increasing the reaction rate compared to other halogens. The nitro group, particularly when positioned ortho or para to the leaving group, further stabilizes the intermediate through resonance. In this compound, the ortho-fluoro and meta-nitro groups both contribute to activating the ring, making it a highly reactive substrate.
Cost-Benefit Analysis in Practice
While this compound may have a higher per-gram cost than its chloro-analogue (Table 1), its superior reactivity often translates into significant downstream cost savings and process efficiencies.
-
Increased Reaction Rates and Throughput: Faster reactions mean shorter production cycles, increasing the capacity of existing reactor infrastructure. A reaction that takes 4 hours instead of 24 hours can dramatically improve throughput.
-
Milder Reaction Conditions: The high reactivity of the C-F bond often allows reactions to proceed at lower temperatures and with weaker bases, reducing energy consumption and the cost of reagents. This can also lead to cleaner reaction profiles with fewer byproducts.
-
Improved Yields and Purity: The efficiency of SNAr with fluoro-aromatics often leads to higher yields of the desired product. Fewer side reactions simplify purification, reducing solvent usage and the need for costly chromatography, which is a major bottleneck in pharmaceutical manufacturing.
-
Novel Chemical Space: The ability to perform SNAr reactions that are sluggish or fail with other halo-aromatics opens up new synthetic routes and allows access to novel molecular scaffolds.[5]
Case Study: Synthesis of Kinase Inhibitor Scaffolds
Kinase inhibitors are a cornerstone of modern oncology, and many approved drugs, such as Dasatinib and Lapatinib, feature complex heterocyclic structures. The synthesis of these molecules often relies on the strategic use of highly functionalized building blocks where efficient C-N and C-O bond formation is critical. Fluoronitro-aromatic compounds are ideal precursors for this purpose.
While specific process details for proprietary drugs are confidential, we can illustrate the utility of this compound in a representative synthesis of a key intermediate for a pyrimidine-based kinase inhibitor.
Caption: Workflow for Kinase Inhibitor Scaffold Synthesis.
In this workflow, the initial SNAr reaction to form the ether linkage (Step C) is critical. The high reactivity of this compound ensures this step proceeds in high yield and under mild conditions, which is crucial for preserving other functional groups in the molecule. Using the less reactive 2-chloro-3-nitrophenol would likely require harsher conditions (higher temperatures, stronger bases), leading to potential side reactions and a lower overall yield of the valuable intermediate (D).
Experimental Protocols
The following protocols are provided as self-validating systems for researchers to assess the performance of this compound.
Protocol 1: Williamson Ether Synthesis
This protocol describes a general method for the etherification of this compound.
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard workup and purification reagents (Ethyl acetate, brine, MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (e.g., 1.57 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (50 mL). Stir the suspension vigorously. Add the alkyl halide (e.g., benzyl bromide, 1.3 mL, 11 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and rinse the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL), wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure aryl ether.
Protocol 2: SNAr with an Amine Nucleophile
This protocol details the reaction with a representative amine, a key step in many pharmaceutical syntheses.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Piperidine, 1.2 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 1.57 g, 10 mmol) in DMF (40 mL).
-
Reagent Addition: Add the amine (e.g., piperidine, 1.19 mL, 12 mmol) followed by the base (e.g., DIPEA, 3.48 mL, 20 mmol).
-
Reaction: Stir the reaction at 80-100°C. Monitor the disappearance of the starting material by TLC or LC-MS. The high reactivity of the fluoride should lead to a complete reaction in 4-8 hours.
-
Workup: Upon completion, cool the mixture and pour it into ice-water (200 mL) to precipitate the product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the N-aryl product.
Conclusion and Recommendations
The evidence strongly supports the strategic selection of this compound over its chloro-analogue in many synthetic applications, particularly in the high-stakes environment of pharmaceutical development.
-
Performance Benefit: The inherent electronic properties of fluorine lead to significantly faster and more efficient SNAr reactions, enabling milder conditions and cleaner product profiles.
-
Economic Benefit: While the upfront cost is higher, the total cost of synthesis is often lower due to increased throughput, reduced energy and reagent consumption, and simplified purification processes.
-
Strategic Recommendation: this compound should be considered the reagent of choice for challenging SNAr reactions where reaction time, yield, and purity are critical success factors. Its use is particularly justified in the synthesis of high-value, complex molecules like kinase inhibitors, where process efficiency directly impacts the viability of the entire development program.
References
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Hart, E. R.; et al. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC, NIH. [Link]
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Xu, B., et al. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC, NIH. [Link]
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Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]
-
Wu, WX., et al. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PMC, NIH. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Fluoro-3-nitrophenol Quantification
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and intermediates is the bedrock of successful research and development. This guide provides an in-depth, objective comparison of three common analytical techniques for the quantification of 2-Fluoro-3-nitrophenol, a key chemical intermediate. We will delve into High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, supported by illustrative experimental data to guide your methodological choices.
The principle of cross-validation is central to ensuring the integrity of analytical data, especially when methods are transferred between laboratories or when different techniques are employed to measure the same analyte.[1][2] This guide will not only compare the performance of these methods but also provide a framework for their cross-validation, ensuring the consistency and reliability of your results.
The Critical Role of Method Validation
Before delving into a comparative analysis, it is crucial to understand the foundational principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines to ensure that an analytical procedure is fit for its intended purpose.[3][4][5][6][7] Key validation parameters that we will explore for each method include:
-
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[4][6]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. For a polar, non-volatile compound like this compound, HPLC-UV is often the method of choice.
Principle of HPLC-UV
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For this compound, a reversed-phase C18 column is typically effective. The separated analyte is then detected by a UV-Vis detector, which measures the absorbance of light at a specific wavelength. The presence of the nitro and phenolic chromophores in this compound makes it amenable to UV detection.
Hypothetical Performance Data for HPLC-UV Analysis of this compound
| Validation Parameter | Hypothetical Performance Characteristic |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (%RSD, n=6) | < 1.5% |
| Limit of Detection (LOD) | ~15 ng/mL |
| Limit of Quantification (LOQ) | ~50 ng/mL |
| Selectivity | High (demonstrated by peak purity analysis) |
| Throughput | Moderate |
| Cost | Moderate |
Detailed Experimental Protocol for HPLC-UV Analysis
1. Sample and Standard Preparation:
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 20 µg/mL.
-
Sample Preparation: Dissolve a known amount of the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B) in a gradient elution. A typical gradient might be:
-
0-2 min: 90% A, 10% B
-
2-10 min: Linear gradient to 50% A, 50% B
-
10-12 min: Hold at 50% A, 50% B
-
12-13 min: Return to 90% A, 10% B
-
13-15 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of approximately 280 nm would be appropriate.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and specificity. For polar and less volatile compounds like phenols, a derivatization step is often necessary to improve their chromatographic behavior.[8]
Principle of GC-MS
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analyte between a gaseous mobile phase (an inert gas like helium) and a liquid or solid stationary phase coated on the inside of the column. In MS, the separated components are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique fragmentation pattern that can be used for identification and quantification.
Hypothetical Performance Data for GC-MS Analysis of this compound
| Validation Parameter | Hypothetical Performance Characteristic |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 97.9 - 102.5% |
| Precision (%RSD, n=6) | < 2.0% |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL |
| Selectivity | Very High (based on mass spectral data) |
| Throughput | Moderate |
| Cost | High |
Detailed Experimental Protocol for GC-MS Analysis
1. Sample and Standard Preparation with Derivatization:
-
Stock Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable solvent like ethyl acetate.
-
Calibration Standards: Prepare calibration standards by serial dilution of the stock solution.
-
Derivatization: To 1 mL of each standard and sample solution, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vials tightly and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative. Cool to room temperature before injection.
2. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.
3. Data Analysis:
-
Generate a calibration curve using the peak areas of the selected ion for the derivatized analyte in the calibration standards.
-
Use the calibration curve to determine the concentration of the derivatized analyte in the samples.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds that absorb light in the ultraviolet-visible region.[9][10] Its main limitation is its lower selectivity compared to chromatographic methods.
Principle of UV-Vis Spectrophotometry
This technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The concentration of an analyte is determined by measuring its absorbance at the wavelength of maximum absorbance (λmax).
Hypothetical Performance Data for UV-Vis Spectrophotometric Analysis of this compound
| Validation Parameter | Hypothetical Performance Characteristic |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 95.7 - 104.3% |
| Precision (%RSD, n=6) | < 3.0% |
| Limit of Detection (LOD) | ~100 ng/mL |
| Limit of Quantification (LOQ) | ~350 ng/mL |
| Selectivity | Low (susceptible to interference from other UV-absorbing compounds) |
| Throughput | High |
| Cost | Low |
Detailed Experimental Protocol for UV-Vis Spectrophotometry
1. Sample and Standard Preparation:
-
Stock Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards and filter if necessary to remove any particulate matter.
2. Instrumentation and Measurement:
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Wavelength Scan: Perform a wavelength scan of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of the blank (solvent), calibration standards, and samples at the determined λmax.
3. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the samples using the linear regression equation of the calibration curve.
Cross-Validation Workflow and Comparative Analysis
The ultimate goal of cross-validation is to ensure that different analytical methods yield comparable and reliable results. A typical cross-validation workflow is depicted below.
Caption: Decision tree for selecting an analytical method based on requirements.
-
GC-MS is the gold standard for selectivity and sensitivity, making it ideal for trace-level analysis in complex matrices or for confirmatory analysis.
-
HPLC-UV offers a balance of selectivity, sensitivity, and cost, making it a robust and reliable workhorse for routine quality control and quantification in various stages of drug development.
-
UV-Vis Spectrophotometry is best suited for high-throughput screening or the analysis of relatively pure samples where high selectivity is not a critical requirement.
By understanding the principles, performance characteristics, and experimental protocols of each of these methods, and by implementing a rigorous cross-validation strategy, researchers can ensure the accuracy and reliability of their data for the quantification of this compound.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
Shah, V. P., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1165–1172. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
G. A. A. Al-Muraisy, et al. (2016). Validation of chromatographic methods in pharmaceutical analysis. Acta Universitatis Carolinae, Pharmaceutica, 60(1), 5-46. [Link]
-
Singh, S. K., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Analytical Methods in Chemistry, 2021, 6682722. [Link]
-
Habekost, A. (2025). Analysis of p-Nitrophenol Reduction. World Journal of Chemical Education, 13(1), 7-16. [Link]
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Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Safe Disposal of 2-Fluoro-3-nitrophenol
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Fluoro-3-nitrophenol (CAS No. 179816-26-3), a compound whose utility in synthesis is matched by its hazardous properties. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship.
I. Immediate Safety and Hazard Assessment: Understanding the "Why"
Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is a halogenated nitroaromatic, a class of chemicals known for its potential toxicity. The causality behind the stringent disposal protocols lies in its specific hazard profile.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple hazards.[1][2] It is harmful if swallowed, in contact with skin, or inhaled, causes serious eye damage, and may cause skin and respiratory irritation.[1][2] Furthermore, it is harmful to aquatic life with long-lasting effects.[1][2] This multifaceted hazard profile necessitates that all waste containing this compound be treated as hazardous waste.
Table 1: GHS Hazard Profile for this compound
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H317: May cause an allergic skin reaction | Sensitization, Skin (Category 1) |
| H318: Causes serious eye damage | Serious eye damage/eye irritation (Category 1) |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
| H412: Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 3) |
| Source: PubChem CID 23340673[1] |
The immediate implication of this data is the mandatory use of appropriate Personal Protective Equipment (PPE) by all personnel handling this compound waste.
Personal Protective Equipment (PPE) Protocol:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned laboratory coat are essential to prevent skin contact.[3][4]
-
Respiratory Protection: All handling of this compound waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] If the potential for aerosol generation exists, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]
-
Footwear: Closed-toed shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[5]
II. Step-by-Step Disposal Protocol: A Self-Validating System
The disposal of this compound must be approached as a systematic process, with each step designed to mitigate risk and ensure regulatory compliance. This protocol is a self-validating system, meaning that adherence to each step inherently confirms the safety of the overall process.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully collect all solid waste contaminated with this compound, including residual reagent, contaminated weighing papers, and used PPE.[4]
-
Place these materials in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with halogenated nitroaromatics.
-
Avoid generating dust during collection.[4]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof container.[4]
-
Crucially, do not mix this waste stream with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. [4][6] Incompatible chemicals can lead to dangerous reactions. 2-Nitrophenol, a similar compound, can react violently with strong oxidizers, bases, and concentrated sulfuric acid.[7]
-
2. Containerization and Labeling:
-
Container Integrity: Use only containers that are in good condition and have a secure, tight-fitting lid.[4]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Corrosive," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory group
-
3. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[6]
-
The storage area should be away from sources of ignition and incompatible materials.[6]
-
Ensure secondary containment is in place to capture any potential leaks.
4. Final Disposal:
-
The ultimate disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal contractor.[6][8]
-
Never pour this chemical down the drain or dispose of it with regular trash. [4] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.[1][2]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[6] Provide them with a complete and accurate description of the waste.[4]
III. Emergency Procedures: Preparedness for the Unexpected
Even with the most stringent protocols, the possibility of an accidental spill exists. A well-defined emergency response plan is crucial.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[9][10]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.[4]
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section I.[11]
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[4][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11][12]
-
Decontamination: Clean the spill area thoroughly with soap and water.[5][11] All cleaning materials must also be disposed of as hazardous waste.[4]
-
Reporting: Report the incident to your supervisor and your institution's EHS department.[11]
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[9][13] Seek medical attention.[13]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
By adhering to these comprehensive procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding the principles of scientific integrity and environmental protection.
References
-
EHSO Manual 2025-2026. Spill Control/Emergency Response. Available from: [Link]
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UPRM. SAFETY DATA SHEET. Available from: [Link]
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Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Available from: [Link]
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chemical label this compound. Available from: [Link]
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Occupational Safety and Health Administration. Hazardous Waste - Overview. Available from: [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 2-Fluoro-3-nitrophenol
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. 2-Fluoro-3-nitrophenol, a substituted phenol, is a valuable reagent in organic synthesis, but its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven information for its safe use, from initial preparation to final disposal, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified with several hazards that dictate our handling procedures. It is harmful if swallowed, can cause skin irritation and may trigger an allergic skin reaction, and poses a risk of serious eye damage.[1][2] The presence of the nitro group and the phenolic hydroxyl group contributes to its reactivity and toxicity. Phenolic compounds, in general, can be rapidly absorbed through the skin and act as systemic toxins, sometimes with delayed effects.[3] Therefore, preventing all routes of exposure—dermal, ocular, and oral—is the primary goal of our safety protocol.
GHS Hazard Statements for this compound:
-
H315: Causes skin irritation[1]
-
H317: May cause an allergic skin reaction[2]
-
H335: May cause respiratory irritation[2]
-
H412: Harmful to aquatic life with long lasting effects[2]
Before beginning any work, a formal risk assessment should be conducted. This involves considering the quantity of the chemical being used, the specific manipulations to be performed (e.g., weighing, dissolution, reaction), and the potential for spills or aerosol generation.
Engineering Controls and Personal Protective Equipment (PPE): Your First Lines of Defense
The hierarchy of controls prioritizes engineering solutions over personal protective equipment. Therefore, all work with this compound, especially when handling the solid or preparing solutions, must be conducted within a certified chemical fume hood to mitigate inhalation risks and contain potential spills.[3]
Your personal protective equipment is the final barrier between you and the chemical. The selection of appropriate PPE is critical and non-negotiable.
Table 1: Recommended Personal Protective Equipment for this compound
| Body Part | Required PPE | Material/Specification | Rationale |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1-rated chemical splash goggles. Full-face shield worn over goggles. | Protects against splashes and airborne particles, preventing severe eye damage.[4][5][6] |
| Hands | Double Gloves | Inner: Nitrile. Outer: Butyl rubber or Neoprene (>0.3 mm). | Nitrile provides splash protection during initial handling. Butyl rubber or neoprene offer superior resistance to phenols for extended work or in case of significant contact.[3] Nitrile alone is not recommended for prolonged contact.[3] |
| Body | Laboratory Coat & Apron | Flame-resistant lab coat. Chemical-resistant apron (butyl rubber or neoprene). | Protects skin and personal clothing from splashes and spills.[3] |
| Feet | Closed-toe Shoes | Sturdy, chemical-resistant, and fully enclosed footwear. | Prevents exposure from spills that may reach the floor. |
| Respiratory | NIOSH-approved Respirator | Required if dust or aerosols may be generated outside a fume hood. Use a particulate filter (P3) for dust.[4] | Protects against inhalation of the solid powder, which can cause respiratory irritation.[2][4] |
Step-by-Step Handling and Operational Plan
This workflow is designed to minimize exposure and ensure a safe operational environment from start to finish.
Caption: Workflow for Safe Handling of this compound.
Protocol Details:
-
Preparation:
-
Clearly designate a work area within a chemical fume hood. Ensure the sash is at the appropriate working height.
-
Post warning signs indicating the use of a hazardous substance.
-
Assemble all necessary equipment (glassware, stir bars, spatulas, solvents) and a designated hazardous waste container before bringing the chemical into the hood.
-
Don all PPE as specified in Table 1.
-
-
Handling the Solid:
-
When weighing the solid, use an anti-static weigh boat or weighing paper to prevent dispersal of the powder.
-
Perform all transfers carefully to avoid generating dust.
-
When preparing solutions, add the solid this compound to the solvent slowly to control dissolution and prevent splashing.
-
-
Post-Handling & Cleanup:
-
Upon completion of the work, decontaminate all surfaces and equipment. A standard laboratory detergent followed by appropriate solvent rinses is typically sufficient.
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Remove the outer gloves first, followed by the apron, face shield, and goggles. The inner gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing all PPE.[7]
-
Emergency Procedures: Plan for the Unexpected
Even with meticulous planning, accidents can happen. Rapid and correct response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9] Because this is a phenolic compound, after the initial water flush, it is highly recommended to gently wipe the area with a gauze pad soaked in polyethylene glycol 300 or 400 (PEG-300 or PEG-400), if available, as it can help mitigate phenol absorption.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[5][8] If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[6][7]
-
Spill: For a small spill within the fume hood, absorb the material with a non-reactive absorbent material (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[11] For a large spill, evacuate the area, close the door, and contact your institution's emergency response team.
Waste Disposal Plan
All waste containing this compound, including contaminated solids, solutions, and the first rinse of emptied containers, must be treated as hazardous waste.[12]
-
Waste Segregation: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.[13] Do not mix with incompatible waste streams. The label should clearly state "Hazardous Waste" and list "this compound" as a component.[13]
-
Container Management: Keep waste containers tightly sealed when not in use.[13] Store in a designated satellite accumulation area.
-
Empty Containers: The original container, even when "empty," will retain residue. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[12] Subsequent rinses may also need to be collected depending on local regulations. After rinsing, deface the label and dispose of the container as instructed by your institution's environmental health and safety (EHS) office.
By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. Always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets (SDS) before beginning any new procedure.
References
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PubChem. this compound | C6H4FNO3 | CID 23340673. National Center for Biotechnology Information. [Link]
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University of California, Berkeley. Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety. [Link]
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Cefic. Poster for the SAFE USE of PHENOL. Phenol Acetone Sector Group. [Link]
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Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]
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U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
